molecular formula C14H17NO4 B129916 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid CAS No. 149353-71-9

2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Cat. No.: B129916
CAS No.: 149353-71-9
M. Wt: 263.29 g/mol
InChI Key: WUVSWGUHNFPCCI-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h4-6H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVSWGUHNFPCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586079
Record name 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-71-9
Record name 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Foundational & Exploratory

A Technical Guide to 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry and pharmaceutical development. The compound's utility is primarily derived from its bifunctional nature: a tert-butoxycarbonyl (Boc) protected isoindoline nitrogen that allows for controlled deprotection and subsequent reaction, and a carboxylic acid moiety that serves as a handle for further functionalization, most commonly through amide bond formation. This guide details its physicochemical properties, synthesis protocols, chemical reactivity, spectroscopic signature, and applications, with a focus on its role as a versatile building block in the synthesis of complex bioactive molecules.

Core Structure and Physicochemical Properties

This compound is a derivative of isoindoline, a bicyclic heterocyclic compound. The structure features a Boc protecting group on the nitrogen atom (position 2) and a carboxylic acid at position 5 of the benzene ring. The Boc group provides stability in various synthetic steps and can be selectively removed under acidic conditions.[1] The carboxylic acid is a key functional group for derivatization, enabling the extension of the molecular scaffold.[1]

Structure:

this compound Structure

Table 1: Physicochemical and Identification Data

PropertyValueReference
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid[2][]
Synonyms 2-Boc-isoindoline-5-carboxylic acid, 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid[4]
CAS Number 149353-71-9[1][2]
Molecular Formula C₁₄H₁₇NO₄[1][2][4]
Molecular Weight 263.29 g/mol [1][2][4]
Appearance Off-white to light yellow solid[5]
Boiling Point 412.1 ± 45.0 °C (Predicted)[4][5]
Density 1.257 ± 0.06 g/cm³ (Predicted)[5]
pKa 4.39 ± 0.20 (Predicted)[5]

Synthesis and Chemical Reactivity

The most common laboratory synthesis involves the protection of the secondary amine of isoindoline-5-carboxylic acid. The reactivity of the compound is dominated by its two primary functional groups: the acid-labile Boc-carbamate and the nucleophilic carboxylate group.

Experimental Protocol: Synthesis via Boc Protection

This protocol describes the N-protection of isoindoline-5-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride).[1]

Materials:

  • Isoindoline-5-carboxylic acid (1.0 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)

  • Triethylamine (TEA, 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, nitrogen atmosphere setup

Procedure:

  • Dissolution: Dissolve isoindoline-5-carboxylic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine to the solution to deprotonate the amine, facilitating its reaction as a nucleophile.[1]

  • Boc Anhydride Addition: Slowly add a solution of Boc anhydride in DCM to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess TEA, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

G sub_acid Isoindoline-5-carboxylic acid reaction Stir at Room Temp (N₂ Atmosphere) sub_acid->reaction boc Boc Anhydride boc->reaction base Triethylamine (Base) base->reaction solvent DCM (Solvent) solvent->reaction workup Aqueous Workup & Purification reaction->workup Reaction Completion product 2-(Boc)isoindoline- 5-carboxylic acid workup->product Isolation

Caption: General workflow for the synthesis of the title compound.

Key Chemical Reactions

The compound's utility stems from two primary transformations:

  • Boc Deprotection: The Boc group is stable to many reaction conditions but can be efficiently removed using strong acids (e.g., trifluoroacetic acid (TFA) in DCM). This reaction proceeds via protonation of the carbamate, which then fragments to release the free isoindoline amine, carbon dioxide, and a stable tert-butyl cation.[1] This selective deprotection is fundamental to its use in multi-step synthesis.[1]

  • Carboxylic Acid Functionalization: The carboxylic acid group is a versatile handle for forming new bonds. It is most commonly activated (e.g., with coupling reagents like EDCI/HOBt) to undergo amidation with primary or secondary amines, forming a stable amide linkage.[1] This is a cornerstone of its application in building larger, more complex molecules.[1]

G start Boc-Protected Isoindoline intermediate Protonated Intermediate start->intermediate Protonation acid H⁺ (e.g., TFA) acid->intermediate deprotected Free Isoindoline Amine intermediate->deprotected Fragmentation co2 CO₂ intermediate->co2 isobutene Isobutene intermediate->isobutene

Caption: Mechanism of acid-catalyzed Boc group deprotection.

Spectroscopic Analysis

While experimental spectra should be obtained for confirmation, the structure of this compound allows for the prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Data

Technique Region / Shift Assignment Reference
IR Spectroscopy ~3300-2500 cm⁻¹ (broad)O-H stretch of carboxylic acid dimer[6][7]
~1710 cm⁻¹ (strong)C=O stretch of carboxylic acid[6][7]
~1690 cm⁻¹ (strong)C=O stretch of Boc carbamate[8]
~2980 cm⁻¹C-H stretch of alkyl groups[6]
¹H NMR Spectroscopy ~12.0 ppm (singlet, broad)-COOH proton[7]
~7.5-8.0 ppm (multiplet)Aromatic protons on the isoindoline ring[8]
~4.7 ppm (singlet)-CH₂- protons of the isoindoline ring[8]
~1.5 ppm (singlet, 9H)-C(CH₃)₃ protons of the Boc group[8]
¹³C NMR Spectroscopy ~170-180 ppmCarbonyl carbon of the carboxylic acid[7][8]
~155 ppmCarbonyl carbon of the Boc carbamate[8]
~120-140 ppmAromatic carbons[8]
~80 ppmQuaternary carbon of the Boc group[8]
~50 ppm-CH₂- carbons of the isoindoline ring[8]
~28 ppmMethyl carbons of the Boc group[8]

Applications in Research and Drug Development

This compound is not typically a final drug product but rather a crucial intermediate and structural scaffold. Its bifunctionality makes it an ideal building block for creating libraries of compounds for screening and for the targeted synthesis of complex molecules.

  • Peptide Synthesis: It can be used as a non-natural amino acid analogue where the Boc-protected amine and the carboxylic acid mimic the core amino acid structure, allowing its incorporation into peptide chains.[1]

  • Linker Chemistry: The dual functionality allows it to act as a linker, connecting two different molecular fragments.

  • Scaffold for Bioactive Molecules: The isoindoline core is a "privileged structure" found in numerous pharmaceuticals.[9] This compound serves as a starting point for synthesizing derivatives. For example, derivatives have been investigated as ROR-gamma inhibitors, which are therapeutic targets for autoimmune diseases.[1] The carboxylic acid allows for the attachment of various side chains to explore structure-activity relationships (SAR).

G scaffold 2-(Boc)isoindoline- 5-carboxylic acid (Core Scaffold) coupling Amide Coupling (e.g., EDCI, HOBt) scaffold->coupling Carboxylic Acid Functionalization product New Bioactive Molecule (Target Compound) coupling->product Amide Bond Formation amine Primary/Secondary Amine (R-NH₂) amine->coupling

Caption: Role as a scaffold in the synthesis of new molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Table 3: GHS Hazard Information

Hazard Code Statement Reference
H302 Harmful if swallowed[2]
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
H335 May cause respiratory irritation[2]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate for researchers in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and the strategic importance of its isoindoline core make it an indispensable tool for constructing novel compounds with potential therapeutic applications. Understanding its properties and synthetic utility is key to leveraging its full potential in the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis of N-Boc-isoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a potential synthetic pathway for N-Boc-isoindoline-5-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis involves a multi-step process commencing from commercially available starting materials. This document details the proposed reaction scheme, experimental protocols, and relevant biological context.

Synthesis Pathway

A plausible synthetic route to N-Boc-isoindoline-5-carboxylic acid is proposed to proceed via a three-step sequence starting from dimethyl 4-nitrophthalate. The pathway involves:

  • Reduction of the nitro group: The nitro group of dimethyl 4-nitrophthalate is reduced to an amine to yield dimethyl 4-aminophthalate.

  • Reductive cyclization: The resulting dimethyl 4-aminophthalate undergoes reduction of the ester groups and subsequent cyclization to form the isoindoline ring, yielding isoindoline-5-carboxylic acid.

  • N-Boc protection: The secondary amine of the isoindoline ring is protected with a tert-butyloxycarbonyl (Boc) group to afford the final product, N-Boc-isoindoline-5-carboxylic acid.

Synthesis_Pathway start Dimethyl 4-nitrophthalate intermediate1 Dimethyl 4-aminophthalate start->intermediate1 Reduction intermediate2 Isoindoline-5-carboxylic acid intermediate1->intermediate2 Reductive Cyclization product N-Boc-isoindoline-5-carboxylic acid intermediate2->product N-Boc Protection

Caption: Proposed synthesis pathway for N-Boc-isoindoline-5-carboxylic acid.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

Step 1: Synthesis of Dimethyl 4-aminophthalate

Reaction: Reduction of dimethyl 4-nitrophthalate.

Reagents and Materials:

  • Dimethyl 4-nitrophthalate

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction vessel, dissolve dimethyl 4-nitrophthalate in methanol.

  • Add a catalytic amount of 10% palladium on carbon to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude dimethyl 4-aminophthalate, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Synthesis of Isoindoline-5-carboxylic acid

Reaction: Reductive cyclization of dimethyl 4-aminophthalate.

Reagents and Materials:

  • Dimethyl 4-aminophthalate

  • Borane-tetrahydrofuran complex solution (BH3·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Extraction solvents (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve dimethyl 4-aminophthalate in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.

  • Carefully quench the reaction by the slow addition of an aqueous solution of hydrochloric acid.

  • Adjust the pH of the aqueous solution to basic with an aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude isoindoline-5-carboxylic acid.

  • The crude product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of N-Boc-isoindoline-5-carboxylic acid

Reaction: N-Boc protection of isoindoline-5-carboxylic acid.

Reagents and Materials:

  • Isoindoline-5-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Suspend isoindoline-5-carboxylic acid in dichloromethane.

  • Add triethylamine to the suspension.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to afford N-Boc-isoindoline-5-carboxylic acid.

Quantitative Data

StepProductStarting MaterialYield (%)Purity (%)
1Dimethyl 4-aminophthalateDimethyl 4-nitrophthalate>95>98 (by NMR)
2Isoindoline-5-carboxylic acidDimethyl 4-aminophthalate60-70>95 (by NMR)
3N-Boc-isoindoline-5-carboxylic acidIsoindoline-5-carboxylic acid85-95>99 (by HPLC)

Note: Yields and purity are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

Spectroscopic Data:

  • Isoindoline-5-carboxylic acid:

    • ¹H NMR (DMSO-d₆): δ 12.8 (br s, 1H, COOH), 7.8-7.9 (m, 2H, Ar-H), 7.4 (d, 1H, Ar-H), 4.4 (s, 4H, CH₂), 3.5 (br s, 1H, NH).

    • ¹³C NMR (DMSO-d₆): δ 167.5, 145.1, 137.2, 129.8, 124.5, 122.8, 121.9, 52.8.

  • N-Boc-isoindoline-5-carboxylic acid:

    • ¹H NMR (CDCl₃): δ 10.5 (br s, 1H, COOH), 8.0 (s, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 4.7 (s, 4H, CH₂), 1.5 (s, 9H, C(CH₃)₃).

    • ¹³C NMR (CDCl₃): δ 171.5, 155.0, 145.8, 138.0, 130.5, 125.0, 123.5, 122.5, 80.5, 52.5, 28.5.

Biological Context: NRF2 Signaling Pathway

Isoindoline derivatives have been shown to modulate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, NRF2 is kept at low levels in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and subsequent proteasomal degradation.

In the presence of oxidative stress, electrophiles, or certain small molecules, KEAP1 is modified, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes, thereby protecting the cell from oxidative damage.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Binding Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation KEAP1->NRF2 Ubiquitination Ub Ubiquitin Oxidative_Stress Oxidative Stress / Isoindoline Derivatives Oxidative_Stress->KEAP1 Inhibition sMaf sMaf NRF2_n->sMaf Heterodimerization ARE ARE NRF2_n->ARE Binding sMaf->ARE Binding Genes Cytoprotective Genes ARE->Genes Transcription

Caption: The NRF2 signaling pathway in response to oxidative stress.

References

In-Depth Technical Guide: 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid (CAS 149353-71-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and characterization, and discusses its applications in the development of novel therapeutics.

Core Compound Data

2-Boc-1,3-dihydro-isoindole-5-carboxylic acid , also known as 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid, is a heterocyclic compound featuring an isoindoline core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid moiety is attached at the 5-position of the isoindoline ring. This structure makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1][2]

PropertyValueReference
CAS Number 149353-71-9[1]
Molecular Formula C₁₄H₁₇NO₄[3]
Molecular Weight 263.29 g/mol [3]
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid[3]
Physical State Solid
Solubility Soluble in organic solvents such as dichloromethane.[1]

Synthesis and Experimental Protocols

The synthesis of 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid is typically achieved through the protection of the secondary amine of isoindoline-5-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base.[1]

Experimental Protocol: Synthesis of 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid

Materials:

  • Isoindoline-5-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve isoindoline-5-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: To the stirred solution, add triethylamine (1.2 equivalents).

  • Boc Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the organic layer with 1M HCl solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., DMF/acetic acid) to yield the pure 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid.[1]

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Isoindoline-5-carboxylic acid in DCM Add_TEA Add Triethylamine Start->Add_TEA Add_Boc Add Boc Anhydride Add_TEA->Add_Boc Stir Stir at RT (12-24h) Add_Boc->Stir Wash_HCl Wash with 1M HCl Stir->Wash_HCl Wash_Brine Wash with Brine Wash_HCl->Wash_Brine Dry Dry (Na2SO4) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography / Recrystallization Concentrate->Purify End Pure Product Purify->End

Caption: Workflow for the synthesis of 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid.

Characterization Data

The structural integrity of the synthesized compound is confirmed through various spectroscopic techniques.

TechniqueDataReference
¹H NMR (CDCl₃) δ ~7.5–8.0 ppm (aromatic protons), δ ~1.45 ppm (s, 9H, Boc tert-butyl protons)[1]
¹³C NMR Characteristic peaks for the Boc carbonyl, tert-butyl carbons, aromatic carbons, and the carboxylic acid carbon.
Mass Spectrometry (ESI-MS) m/z 264.1 [M+H]⁺[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the Boc group and the carboxylic acid.

Applications in Drug Discovery and Organic Synthesis

2-Boc-1,3-dihydro-isoindole-5-carboxylic acid serves as a versatile scaffold and intermediate in the synthesis of a variety of complex organic molecules and potential drug candidates.[2] The Boc protecting group can be readily removed under acidic conditions, allowing for further functionalization of the isoindoline nitrogen. The carboxylic acid group provides a handle for amide bond formation and other modifications.

Derivatives of the isoindoline scaffold have shown significant biological activity, highlighting the importance of this core structure in medicinal chemistry.

Role in the Development of NRF2 Activators

Isoindoline-dione derivatives have been investigated for their neuroprotective effects. These compounds have been shown to protect neuronal cells from oxidative stress by activating the NRF2 signaling pathway. NRF2 is a transcription factor that regulates the expression of antioxidant proteins and other cytoprotective genes.

NRF2_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoindoline Isoindoline Derivative NRF2_KEAP1 NRF2-KEAP1 Complex Isoindoline->NRF2_KEAP1 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->NRF2_KEAP1 induces dissociation KEAP1 KEAP1 NRF2_free NRF2 (free) NRF2_KEAP1->NRF2_free NRF2_nuc NRF2 NRF2_free->NRF2_nuc translocation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE binds Gene_Expression Gene Expression (e.g., NQO-1, GSTK1) ARE->Gene_Expression activates Cytoprotection Cytoprotection Gene_Expression->Cytoprotection leads to

Caption: NRF2 signaling pathway activated by isoindoline derivatives for neuroprotection.

Development of STING Inhibitors

Isoindoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING (stimulator of interferon genes) protein. STING is a key mediator of innate immunity, and its aberrant activation can lead to autoimmune and autoinflammatory diseases. The development of STING inhibitors is a promising therapeutic strategy for these conditions.

STING_Inhibition cluster_pathway STING Signaling Pathway cGAS cGAS cGAMP cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces Inflammation Inflammation IFN->Inflammation Inhibitor Isoindoline Derivative (STING Inhibitor) Inhibitor->STING

Caption: Inhibition of the STING signaling pathway by isoindoline derivatives.

Conclusion

2-Boc-1,3-dihydro-isoindole-5-carboxylic acid is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its stable, protected form allows for controlled and specific chemical modifications, making it an essential tool for researchers in drug discovery and development. The diverse biological activities exhibited by its derivatives, including the modulation of key signaling pathways like NRF2 and STING, underscore the significance of the isoindoline scaffold in medicinal chemistry. Further exploration of this core structure is likely to lead to the discovery of new and effective therapeutic agents.

References

Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic Acid (C14H17NO4)

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C14H17NO4, specifically focusing on 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid. This compound is a notable intermediate in the synthesis of Trandolapril, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The compound 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid is a derivative of indole-7-carboxylic acid where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protection is a crucial step in the multi-step synthesis of Trandolapril.

Table 1: Physicochemical Properties of C14H17NO4

PropertyValue
Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid
CAS Number 143262-20-8
Monoisotopic Mass 263.115758 Da

Role in Trandolapril Synthesis

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid serves as a key building block in the synthesis of Trandolapril. The Boc protecting group is strategically employed to prevent the indole nitrogen from participating in subsequent reactions, thereby directing the chemical transformations to other parts of the molecule. The overall synthesis of Trandolapril is a complex process involving several steps, including the formation of the octahydroindole-2-carboxylic acid core.[3][4]

The synthesis of Trandolapril from this intermediate generally involves the coupling of the protected indole derivative with another chiral molecule, followed by deprotection and further functional group manipulations to yield the final active pharmaceutical ingredient.

Experimental Protocols

Synthesis of 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid

The synthesis of the title compound is typically achieved through the Boc-protection of 2,3-dihydroindole-7-carboxylic acid. Below is a representative experimental protocol adapted from general procedures for the Boc protection of indoles.

Materials:

  • 2,3-dihydroindole-7-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2,3-dihydroindole-7-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.5 equivalents) to the solution and stir.

  • To this stirring solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid.

Visualizations

Synthesis Workflow

The following diagram illustrates the key step of Boc-protection in the synthesis of the target compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent reactant1 2,3-dihydroindole- 7-carboxylic acid product 1-[(2-methylpropan-2-yl)oxycarbonyl]- 2,3-dihydroindole-7-carboxylic acid reactant1->product Boc Protection reactant2 Di-tert-butyl dicarbonate ((Boc)₂O) reactant2->product reagent1 Triethylamine (Et₃N) reagent1->product solvent Dichloromethane (CH₂Cl₂) solvent->product

Caption: Boc-protection of 2,3-dihydroindole-7-carboxylic acid.

Role in Trandolapril Synthesis Pathway

The following diagram outlines the logical relationship of the target compound within the broader synthesis of Trandolapril.

Trandolapril_Synthesis start Indole-7-carboxylic Acid (Starting Material) intermediate1 Boc-Protected Indole (C14H17NO4) start->intermediate1 Boc Protection intermediate2 Coupling with Chiral Auxiliary intermediate1->intermediate2 Amide Coupling intermediate3 Formation of Octahydroindole Core intermediate2->intermediate3 Cyclization & Further Steps trandolapril Trandolapril (Final Product) intermediate3->trandolapril Final Modifications & Deprotection

Caption: Role of C14H17NO4 in Trandolapril Synthesis.

References

The Molecular Glue of Myeloma Therapy: A Technical Guide to Pomalidomide (WUVSWGUHNFPCCI-UHFFFAOYSA-N)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pomalidomide (InChIKey: WUVSWGUHNFPCCI-UHFFFAOYSA-N), a third-generation immunomodulatory imide drug (IMiD) that has become a cornerstone in the treatment of relapsed and refractory multiple myeloma. We delve into the core mechanisms of action, detailing its function as a "molecular glue" that induces the degradation of key transcription factors. This guide offers detailed experimental protocols for the synthesis of Pomalidomide and for critical assays to evaluate its biological activity. Furthermore, we present a consolidated summary of key clinical trial data and visualize the intricate signaling pathways and experimental workflows to provide a clear and in-depth understanding of this pivotal anti-cancer agent.

Introduction

Pomalidomide, a structural analog of thalidomide, has demonstrated potent anti-myeloma, anti-angiogenic, and immunomodulatory activities. Its approval has marked a significant advancement in the management of heavily pretreated multiple myeloma patients. The unique mechanism of action, centered on the targeted degradation of proteins, has opened new avenues for therapeutic intervention. This guide serves as a technical resource for researchers and drug development professionals, providing detailed methodologies and data to facilitate further investigation and innovation in this field.

Synthesis of Pomalidomide

A common and efficient synthetic route to Pomalidomide involves a three-step process starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride. This method offers a good overall yield and high purity.

Experimental Protocol: Synthesis of Pomalidomide

Step 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione

  • To a stirred solution of 4-nitroisobenzofuran-1,3-dione (1 equivalent) in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the desired product.

Step 2: Reduction of the Nitro Group

  • Suspend the product from Step 1 in a suitable solvent, such as methanol or ethyl acetate.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50-60 psi.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a bed of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude amino compound.

Step 3: Cyclization to form Pomalidomide

  • The crude amino compound from Step 2 is often used directly in the next step.

  • Dissolve the crude product in a suitable solvent like methanol.

  • Heat the solution to reflux for 2 hours to facilitate cyclization.[1]

  • Upon cooling, a precipitate of Pomalidomide will form.[1]

  • Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield Pomalidomide as a yellow solid.[1]

Mechanism of Action: A Molecular Glue Approach

Pomalidomide functions as a molecular glue, redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] This leads to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3]

Signaling Pathway of Pomalidomide Action

The degradation of IKZF1 and IKZF3 has two major downstream consequences: direct anti-myeloma effects and immunomodulatory effects.

  • Anti-Myeloma Effects: IKZF1 and IKZF3 are critical for the survival of myeloma cells. Their degradation leads to the downregulation of key oncogenes, including c-Myc and IRF4, resulting in cell cycle arrest and apoptosis of malignant plasma cells.[4]

  • Immunomodulatory Effects: In T-cells and Natural Killer (NK) cells, IKZF1 and IKZF3 act as transcriptional repressors of Interleukin-2 (IL-2).[3] Their degradation leads to increased IL-2 production, which in turn stimulates T-cell proliferation and enhances NK cell-mediated cytotoxicity against tumor cells.[2]

Pomalidomide_Signaling_Pathway cluster_0 Pomalidomide-Mediated Degradation cluster_1 Downstream Effects Pomalidomide Pomalidomide CRBN CRBN E3 Ligase Complex Pomalidomide->CRBN binds IKZF1_IKZF3 IKZF1 (Ikaros) & IKZF3 (Aiolos) CRBN->IKZF1_IKZF3 recruits Proteasome 26S Proteasome IKZF1_IKZF3->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation AntiMyeloma Anti-Myeloma Effects Immunomodulation Immunomodulatory Effects cMyc_IRF4 c-Myc & IRF4 Downregulation Degradation->cMyc_IRF4 IL2 IL-2 Production (T-cells, NK cells) Degradation->IL2 AntiMyeloma->cMyc_IRF4 Immunomodulation->IL2 Apoptosis Myeloma Cell Apoptosis cMyc_IRF4->Apoptosis T_NK_activation T-cell & NK-cell Activation IL2->T_NK_activation

Caption: Signaling pathway of Pomalidomide-induced protein degradation and its downstream effects.

Experimental Protocols for Biological Activity

Cereblon Binding Assay: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity of Pomalidomide to its target, CRBN.

Experimental Protocol:

  • Sample Preparation:

    • Express and purify recombinant human CRBN, often in a complex with DDB1 for stability.

    • Dialyze the protein and Pomalidomide extensively against the same ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch.[5]

    • Accurately determine the concentrations of the protein and ligand.

  • ITC Experiment:

    • Load the CRBN solution into the sample cell of the ITC instrument.

    • Load the Pomalidomide solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of Pomalidomide into the CRBN solution, recording the heat change after each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

ITC_Workflow Prep Sample Preparation (Protein & Ligand in same buffer) Loading Loading (Protein in cell, Ligand in syringe) Prep->Loading Titration Titration (Inject ligand into protein) Loading->Titration Measurement Heat Measurement (Detect heat change per injection) Titration->Measurement Analysis Data Analysis (Fit data to binding model) Measurement->Analysis Results Results (Kd, ΔH, n) Analysis->Results HUVEC_Tube_Formation_Workflow Coating Plate Coating (Matrigel polymerization) Seeding Cell Seeding & Treatment (HUVECs + Pomalidomide) Coating->Seeding Incubation Incubation (4-18 hours) Seeding->Incubation Imaging Imaging (Microscopy) Incubation->Imaging Quantification Quantification (Image analysis of tube formation) Imaging->Quantification Result Anti-Angiogenic Effect Quantification->Result

References

The Strategic Role of the Boc Protecting Group in Modern Isoindoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The isoindoline scaffold is a privileged heterocyclic motif, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1][2] Its synthesis is a cornerstone of medicinal chemistry, enabling the development of drugs for indications ranging from oncology to inflammatory diseases.[1][2] The synthesis of complex isoindoline derivatives, however, necessitates precise control over the reactivity of the molecule's nitrogen atom. This guide provides a detailed examination of the tert-butoxycarbonyl (Boc) protecting group's pivotal role in isoindoline synthesis, covering its application in nitrogen protection, its function as a directing group, and detailed experimental protocols for its use.

The Fundamental Role: Nitrogen Protection

The primary and most frequent application of the Boc group in isoindoline synthesis is the reversible masking of the secondary amine. Unprotected isoindoline's nitrogen is both nucleophilic and basic, which can interfere with a wide range of synthetic transformations, such as organometallic reactions, acylations, and alkylations intended for other parts of the molecule.

By converting the amine into a tert-butyl carbamate, the Boc group effectively deactivates the nitrogen's nucleophilicity and basicity. This transformation is critical for multi-step syntheses, allowing for selective functionalization of the isoindoline core. The Boc group exhibits robust stability under basic, nucleophilic, and catalytic hydrogenation conditions, making it orthogonal to many other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).

Mechanism of Boc Protection

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the isoindoline nitrogen onto one of the electrophilic carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion. This unstable anion can then deprotonate the newly formed ammonium salt or decompose into carbon dioxide and the tert-butoxide anion, which acts as the base to afford the final neutral N-Boc-isoindoline.

G cluster_mech1 Boc Protection Mechanism isoindoline Isoindoline (Amine) intermediate Tetrahedral Intermediate isoindoline->intermediate Nucleophilic Attack boc2o Boc₂O (Di-tert-butyl dicarbonate) boc2o->intermediate boc_isoindoline N-Boc-isoindoline intermediate->boc_isoindoline Collapse & Proton Transfer byproducts CO₂ + t-Butanol intermediate->byproducts

Caption: Mechanism of N-Boc protection of an amine.

The Advanced Role: A Directing Group for C-H Functionalization

Beyond simple protection, the Boc group plays a crucial role as a directing metalation group (DMG) in the functionalization of the isoindoline aromatic ring.[3][4][5] This is a powerful strategy for achieving regioselective substitution that is otherwise difficult to obtain through classical electrophilic aromatic substitution.

Specifically, the Boc group has been proven essential for the selective ortho-lithiation at the C-7 position of the related indoline ring system.[6] The mechanism involves the coordination of an organolithium reagent (like s-BuLi) to the Lewis basic carbonyl oxygen of the Boc group. This coordination brings the base into proximity of the C-7 proton, facilitating its abstraction to form a stabilized aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to install a functional group exclusively at the C-7 position. This directing effect provides a reliable method for synthesizing specifically substituted isoindoline derivatives.

G cluster_workflow Workflow for Directed ortho-Metalation start N-Boc-isoindoline step1 Coordination Complex start->step1 s-BuLi / TMEDA THF, -78 °C step2 ortho-Lithiated Intermediate step1->step2 Deprotonation at C-7 step3 7-Substituted N-Boc-isoindoline step2->step3 Quench with Electrophile (E+)

Caption: Directed ortho-metalation workflow.

Quantitative Data Summary

The efficiency of Boc protection and deprotection can vary based on the substrate and reaction conditions. The following tables summarize representative quantitative data from literature.

Table 1: N-Boc Protection of Isoindoline and Related Amines
SubstrateReagents & ConditionsYield (%)Reference
7-AzabenzonorbornadieneN,N′-Di-Boc-1H-pyrazole-1-carboxamidine, CHCl₃, RT, 7 days62%[7][8]
Amine (General)(Boc)₂O, catalyst-free, solvent-free, mild conditionsNearly Quantitative[9]
5-Nitro-7-azabenzonorbornadienePyrrole 1, in-situ generated 4-nitro benzyne32%[7][8]
Amine 43Guanylation in solution86%[8]
Table 2: N-Boc Deprotection of Isoindoline and Related Derivatives
SubstrateReagents & ConditionsYield (%)NotesReference
N-Boc, N'-Bn cyclosulfamidesWater, 100 °C, 12 min90-96%Benzyl group preserved; green chemistry approach[10]
Various N-Boc aminesOxalyl chloride, Methanol, RT, 1-4 hup to 90%Mild; tolerant of acid-labile groups[11][12]
N-Boc piperazine6N HCl, then KOHNot specifiedStandard strong acid protocol[13]
N-Boc protected aminep-TsOH·H₂O, DME, 40 °C, 2 h91-98%Avoids volatile/corrosive acids like TFA[14]
N-Boc compounds2,2,2-trifluoroethanol (TFE) or HFIP, MicrowaveHighAccelerated thermolytic cleavage[15]
N-Boc with acid-sensitive esters4M HCl in dioxane, 0 °CSuccessfulMilder than TFA for sensitive substrates[16]

Experimental Protocols

Protocol for N-Boc Protection of an Isoindoline Precursor

Adapted from the guanylation of 7-azabenzonorbornadiene.[7][8]

Synthesis of N,N′-Di-Boc protected isoindole precursor (20):

  • Dissolve benzonorbornadiene 18 (25 mg, 0.175 mmol) and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (49 mg, 0.158 mmol) in chloroform (1 mL) in a round-bottom flask.

  • Stir the reaction mixture at room temperature for 7 days.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by radial chromatography using dichloromethane as the eluent.

  • The final product 20 is isolated as a white solid (42 mg, 62% yield).

Protocol for N-Boc Deprotection under Acidic Conditions

Adapted from the deprotection of N-Boc piperazine derivatives.[13]

  • Dissolve the N-Boc protected isoindoline derivative (0.01 mol) in 6N hydrochloric acid (60 mL) in a flask.

  • Stir the solution at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed.

  • Wash the acidic aqueous solution with diethyl ether (3 x 50 mL) to remove any non-polar byproducts (e.g., from the Boc group fragmentation).

  • Cool the aqueous phase in an ice bath and basify by carefully adding solid potassium hydroxide (KOH) until the pH is approximately 11.

  • Extract the free isoindoline amine from the basic aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected isoindoline.

Protocol for N-Boc Deprotection under Mild, Water-Mediated Conditions

Adapted from Berredjem et al.[10]

  • Place the N-Boc protected isoindoline (1 mmol) in a round-bottomed flask.

  • Add deionized water (1 mL) to dissolve or suspend the substrate.

  • Heat the mixture with stirring to 90-100 °C under an inert atmosphere (e.g., argon).

  • Monitor the reaction by TLC. Complete conversion is typically observed within 10-15 minutes.

  • Cool the reaction to room temperature.

  • Add dichloromethane (5 mL) and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with additional dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the deprotected amine, often in high purity and yield (90%+).

Conclusion and Outlook

The tert-butoxycarbonyl group is an indispensable tool in the synthesis of isoindolines, offering more than just robust nitrogen protection. Its ability to function as an effective directing group for regioselective C-H functionalization provides a sophisticated strategy for accessing complex and novel isoindoline architectures.[6] The selection of the appropriate protection and deprotection protocol is critical, especially in the presence of other sensitive functional groups, with modern methods trending towards milder, greener conditions to improve overall synthetic efficiency.[10][17] For researchers and professionals in drug development, a thorough understanding of the multifaceted role of the Boc group is essential for the successful design and execution of synthetic routes toward new isoindoline-based therapeutic agents.

G cluster_overall General Synthetic Strategy Using Boc Protection start Isoindoline Precursor protect N-Boc Protection start->protect Boc₂O functionalize Core Functionalization (e.g., Directed Lithiation, Cross-Coupling) protect->functionalize Protected Intermediate deprotect N-Boc Deprotection functionalize->deprotect Acid (TFA, HCl) or other methods final Target Molecule deprotect->final

Caption: A typical synthetic workflow for isoindolines.

References

An In-depth Technical Guide to 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid, a key building block in medicinal chemistry. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its significant role as a molecular scaffold in the development of therapeutic agents, with a particular focus on RORγ (Retinoic acid receptor-related Orphan Receptor gamma) inhibitors.

Chemical and Physical Properties

This compound, often abbreviated as Boc-isoindoline-5-carboxylic acid, is a heterocyclic compound featuring an isoindoline core. The secondary amine at position 2 is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group is present at the 5-position of the isoindoline ring.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis. The Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions, while the carboxylic acid moiety allows for further functionalization, such as amide bond formation.[1]

PropertyValueReference
Molecular Formula C₁₄H₁₇NO₄[2]
Molecular Weight 263.29 g/mol [2]
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid[2]
CAS Number 149353-71-9[2]
Appearance Solid
Solubility Soluble in organic solvents such as dichloromethane and methanol.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-protection of isoindoline-5-carboxylic acid.

Experimental Protocol: Synthesis

Reaction: N-Boc Protection of Isoindoline-5-carboxylic Acid

This procedure involves the reaction of isoindoline-5-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • Isoindoline-5-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve isoindoline-5-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • To this solution, add triethylamine (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Technique Observed Data
¹H NMR Characteristic signals include a singlet for the nine protons of the tert-butyl group around δ 1.5 ppm, and signals for the aromatic and methylene protons of the isoindoline core. The carboxylic acid proton typically appears as a broad singlet at δ 10-12 ppm.
¹³C NMR Key signals include the carbonyl carbon of the Boc group around δ 155 ppm, the quaternary carbon of the tert-butyl group around δ 80 ppm, the methyl carbons of the tert-butyl group around δ 28 ppm, and the aromatic and methylene carbons of the isoindoline ring, as well as the carboxylic acid carbonyl carbon above δ 170 ppm.
IR (Infrared) A broad O-H stretch from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will appear around 1700-1725 cm⁻¹, and the C=O stretch of the Boc group will be observed around 1680-1700 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak [M+H]⁺ or other adducts corresponding to the molecular weight of the compound (263.29 g/mol ).

Applications in Drug Development

This compound serves as a crucial scaffold in the development of novel therapeutic agents, most notably as inhibitors of RORγ.

Role as a Scaffold for RORγ Inhibitors

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells.[3] These cells are key mediators of inflammation in various autoimmune diseases.[3] Consequently, inhibiting the activity of RORγ is a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[3]

The isoindoline core of this compound provides a rigid and synthetically tractable framework for the design of small molecule inhibitors that can bind to the ligand-binding domain of RORγ. The carboxylic acid group can be readily converted to various amides and other functional groups to explore structure-activity relationships and optimize binding affinity and pharmacokinetic properties.

RORγ Signaling Pathway and Inhibition

The RORγ signaling pathway is central to the production of pro-inflammatory cytokines by Th17 cells. Small molecule inhibitors developed from scaffolds like this compound can disrupt this pathway.

ROR_gamma_pathway cluster_activation Th17 Cell Differentiation cluster_transcription Gene Transcription cluster_inhibition Inhibition cluster_effect Inflammatory Response TGF-beta TGF-beta Naive_T_Cell Naive_T_Cell TGF-beta->Naive_T_Cell IL-6 IL-6 IL-6->Naive_T_Cell Th17_Cell Th17_Cell Naive_T_Cell->Th17_Cell Differentiation ROR_gamma ROR_gamma Th17_Cell->ROR_gamma Expression DNA DNA ROR_gamma->DNA Binds to RORE IL-17_Gene IL-17_Gene DNA->IL-17_Gene Transcription IL-17 IL-17 IL-17_Gene->IL-17 Translation Isoindoline_Inhibitor Isoindoline_Inhibitor Isoindoline_Inhibitor->ROR_gamma Inhibits Activity Inflammation Inflammation IL-17->Inflammation

Caption: RORγ signaling pathway and point of inhibition.

Experimental Workflow for RORγ Inhibitor Development

The development of RORγ inhibitors based on the this compound scaffold typically follows a structured workflow.

drug_development_workflow Start Start Library_Synthesis Library Synthesis (Amide Derivatives) Start->Library_Synthesis Biochemical_Assay Biochemical Assay (RORγ Binding) Library_Synthesis->Biochemical_Assay Cell-based_Assay Cell-based Assay (Th17 Differentiation) Biochemical_Assay->Cell-based_Assay Active Hits Lead_Optimization Lead Optimization (SAR Studies) Cell-based_Assay->Lead_Optimization Confirmed Hits Lead_Optimization->Library_Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate Efficacy & Safety

Caption: Drug development workflow for isoindoline-based RORγ inhibitors.

This workflow begins with the synthesis of a library of compounds derived from this compound, typically by modifying the carboxylic acid group. These compounds are then screened in biochemical assays to assess their binding affinity to RORγ. Promising candidates are further evaluated in cell-based assays to determine their effect on Th17 cell differentiation and cytokine production. Through iterative cycles of synthesis and testing (Structure-Activity Relationship studies), lead compounds are optimized for potency, selectivity, and pharmacokinetic properties. The most promising candidates then advance to in vivo studies in animal models of autoimmune diseases before a clinical candidate is selected.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure, synthetic accessibility, and bifunctional nature make it an ideal starting point for the development of complex molecular architectures. Its successful application as a scaffold for RORγ inhibitors highlights its importance in the ongoing search for novel therapeutics for autoimmune and inflammatory diseases. This technical guide provides researchers and drug development professionals with the essential information required to effectively utilize this compound in their research endeavors.

References

The Genesis of a New Therapeutic Class: A Technical Guide to the Discovery and History of Substituted Isoindoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of substituted isoindoline carboxylic acids is a compelling narrative of scientific serendipity, redemption, and rational drug design. This class of compounds, most notably represented by lenalidomide and pomalidomide, has revolutionized the treatment of multiple myeloma and other hematological malignancies. Their journey, however, begins with the infamous drug, thalidomide, and its tragic legacy. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying substituted isoindoline carboxylic acids, from their origins to their current standing as pivotal immunomodulatory agents.

A Legacy Re-examined: The Thalidomide Connection

Thalidomide was first synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal.[1] Initially developed as a sedative, it was widely prescribed to pregnant women for morning sickness in the late 1950s and early 1960s.[2][3][4] The subsequent discovery of its severe teratogenic effects, causing profound birth defects, led to its withdrawal from the market and remains one of the most cautionary tales in pharmaceutical history.[2][4]

Decades later, in the 1990s, researchers began to uncover thalidomide's potent anti-inflammatory and anti-angiogenic properties.[2] This renewed interest, championed by researchers like Dr. Judah Folkman, who hypothesized that inhibiting blood vessel formation (angiogenesis) could combat cancer, and Celgene Corporation, which acquired the rights to thalidomide, set the stage for a remarkable therapeutic comeback.[5][6] Celgene's initial focus was on treating erythema nodosum leprosum (ENL), a painful complication of leprosy, but the true potential of thalidomide and its analogs in oncology was yet to be fully realized.[7][8]

The Dawn of the IMiDs®: Rational Design and Enhanced Potency

The immunomodulatory drugs (IMiDs®) were born from a concerted effort by Celgene to create analogs of thalidomide with improved efficacy and a better safety profile.[7][9] This led to the development of lenalidomide (Revlimid®) and pomalidomide (Pomalyst®), which are substituted isoindoline carboxylic acids.[10]

Lenalidomide (CC-5013): This second-generation IMiD was designed to be a more potent and safer alternative to thalidomide.[7] It received its first FDA approval in 2005 for the treatment of myelodysplastic syndromes and later for multiple myeloma.[10]

Pomalidomide (CC-4047): A third-generation IMiD, pomalidomide is structurally similar to thalidomide and lenalidomide but exhibits even greater potency in its anti-myeloma and immunomodulatory effects.[10] It was approved by the FDA in 2013 for patients with relapsed and refractory multiple myeloma.

These compounds demonstrated that subtle modifications to the isoindoline core could dramatically enhance therapeutic activity while potentially mitigating some of the toxicities associated with the parent compound.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

A pivotal breakthrough in understanding the mechanism of action of substituted isoindoline carboxylic acids came with the identification of Cereblon (CRBN) as their primary molecular target.[11] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).

The binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins that are not the natural substrates of CRL4^CRBN^. The key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[11] The degradation of Ikaros and Aiolos has two major downstream effects:

  • Direct Anti-proliferative Effect: The degradation of Ikaros and Aiolos leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are essential for the survival and proliferation of multiple myeloma cells.[11] This results in cell cycle arrest and apoptosis of the malignant plasma cells.

  • Immunomodulatory Effect: The degradation of Ikaros and Aiolos in T-cells leads to increased production of Interleukin-2 (IL-2) and enhanced T-cell proliferation and cytotoxicity.[11] This boosts the patient's own immune system to recognize and attack cancer cells.

This dual mechanism of direct cytotoxicity and immune stimulation is central to the clinical efficacy of lenalidomide and pomalidomide.

IMiD_Mechanism_of_Action cluster_CRL4_Complex CRL4^CRBN^ E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Ikaros Ikaros (IKZF1) CRBN->Ikaros Recruits Aiolos Aiolos (IKZF3) CRBN->Aiolos CUL4 CUL4 ROC1 ROC1 IMiD Substituted Isoindoline Carboxylic Acid (IMiD) IMiD->CRBN Binds to Proteasome Proteasome Ikaros->Proteasome Degradation Aiolos->Proteasome Anti_Proliferative Anti-Proliferative Effect (Myeloma Cell Apoptosis) Immunomodulatory Immunomodulatory Effect (T-Cell Activation, IL-2 Production) Ub Ubiquitin Ub->Ikaros Ubiquitination Ub->Aiolos Proteasome->Anti_Proliferative Proteasome->Immunomodulatory

Mechanism of Action of Substituted Isoindoline Carboxylic Acids.

Quantitative Bioactivity Data

The enhanced potency of successive generations of IMiDs is evident in their bioactivity data. The following tables summarize key quantitative data for thalidomide, lenalidomide, and pomalidomide.

Table 1: Comparative Cereblon Binding Affinity

CompoundAssay TypeValue (IC50/Ki)Reference
ThalidomideFluorescence Polarization347.2 nM (IC50)[12]
LenalidomideFluorescence Polarization268.6 nM (IC50)[12]
PomalidomideFluorescence Polarization153.9 nM (IC50)[7][12]
ThalidomideTR-FRET10.6 nM (Ki)[13]
LenalidomideTR-FRET4.2 nM (Ki)[13]
PomalidomideTR-FRET3.0 nM (Ki)[13]

Table 2: Anti-proliferative Activity in Multiple Myeloma Cell Lines

CompoundCell LineValue (IC50)Reference
LenalidomideMM.1S~3 µM[14]
LenalidomideU266>10 µM[15]
PomalidomideMM.1S~1 µM[16]
LenalidomideOPM1Dose-dependent inhibition[17]

Table 3: T-Regulatory Cell Inhibition

CompoundAssayValue (IC50)Reference
ThalidomideT-regulatory cell expansionNo effect up to 200 µM[16]
LenalidomideT-regulatory cell expansion~10 µM[16]
PomalidomideT-regulatory cell expansion~1 µM[16]

Experimental Protocols

Synthesis of Lenalidomide

The synthesis of lenalidomide typically involves the coupling of 3-amino-2,6-piperidinedione hydrochloride with a substituted 2-bromomethyl-3-nitrobenzoate, followed by the reduction of the nitro group.

Step 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione

  • To a solution of 2-bromomethyl-3-nitrobenzoic acid methyl ester (99.9 g) in tetrahydrofuran (500 ml), add 3-amino-2,6-piperidinedione hydrochloride (50.0 g) and sodium carbonate (96.6 g).[18]

  • Heat the mixture to reflux and monitor the reaction by HPLC until the starting material is consumed (≤ 0.5%).[18]

  • Cool the reaction mixture to room temperature and pour it into purified water (2 L).[18]

  • Stir the mixture at room temperature for 1 hour and filter the solid.[18]

  • The filter cake is then dispersed in a mixture of ethanol (1 L) and purified water (1 L), stirred for 1 hour, and filtered again.[18]

  • The resulting solid is dispersed in ethanol (1 L), stirred for 1 hour, filtered, and washed with ethanol (200 ml).[18]

  • Dry the solid under vacuum at 50°C for 10 hours to yield the intermediate as an off-white solid.[18]

Step 2: Synthesis of Lenalidomide (Reduction of the Nitro Group)

  • The nitro intermediate from Step 1 is subjected to catalytic hydrogenation.[18]

  • A common method involves using 10% Palladium on carbon (Pd/C) as a catalyst in a solvent mixture of an organic solvent and water.[18]

  • The reaction is carried out under a hydrogen atmosphere until the reduction is complete.

  • After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization to obtain lenalidomide.

Lenalidomide_Synthesis Reactant1 2-bromomethyl-3-nitrobenzoate Intermediate 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl) piperidine-2,6-dione Reactant1->Intermediate Reflux Reactant2 3-amino-2,6-piperidinedione hydrochloride Reactant2->Intermediate Reflux Base Sodium Carbonate Base->Intermediate Reflux Solvent1 Tetrahydrofuran Solvent1->Intermediate Reflux Product Lenalidomide Intermediate->Product Catalytic Hydogenation Catalyst 10% Pd/C, H₂ Solvent2 Organic Solvent/Water Purification Recrystallization Product->Purification Purification

General Synthesis Workflow for Lenalidomide.

TNF-α Inhibition Assay (ELISA-based)

This protocol outlines a general procedure for measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production by IMiDs in peripheral blood mononuclear cells (PBMCs).

  • Plate Coating: Coat a 96-well microplate with an anti-human TNF-α capture antibody overnight at 4°C.[16][19]

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with Tween-20) and then block the wells with a blocking buffer (e.g., PBS with BSA) for 1 hour at room temperature to prevent non-specific binding.[16][19]

  • Cell Culture and Treatment: Isolate PBMCs from whole blood and culture them in the presence of a stimulant (e.g., lipopolysaccharide - LPS) and various concentrations of the test compound (e.g., lenalidomide, pomalidomide) for a specified period.[12]

  • Sample Addition: Add the cell culture supernatants containing the secreted TNF-α to the coated and blocked wells and incubate for a defined period (e.g., 90 minutes at 37°C).[20]

  • Detection Antibody: After washing, add a biotin-conjugated anti-human TNF-α detection antibody to each well and incubate for 1 hour at 37°C.[20]

  • Enzyme Conjugate: Following another wash step, add Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate for 30 minutes at 37°C.[20]

  • Substrate Addition and Color Development: After a final wash, add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.[20]

  • Stopping the Reaction and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.[20] The concentration of TNF-α is determined by comparison to a standard curve.

Cell Proliferation Assay (MTT-based)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment (for adherent cells).[21]

  • Drug Treatment: Treat the cells with various concentrations of the substituted isoindoline carboxylic acid for a specified duration (e.g., 72 hours).[21]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Cereblon Binding Assay (Fluorescence Polarization)

This assay measures the binding of a compound to Cereblon by competing with a fluorescently labeled ligand.

  • Reagent Preparation: Prepare solutions of purified recombinant Cereblon protein, a fluorescently labeled thalidomide analog (tracer), and the test compounds in an appropriate assay buffer.[13]

  • Assay Plate Setup: In a microplate, add the Cereblon protein and the test compound at various concentrations.

  • Tracer Addition: Add the fluorescently labeled thalidomide tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1.5 hours) to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters for the fluorophore.

  • Data Analysis: The binding of the test compound to Cereblon will displace the fluorescent tracer, leading to a decrease in fluorescence polarization. The data is plotted to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the tracer binding.

Conclusion

The journey of substituted isoindoline carboxylic acids, from the tragic history of thalidomide to the life-saving therapies of lenalidomide and pomalidomide, is a testament to the power of scientific inquiry and innovation. By understanding the intricate mechanism of action involving the hijacking of the cell's own protein disposal system, researchers have been able to design and develop highly effective treatments for devastating diseases like multiple myeloma. The continued exploration of this unique therapeutic class, including the development of next-generation Cereblon E3 ligase modulators (CELMoDs), holds immense promise for the future of cancer therapy and beyond.[11] This in-depth guide provides a foundational understanding for researchers and drug development professionals to build upon as they contribute to the next chapter in the story of these remarkable compounds.

References

Predicted Mechanism of Action for 2-Boc-isoindoline-5-carboxylic acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and clinically approved drugs.[1] Its structural rigidity and synthetic tractability have made it a cornerstone in medicinal chemistry for the development of novel therapeutic agents. This technical guide explores the predicted mechanism of action for derivatives of 2-Boc-isoindoline-5-carboxylic acid, a key intermediate in the synthesis of diverse isoindoline-based compounds. The predictions are based on the known biological activities of structurally related isoindoline derivatives and in silico analyses.

Core Structure and Potential Biological Targets

The 2-Boc-isoindoline-5-carboxylic acid core provides a versatile platform for chemical modification. The Boc (tert-butoxycarbonyl) protecting group at the 2-position offers stability and can be readily removed to allow for further functionalization of the nitrogen atom. The carboxylic acid group at the 5-position serves as a handle for amide bond formation, esterification, or other modifications, enabling the exploration of a wide chemical space and interaction with various biological targets.

Derivatives of the isoindoline core have been shown to exhibit a broad range of pharmacological activities, including anti-inflammatory, anticancer, and enzymatic inhibition.[2] Key biological targets identified for various isoindoline derivatives include:

  • Carbonic Anhydrases (CAs): Isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[2]

  • Cholinesterases: Several isoindoline-1,3-dione derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathogenesis of Alzheimer's disease.[3]

  • Cyclooxygenase-2 (COX-2): Novel isoindoline hybrids have been designed and synthesized as selective COX-2 inhibitors, demonstrating anti-inflammatory and analgesic properties.[4]

  • Cereblon (CRBN): The isoindoline-1,3-dione moiety is a critical component of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which bind to the E3 ubiquitin ligase substrate receptor Cereblon.[1]

Based on these precedents, derivatives of 2-Boc-isoindoline-5-carboxylic acid are predicted to engage with one or more of these targets, depending on the nature of the substituents introduced at the carboxylic acid and, following deprotection, the nitrogen atom.

Predicted Mechanisms of Action

Carbonic Anhydrase Inhibition

The carboxylic acid moiety of the parent compound could potentially interact with the zinc ion in the active site of carbonic anhydrases. Further derivatization of this group to sulfonamides could significantly enhance inhibitory potency, a common strategy in the design of CA inhibitors.

Signaling Pathway for Carbonic Anhydrase Inhibition

CA_Inhibition cluster_0 Physiological State cluster_1 Inhibited State CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase CO2_H2O->CA Substrates H2CO3 H₂CO₃ H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Spontaneous dissociation CA->H2CO3 Catalysis CA_Inhibited Carbonic Anhydrase (Inhibited) Inhibitor 2-Boc-isoindoline-5-carboxylic acid derivative Inhibitor->CA_Inhibited Binding

Caption: Predicted inhibition of carbonic anhydrase by a 2-Boc-isoindoline-5-carboxylic acid derivative.

Cholinesterase Inhibition

Derivatives designed to incorporate a basic nitrogen-containing moiety, linked to the isoindoline core via an appropriate spacer, could act as cholinesterase inhibitors. These compounds are predicted to bind to the active site of AChE and/or BuChE, preventing the breakdown of the neurotransmitter acetylcholine.

Experimental Workflow for Cholinesterase Inhibition Assay

AChE_Workflow Start Start Prepare_Reagents Prepare Enzyme (AChE/BuChE), Substrate (ATChI/BTChI), and DTNB (Ellman's Reagent) Start->Prepare_Reagents Prepare_Inhibitor Prepare serial dilutions of 2-Boc-isoindoline-5-carboxylic acid derivative Start->Prepare_Inhibitor Incubate Pre-incubate enzyme with inhibitor Prepare_Reagents->Incubate Prepare_Inhibitor->Incubate Add_Substrate Add substrate to initiate reaction Incubate->Add_Substrate Measure_Absorbance Measure absorbance at 412 nm over time Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate % inhibition and determine IC₅₀ value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical experimental workflow for determining the cholinesterase inhibitory activity.

Quantitative Data from Structurally Related Isoindoline Derivatives

To provide a basis for the predicted activity, the following tables summarize quantitative data for known isoindoline derivatives targeting carbonic anhydrases, cholinesterases, and COX-2.

Table 1: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives [2]

CompoundTargetKᵢ (nM)IC₅₀ (nM)
2chCA I11.48 ± 4.1811.24 ± 0.291
2fhCA I23.51 ± 9.1720.17 ± 0.245
2chCA II9.32 ± 2.3513.02 ± 0.041
2fhCA II12.14 ± 3.5515.28 ± 0.113
Acetazolamide (Standard)hCA I105.37 ± 40.1190.56 ± 1.007
Acetazolamide (Standard)hCA II179.25 ± 55.43251 ± 2

Table 2: Cholinesterase Inhibition by Isoindoline-1,3-dione Derivatives [3]

Derivative ClassTargetIC₅₀ (µM)
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dioneAChE0.91
N-benzylpiperidinylamine moietyAChE0.087
N-benzylpiperidinylamine moietyBuChE7.76
N-benzylamine moietyAChE0.034
N-benzylamine moietyBuChE0.54

Table 3: COX-2 Inhibition by Isoindoline Hybrids [4]

CompoundTargetIC₅₀ (µM)
10bCOX-20.11
10cCOX-20.18
11aCOX-20.15
11dCOX-20.12
13COX-20.14
14COX-20.16
Celecoxib (Standard)COX-20.09

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory effects of the compounds on hCA I and hCA II are determined spectrophotometrically. The assay measures the esterase activity of the enzyme, which is inhibited by the test compounds. The enzyme activity is monitored by the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, with the absorbance change measured at 400 nm. IC₅₀ values are calculated from the concentration-response curves. Kᵢ values are determined using the Cheng-Prusoff equation.

Cholinesterase Inhibition Assay (Ellman's Method)

The assay is performed in a 96-well microplate reader. The reaction mixture contains the respective cholinesterase enzyme, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations in a phosphate buffer (pH 8.0). The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE). The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is monitored at 412 nm.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 is determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase component of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC₅₀ values are calculated by plotting the percentage of inhibition versus the compound concentration.

Conclusion and Future Directions

Derivatives of 2-Boc-isoindoline-5-carboxylic acid represent a promising class of compounds with the potential to modulate multiple biological targets. Based on the extensive research on the isoindoline scaffold, it is predicted that these derivatives can be tailored to act as potent and selective inhibitors of carbonic anhydrases, cholinesterases, or COX-2. The carboxylic acid functionality provides a key point for diversification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to validate the predicted mechanisms of action and to identify lead compounds for further drug development. The logical relationship for this drug discovery process is outlined below.

Logical Relationship in Drug Discovery

Drug_Discovery Core_Structure 2-Boc-isoindoline-5-carboxylic acid SAR_Analysis Structure-Activity Relationship (SAR) Analysis of Known Isoindolines Core_Structure->SAR_Analysis Target_Prediction Prediction of Biological Targets (CA, AChE, COX-2, etc.) SAR_Analysis->Target_Prediction Library_Synthesis Synthesis of a Focused Derivative Library Target_Prediction->Library_Synthesis Biological_Screening In Vitro Biological Screening against Predicted Targets Library_Synthesis->Biological_Screening Hit_Identification Identification of Hit Compounds Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A flowchart illustrating the drug discovery process for 2-Boc-isoindoline-5-carboxylic acid derivatives.

References

The Multifaceted Biological Activities of N-Protected Isoindoline Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoindoline scaffold represents a privileged structure in medicinal chemistry. Its inherent structural features and amenability to chemical modification have led to the discovery of a diverse array of biological activities. This technical guide provides an in-depth overview of the significant biological activities of N-protected isoindoline compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The protection of the nitrogen atom within the isoindoline core is a critical strategy for modulating the physicochemical properties and biological activities of these compounds. By introducing various protecting groups, such as acyl, sulfonyl, and carbamoyl moieties, medicinal chemists can fine-tune potency, selectivity, and pharmacokinetic profiles, leading to the identification of promising candidates for a range of therapeutic targets.

Key Biological Activities and Quantitative Data

N-protected isoindoline derivatives have demonstrated significant potential in several key therapeutic areas. The following tables summarize the quantitative data for some of the most prominent biological activities.

Table 1: Carbonic Anhydrase Inhibition
Compound IDN-Protecting GroupIsoformKi (nM)IC50 (nM)Reference
2c 2-propanol-sulfonylhCA I11.48 ± 4.1811.24 ± 0.291[1]
hCA II9.32 ± 2.3513.02 ± 0.041[1]
2f cyclohexanol-sulfonylhCA I16.09 ± 4.14-[1]
hCA II14.87 ± 3.25-[1]
3b (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-onehCA I368.7-[2]
hCA II81.4-[2]
3n (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-onehCA IX41.3-[2]
hCA XII39.1-[2]
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Compound IDN-Protecting Group/SubstitutionEnzymeIC50 (µM)Reference
I Phenylpiperazine acetylAChE1.12[3]
III Diphenylmethylpiperazine acetylBuChE21.24[3]
7a 4-fluorobenzyl pyridiniumAChE2.1[4]
7f 4-fluorobenzyl pyridiniumAChE2.1[4]
8a Acetohydrazide derivativeAChE0.11 ± 0.05[5]
BuChE30.2 ± 2.8[5]
8g Acetohydrazide derivativeAChE0.86 ± 0.02[5]
BuChE5.7 ± 0.2[5]
Table 3: Anticancer Activity
Compound IDN-Protecting Group/SubstitutionCell LineIC50 (µM)Reference
IQSO₂R-I ArenesulfonylA54914.55 ± 3.14[6]
IQSO₂R-VII ArenesulfonylA54913.71 ± 1.20[6]
29 Indole-sulfonamideHuCCA-17.75 - 9.69[7]
30 Indole-sulfonamideHuCCA-17.75 - 9.69[7]
36 Indole-sulfonamideHuCCA-17.75 - 9.69[7]
7 Azide and silyl etherA54919.41 ± 0.01[8]
5HPP-33 2,6-diisopropylphenylMCF-74.5 ± 0.4[9]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of N-protected isoindoline compounds stem from their ability to modulate various cellular signaling pathways. This section provides a visual representation of some of the key mechanisms.

Microtubule Disruption Pathway

Certain N-sulfonyl isoindoline derivatives exhibit potent anticancer activity by disrupting microtubule dynamics.[10] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The proposed mechanism involves the binding of the isoindoline compound to the colchicine-binding site on tubulin, which inhibits tubulin polymerization.[10]

G Microtubule Disruption Pathway cluster_0 Cell N_Sulfonyl_Isoindoline N-Sulfonyl Isoindoline Tubulin_Dimers α/β-Tubulin Dimers N_Sulfonyl_Isoindoline->Tubulin_Dimers Binds to Colchicine Site Microtubule Microtubule Polymer N_Sulfonyl_Isoindoline->Microtubule Inhibits Polymerization Tubulin_Dimers->Microtubule Polymerization G2_M_Arrest G2/M Phase Arrest Microtubule->G2_M_Arrest Disruption Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Microtubule disruption by N-sulfonyl isoindoline.
Caspase-Dependent Apoptosis Pathway

The anticancer effects of some N-sulfonyl isoindoline compounds are mediated through the induction of apoptosis via both the intrinsic and extrinsic pathways.[10] This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.

G Caspase-Dependent Apoptosis Pathway cluster_0 Apoptotic Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway N_Sulfonyl_Isoindoline N-Sulfonyl Isoindoline Death_Receptors Death Receptors (e.g., Fas, TNFR) N_Sulfonyl_Isoindoline->Death_Receptors Induces Mitochondrion Mitochondrion N_Sulfonyl_Isoindoline->Mitochondrion Induces Stress Caspase_8 Caspase-8 Death_Receptors->Caspase_8 Activates Caspase_3 Caspase-3 (Executioner Caspase) Caspase_8->Caspase_3 Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Induction of apoptosis by N-sulfonyl isoindoline.
NRF2 Signaling Pathway Activation

Certain isoindoline derivatives have been shown to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[11] This activation leads to the upregulation of antioxidant and detoxifying genes, conferring protection against oxidative stress-induced cell death.

G NRF2 Signaling Pathway Activation cluster_0 Cellular Response to Oxidative Stress Isoindoline_Derivative Isoindoline Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Isoindoline_Derivative->Keap1_Nrf2 Disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

NRF2 pathway activation by isoindoline derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Mitochondrial Respiration Assay (for Mitochondrial Uncoupling)

This protocol outlines the measurement of oxygen consumption in isolated mitochondria to assess the uncoupling activity of N-protected isoindoline compounds.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, EGTA, and fatty acid-free BSA)

  • Substrates (e.g., glutamate, malate, succinate)

  • ADP

  • Oligomycin

  • Test compound (N-protected isoindoline)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

  • Add respiration buffer to the chambers and allow the system to equilibrate to 37°C.

  • Add a known amount of isolated mitochondria to the chamber and record the basal respiration (State 2).

  • Add respiratory substrates (e.g., glutamate and malate) to initiate electron transport and measure State 4 respiration.

  • Add a saturating amount of ADP to induce State 3 respiration (maximal coupled respiration).

  • After the phosphorylation of ADP is complete, add oligomycin to inhibit ATP synthase and measure State 4o respiration (leak respiration).

  • Perform a stepwise titration of the test compound, recording the oxygen consumption rate at each concentration to determine the maximal uncoupled respiration rate.

Data Analysis: Plot the oxygen consumption rate as a function of the test compound concentration to determine the EC₅₀ value for mitochondrial uncoupling.

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

This in vivo assay is used to evaluate the peripheral analgesic activity of N-protected isoindoline compounds.

Materials:

  • Male Swiss albino mice (or other suitable rodent strain)

  • 0.6% (v/v) acetic acid solution

  • Test compound (N-protected isoindoline)

  • Vehicle (e.g., saline, DMSO)

  • Standard analgesic drug (e.g., diclofenac sodium)

  • Observation chambers

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • Fast the animals overnight before the experiment, with free access to water.

  • Divide the animals into groups (n=6-8 per group): vehicle control, standard drug, and test compound at various doses.

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally to each animal.

  • Immediately place each mouse into an individual observation chamber.

  • After a latency period of 5 minutes, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. Determine the dose-response relationship and the ED₅₀ value of the test compound.

WST-1 Cell Viability Assay (for Anticancer Activity)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer agents.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (N-protected isoindoline)

  • WST-1 reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only wells as a control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

  • Measure the absorbance of the samples at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity, typically using the hydrolysis of p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Purified human carbonic anhydrase (hCA) isozymes

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compound (N-protected isoindoline)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Add Tris-HCl buffer, the test compound at various concentrations, and the hCA enzyme solution to the wells of a 96-well plate.

  • Pre-incubate the mixture at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate.

  • Immediately measure the increase in absorbance at 400 nm over time (kinetic read) at room temperature. The absorbance is due to the formation of p-nitrophenol.

Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of the test compound. Calculate the IC₅₀ and/or Ki values.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test compound (N-protected isoindoline)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Add phosphate buffer, the test compound at various concentrations, and the AChE solution to the wells of a 96-well plate.

  • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding a solution of ATCI and DTNB.

  • Measure the absorbance at 412 nm at regular intervals for a few minutes. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value.

This comprehensive guide provides a solid foundation for researchers interested in the biological activities of N-protected isoindoline compounds. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation and drug development efforts in this promising area of medicinal chemistry.

References

Methodological & Application

Synthesis of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid from 5-bromo-isoindoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the readily available starting material, 5-bromo-isoindoline, and proceeds through a two-step sequence involving the protection of the secondary amine followed by carboxylation of the aryl bromide.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The isoindoline core is a prevalent scaffold in medicinal chemistry, and the presence of the carboxylic acid and the Boc-protected amine allows for diverse and selective functionalization. This protocol outlines reliable methods for the preparation of this versatile compound, offering procedural details for both the protection and carboxylation steps.

Synthetic Pathway Overview

The overall synthetic transformation involves two key steps:

  • Boc Protection: The secondary amine of 5-bromo-isoindoline is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent carboxylation step.

  • Carboxylation: The bromine atom on the aromatic ring of the Boc-protected intermediate is converted to a carboxylic acid moiety. This can be achieved through several methods, including Grignard reaction, lithium-halogen exchange, or palladium-catalyzed carboxylation.

Synthesis_Pathway start 5-bromo-isoindoline intermediate 5-bromo-2-(tert-butoxycarbonyl)isoindoline start->intermediate Boc₂O, Et₃N DCM product This compound intermediate->product 1. Mg, THF 2. CO₂ 3. H₃O⁺

Figure 1: Overall synthetic scheme for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2-(tert-butoxycarbonyl)isoindoline

This protocol describes the protection of the secondary amine of 5-bromo-isoindoline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 5-bromo-isoindoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-bromo-isoindoline (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2-(tert-butoxycarbonyl)isoindoline as a white solid.

Boc_Protection_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve 5-bromo-isoindoline in anhydrous DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add Boc₂O C->D E Warm to RT and stir for 12-16h D->E F Monitor by TLC E->F G Dilute with DCM F->G H Wash with NaHCO₃ (aq) and Brine G->H I Dry over MgSO₄ H->I J Concentrate I->J K Purify by Flash Chromatography J->K

Figure 2: Experimental workflow for the Boc protection of 5-bromo-isoindoline.

Step 2: Synthesis of this compound

This section details three alternative protocols for the carboxylation of 5-bromo-2-(tert-butoxycarbonyl)isoindoline. The choice of method may depend on the availability of reagents and equipment, as well as the desired scale of the reaction.

Protocol 2A: Carboxylation via Grignard Reaction

This classic method involves the formation of a Grignard reagent followed by quenching with carbon dioxide.

Materials:

  • 5-bromo-2-(tert-butoxycarbonyl)isoindoline

  • Magnesium (Mg) turnings

  • Iodine (I₂) (a small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask equipped with a reflux condenser and an addition funnel

  • Magnetic stirrer

Procedure:

  • Activate magnesium turnings (1.5 eq) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a small crystal of iodine until the color of iodine disappears.

  • Add a small portion of a solution of 5-bromo-2-(tert-butoxycarbonyl)isoindoline (1.0 eq) in anhydrous THF to initiate the reaction.

  • Once the reaction has initiated (as evidenced by gentle reflux), add the remaining solution of the aryl bromide dropwise via the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature remains below -60 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Protocol 2B: Carboxylation via Lithium-Halogen Exchange

This method utilizes an organolithium reagent to generate a highly reactive aryllithium intermediate.

Materials:

  • 5-bromo-2-(tert-butoxycarbonyl)isoindoline

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar apparatus for air-sensitive reactions

Procedure:

  • Dissolve 5-bromo-2-(tert-butoxycarbonyl)isoindoline (1.0 eq) in anhydrous THF or Et₂O in a flame-dried Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium or tert-butyllithium (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the resulting aryllithium species by adding crushed dry ice in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Acidify the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by chromatography or recrystallization.

Protocol 2C: Palladium-Catalyzed Carboxylation

This modern approach avoids the use of highly reactive organometallic intermediates and often proceeds under milder conditions.

Materials:

  • 5-bromo-2-(tert-butoxycarbonyl)isoindoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or 1,3-Bis(diphenylphosphino)propane (dppp))

  • A suitable base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • A suitable solvent (e.g., dimethylformamide (DMF) or dioxane)

  • Carbon dioxide (CO₂) gas balloon or cylinder

  • Schlenk tube or pressure vessel

Procedure:

  • To a Schlenk tube or pressure vessel, add 5-bromo-2-(tert-butoxycarbonyl)isoindoline (1.0 eq), Pd(OAc)₂ (e.g., 5 mol%), the phosphine ligand (e.g., 10 mol%), and the base (e.g., 2.0 eq).

  • Evacuate and backfill the vessel with carbon dioxide (1 atm or higher pressure).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically several hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst and base.

  • Acidify the filtrate with 1 M HCl and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by flash chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepMethodStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Boc Protection5-bromo-isoindolineBoc₂O, Et₃NDCM0 to RT12-16~90
2AGrignard Reaction5-bromo-2-Boc-isoindolineMg, CO₂THFRT then -782-460-70
2BLi-Halogen Exchange5-bromo-2-Boc-isoindolinen-BuLi, CO₂THF-781-265-75
2CPd-Catalyzed5-bromo-2-Boc-isoindolinePd(OAc)₂, Ligand, Base, CO₂DMF10012-2470-85

Table 2: Spectroscopic Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
5-bromo-2-(tert-butoxycarbonyl)isoindolineC₁₃H₁₆BrNO₂298.18~7.3-7.1 (m, 3H, Ar-H), 4.7 (s, 4H, CH₂), 1.5 (s, 9H, t-Bu)~154 (C=O), ~140, ~137, ~130, ~125, ~122, ~121 (Ar-C), ~80 (C(CH₃)₃), ~52 (CH₂), ~28 (C(CH₃)₃)[M+H]⁺ 298.0, 300.0
This compoundC₁₄H₁₇NO₄263.29~8.0 (d, 1H, Ar-H), ~7.9 (s, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), 4.8 (s, 4H, CH₂), 1.5 (s, 9H, t-Bu)[2]~171 (COOH), ~155 (C=O), ~145, ~136, ~131, ~129, ~124, ~122 (Ar-C), ~81 (C(CH₃)₃), ~53 (CH₂), ~28 (C(CH₃)₃)[M+H]⁺ 264.1[2]

Note: The provided NMR data are approximate and may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from 5-bromo-isoindoline has been successfully outlined with detailed protocols for both the Boc protection and subsequent carboxylation steps. The availability of multiple carboxylation methods provides flexibility for researchers based on their specific laboratory capabilities and requirements. The presented data and workflows are intended to serve as a comprehensive guide for the efficient and reliable preparation of this important synthetic intermediate.

References

Application Note: Efficient Boc Protection of Isoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the N-Boc protection of isoindoline-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The presence of both a secondary amine and a carboxylic acid functional group requires specific reaction conditions to ensure selective protection of the amine with high efficiency. This protocol outlines a robust procedure using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions in a mixed solvent system, which is well-suited for substrates possessing both acidic and basic functionalities. The methodology described herein is straightforward, scalable, and yields the desired product in high purity.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] The protection of the nitrogen atom in isoindoline-5-carboxylic acid is a critical step in the synthesis of more complex molecules, as it allows for selective modification of the carboxylic acid moiety without interference from the nucleophilic amine.

The challenge in the Boc protection of amino acids and similar zwitterionic compounds lies in their poor solubility in many organic solvents.[3] This protocol addresses this issue by employing a mixed aqueous-organic solvent system, which facilitates the dissolution of the starting material and promotes an efficient reaction.

Experimental Protocol

This protocol is adapted from standard procedures for the Boc protection of amino acids.[4][5]

Materials:

  • Isoindoline-5-carboxylic acid (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane (or Acetone)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve isoindoline-5-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and deionized water. If using the hydrochloride salt of isoindoline-5-carboxylic acid, an additional equivalent of base (triethylamine or sodium bicarbonate) should be added to neutralize the salt.

  • Addition of Base: To the stirred solution, add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).[6][7] Stir until the base has fully dissolved and the solution is homogeneous.

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1-1.2 eq) to the reaction mixture at room temperature.[8] The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent (dioxane or acetone) under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water.

    • Wash the aqueous layer with a non-polar organic solvent like hexane or diethyl ether to remove any unreacted Boc anhydride and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product may precipitate at this stage.

    • Extract the acidified aqueous layer three times with ethyl acetate.

  • Isolation of Product:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-isoindoline-5-carboxylic acid.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Reagent/ParameterMolar Ratio/ValueNotes
Isoindoline-5-carboxylic acid1.0 eqStarting material.
Di-tert-butyl dicarbonate1.1 - 1.2 eqBoc protecting agent.
Triethylamine1.5 eqOrganic base.
or Sodium Bicarbonate2.0 eqInorganic base.
Solvent SystemDioxane:Water (1:1)A mixed solvent system is crucial for solubility.
Reaction TemperatureRoom TemperatureMild reaction conditions.
Reaction Time4 - 12 hoursMonitor by TLC or LC-MS for completion.
Expected Yield>90%High-yielding transformation.

Experimental Workflow

Boc_Protection_Workflow start_end start_end reagents reagents process process workup workup purification purification start Start dissolve Dissolve Isoindoline-5-carboxylic acid in Dioxane/Water start->dissolve add_base Add Base (Et3N or NaHCO3) dissolve->add_base add_boc Add Boc Anhydride add_base->add_boc react Stir at RT (4-12h) add_boc->react concentrate Concentrate to remove Dioxane react->concentrate wash Wash with Hexane concentrate->wash acidify Acidify with 1M HCl wash->acidify extract Extract with EtOAc acidify->extract dry Dry (MgSO4) & Evaporate extract->dry purify Purification (Recrystallization/Chromatography) dry->purify end N-Boc-isoindoline- 5-carboxylic acid purify->end

Caption: Workflow for the Boc protection of isoindoline-5-carboxylic acid.

Signaling Pathway Diagram (Reaction Mechanism)

Boc_Protection_Mechanism General Mechanism of Boc Protection reactant reactant intermediate intermediate product product amine Isoindoline-5-COOH (Amine) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack boc_anhydride Boc Anhydride ((Boc)2O) boc_anhydride->tetrahedral_intermediate protonated_amine Protonated Product tetrahedral_intermediate->protonated_amine Collapse byproducts t-Butoxide + CO2 tetrahedral_intermediate->byproducts boc_protected_amine N-Boc Protected Product protonated_amine->boc_protected_amine Deprotonation base Base base->protonated_amine

Caption: General mechanism for the Boc protection of an amine.

References

Application Notes and Protocols for the Use of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a valuable building block in peptide synthesis and medicinal chemistry.[1] Its rigid isoindoline scaffold can impart unique conformational constraints on peptides, potentially enhancing their biological activity, metabolic stability, and pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the secondary amine allows for its controlled deprotection under acidic conditions, making it compatible with standard Boc-based solid-phase peptide synthesis (SPPS) strategies.[1][2] The carboxylic acid moiety serves as the attachment point for coupling to the N-terminus of a growing peptide chain or for linkage to a solid support.[1]

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using Boc-SPPS methodology. Due to the sterically hindered nature of this building block, optimized coupling conditions are often required to achieve high yields and purity.

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes a qualitative comparison of expected coupling efficiencies with various common coupling reagents. Please note that actual yields are sequence-dependent and may require optimization.

Coupling ReagentActivating AdditiveBaseSolventExpected Yield (%)Key Considerations
HBTU HOBt (internal)DIPEA, NMMDMF, NMP>85%Standard for SPPS, may require extended coupling times or double coupling for this building block.
HATU HOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP>90%Highly reactive and superior for hindered couplings, helps to reduce racemization.[3]
PyBOP HOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>85%Effective, but the byproduct can be carcinogenic.
DCC/DIC HOBt, NHSDIPEA, NMMDMF, CH₂Cl₂70-85%Cost-effective, but can lead to the formation of difficult-to-remove urea byproducts and potential for racemization.

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence using manual or automated Boc-SPPS.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of a suitable resin for Boc chemistry (e.g., Merrifield, PAM, or MBHA resin) into a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1-2 hours at room temperature with gentle agitation.

  • Drain the DMF.

  • Wash the resin with dichloromethane (DCM) (3 x 10 mL/g of resin).

Protocol 2: Boc Deprotection
  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin-bound peptide.[1]

  • Agitate for 1-2 minutes.

  • Drain the solution.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution.

  • Wash the resin with DCM (3 x 10 mL/g).

  • Wash the resin with isopropanol (IPA) (2 x 10 mL/g).

  • Wash the resin with DCM (3 x 10 mL/g).

Protocol 3: Neutralization
  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 2 minutes.

  • Drain the solution and repeat the neutralization step.

  • Wash the resin with DCM (5 x 10 mL/g).

Protocol 4: Coupling of this compound

Due to the steric hindrance of this building block, the use of a highly efficient coupling reagent such as HATU is recommended.

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for at least 2-4 hours at room temperature. For this sterically hindered building block, extended coupling times (overnight) or a second coupling (double coupling) may be necessary to ensure complete reaction.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Protocol 5: Final Cleavage and Deprotection

Safety Precaution: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Wash the final peptide-resin with DCM and dry it under a high vacuum for at least 4 hours.

  • Perform a final Boc deprotection (Protocol 2) to remove the N-terminal Boc group.

  • Transfer the dried peptide-resin to the HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) (10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether multiple times.

  • Dry the crude peptide under vacuum.

Protocol 6: Peptide Purification and Characterization
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile containing 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Employ a suitable gradient of Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in acetonitrile).

  • Monitor the elution at 210-220 nm.

  • Collect the fractions corresponding to the desired peptide peak.

  • Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_cleavage Final Cleavage & Purification Resin Solid Support (e.g., Merrifield Resin) Swell Swell Resin in DMF Resin->Swell Wash1 Wash with DCM Swell->Wash1 Deprotection Boc Deprotection (25-50% TFA in DCM) Wash1->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling with Boc-isoindoline-5-COOH & HATU/DIEA in DMF Neutralization->Coupling Wash2 Wash with DMF and DCM Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Deprotect Final Boc Deprotection Wash2->Final_Deprotect Cleavage Cleavage from Resin (HF with Scavengers) Final_Deprotect->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization MS & HPLC Analysis Purification->Characterization Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Boc_Iso_COOH Boc-isoindoline- 5-carboxylic acid Active_Ester Reactive OAt-ester intermediate Boc_Iso_COOH->Active_Ester + HATU, DIEA HATU HATU Peptide_Bond Formation of Peptide Bond Active_Ester->Peptide_Bond + Peptide-NH2 Peptide_Amine N-terminal Amine of Peptide Chain Peptide_Amine->Peptide_Bond

References

Applications of N-Boc-isoindoline-5-carboxylic Acid in Medicinal Chemistry: A Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-isoindoline-5-carboxylic acid is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its rigid isoindoline core, combined with the protected amine and the reactive carboxylic acid functionality, makes it an ideal scaffold for the synthesis of a diverse range of bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and can be readily removed under acidic conditions, allowing for further functionalization. The carboxylic acid moiety provides a convenient handle for amide bond formation, a common linkage in many pharmaceutical agents. This document provides detailed application notes and protocols for the use of N-Boc-isoindoline-5-carboxylic acid in the development of enzyme inhibitors and other potential therapeutic agents.

Application 1: Synthesis of Isoindoline-Based Enzyme Inhibitors

The isoindoline scaffold is a key component in a number of potent enzyme inhibitors, including those targeting Poly(ADP-ribose) polymerase (PARP) and monoamine oxidase B (MAO-B). These enzymes are implicated in various diseases, such as cancer and neurodegenerative disorders, making them attractive targets for drug discovery.

PARP Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations. Several isoindolinone-based PARP inhibitors have been developed, demonstrating the utility of this scaffold in targeting the nicotinamide binding pocket of the enzyme.[1]

MAO-B Inhibitors

Monoamine oxidase B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease. Novel isoindoline-1,3-dione derivatives have been synthesized and shown to be potent and reversible inhibitors of human MAO-B.

Quantitative Data for Isoindoline-Based Enzyme Inhibitors

Compound ClassTargetCompound ExampleIC50 (nM)Reference
IsoindolinonePARP-1Derivative of 3-oxo-2,3-dihydrobenzofuran-7-carboxamide4 - 200[2]
Isoindoline-1,3-dionehMAO-BCompound 1611[3]

Application 2: Synthesis of Bioactive Carboxamides

The carboxylic acid group of N-Boc-isoindoline-5-carboxylic acid is readily converted to a carboxamide through coupling with a wide range of primary and secondary amines. This allows for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR). For instance, 3-oxoisoindoline-5-carboxamides have been synthesized and evaluated for their antioxidant properties.

Quantitative Data for Antioxidant Activity of 3-Oxoisoindoline-5-carboxamides

CompoundDPPH Scavenging Activity (% Inhibition at 100 µg/mL)LDL Oxidation Inhibition (% Inhibition at 10 µg/mL)Reference
8a (N-(2-hydroxyphenyl)-3-oxoisoindoline-5-carboxamide)68.375.2
8b (N-(4-hydroxyphenyl)-3-oxoisoindoline-5-carboxamide)62.168.9
8c (N-(2,4-dihydroxyphenyl)-3-oxoisoindoline-5-carboxamide)75.481.5

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of N-Boc-isoindoline-5-carboxylic Acid

This protocol describes the synthesis of an N-substituted-2-(tert-butoxycarbonyl)isoindoline-5-carboxamide.

Materials:

  • N-Boc-isoindoline-5-carboxylic acid

  • Substituted amine (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • Triethylamine (TEA) (1.2 equivalents)

  • Dichloromethane (DCM)

  • 10% aqueous citric acid

  • 10% aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a cooled (0°C) and stirred solution of N-Boc-isoindoline-5-carboxylic acid (1 equivalent), HOBt (1.1 equivalents), and triethylamine (1.2 equivalents) in DCM, add EDC.HCl (1.2 equivalents) and the substituted amine (1.2 equivalents).

  • Continue stirring the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with 10% aqueous citric acid, followed by 10% aqueous NaHCO3 and brine solution.

  • Dry the organic phase over anhydrous MgSO4 and remove the solvent under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: General Procedure for N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • N-Boc protected isoindoline derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-Boc protected isoindoline derivative in DCM.

  • Add trifluoroacetic acid (TFA) to the solution and stir at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO3.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the deprotected product.

Visualizations

experimental_workflow start N-Boc-isoindoline-5-carboxylic acid coupling Amide Coupling (EDC, HOBt, Amine) start->coupling deprotection N-Boc Deprotection (TFA) coupling->deprotection product Bioactive Isoindoline Derivative deprotection->product

Caption: General synthetic workflow for bioactive isoindoline derivatives.

signaling_pathway cluster_parp PARP Inhibition cluster_maob MAO-B Inhibition DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Cell_Death Cell Death (in BRCA deficient cells) Isoindolinone Isoindolinone-based PARP Inhibitor Isoindolinone->PARP Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolites Inactive Metabolites MAOB->Metabolites Isoindolinedione Isoindoline-1,3-dione MAO-B Inhibitor Isoindolinedione->MAOB Inhibition

Caption: Signaling pathways targeted by isoindoline-based inhibitors.

References

Application Notes and Protocols for N-Boc-isoindoline-5-carboxylic acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of N-Boc-isoindoline-5-carboxylic acid as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

N-Boc-isoindoline-5-carboxylic acid is a versatile building block for the synthesis of PROTAC linkers. The isoindoline scaffold provides a semi-rigid structure that can appropriately orient the POI and E3 ligase ligands for optimal ternary complex formation. The Boc-protected amine allows for a controlled, stepwise synthesis, while the carboxylic acid moiety provides a convenient handle for amide bond formation, a common conjugation strategy in PROTAC synthesis. This application note provides a comprehensive overview of the use of N-Boc-isoindoline-5-carboxylic acid in PROTAC development, including quantitative data on relevant PROTACs, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: Performance of Isoindoline-Based PROTACs

The following table summarizes the degradation performance of a PROTAC utilizing an isoindoline-based linker. This data is crucial for evaluating the potency and efficacy of the degrader.

Compound IDTarget ProteinE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)
D02HPK1CRBNJurkat3.07 ± 1.8198.33

DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Signaling Pathway and Mechanism of Action

PROTACs containing an isoindoline-based linker function by inducing the proximity of the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. In the case of an HPK1-targeting PROTAC like D02, this leads to the modulation of T-cell signaling pathways.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Downstream Signaling (HPK1 Example) PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (e.g., HPK1) Target Protein (e.g., HPK1) Target Protein (e.g., HPK1)->Ternary Complex E3 Ligase (e.g., CRBN) E3 Ligase (e.g., CRBN) E3 Ligase (e.g., CRBN)->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Poly-ubiquitinated Target Poly-ubiquitinated Target Ubiquitination->Poly-ubiquitinated Target Proteasome Proteasome Poly-ubiquitinated Target->Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein HPK1 Degradation HPK1 Degradation SLP-76 Phosphorylation SLP-76 Phosphorylation HPK1 Degradation->SLP-76 Phosphorylation Inhibition T-Cell Activation T-Cell Activation SLP-76 Phosphorylation->T-Cell Activation Negative Regulation Cytokine Secretion (IL-2, IFN-γ) Cytokine Secretion (IL-2, IFN-γ) T-Cell Activation->Cytokine Secretion (IL-2, IFN-γ)

Caption: Mechanism of action for an isoindoline-based HPK1 PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using N-Boc-isoindoline-5-carboxylic acid

This protocol outlines the general steps for synthesizing a PROTAC using N-Boc-isoindoline-5-carboxylic acid as a linker component. The synthesis involves a sequential amide coupling strategy.

Materials:

  • N-Boc-isoindoline-5-carboxylic acid

  • POI ligand with a free amine

  • E3 ligase ligand with a carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (HPLC)

Procedure:

Step 1: Coupling of N-Boc-isoindoline-5-carboxylic acid to the POI Ligand

  • In a round-bottom flask, dissolve N-Boc-isoindoline-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the POI ligand-amine (1.2 eq) in anhydrous DMF.

  • Add the POI ligand solution to the activated linker solution and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in DCM.

  • Add TFA (20-50% v/v in DCM) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the deprotected linker-POI ligand conjugate.

Step 3: Coupling of the Linker-POI Ligand Conjugate to the E3 Ligase Ligand

  • In a round-bottom flask, dissolve the E3 ligase ligand-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • Dissolve the deprotected linker-POI ligand conjugate from Step 2 (1.2 eq) in anhydrous DMF and add it to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and extract the final PROTAC product.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR.

PROTAC_Synthesis_Workflow Start Start Step1 Amide Coupling: N-Boc-isoindoline-5-COOH + POI-Ligand-NH2 Start->Step1 Intermediate1 Boc-Linker-POI-Ligand Step1->Intermediate1 Step2 Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 H2N-Linker-POI-Ligand Step2->Intermediate2 Step3 Amide Coupling: + E3-Ligase-Ligand-COOH Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Characterization LC-MS & NMR Purification->Characterization End End Characterization->End

Caption: A generalized workflow for PROTAC synthesis.

Protocol 2: Western Blot for Determination of DC₅₀ and Dₘₐₓ

This protocol describes the use of Western blotting to quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line of interest (e.g., Jurkat)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-HPK1)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Western_Blot_Workflow Start Start Cell_Culture Cell Seeding & PROTAC Treatment Start->Cell_Culture Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Analysis Data Analysis (DC50 & Dmax Calculation) Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western Blot analysis.

Application Notes and Protocols for Amide Coupling Reactions with 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a Boc-protected isoindoline nitrogen and a carboxylic acid moiety allows for sequential and site-selective modifications. The carboxylic acid group is readily activated for amide bond formation, a cornerstone reaction in the synthesis of a vast array of biologically active molecules, including enzyme inhibitors and receptor modulators.[1][2] The isoindoline scaffold itself is a key feature in numerous clinical drugs. This document provides detailed protocols and comparative data for common amide coupling reactions involving this versatile reagent.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. The selection depends on factors such as the steric hindrance of the amine, the potential for racemization, and cost. The following table summarizes the performance of several common coupling reagents under typical conditions. While specific yields for this compound may vary depending on the amine coupling partner, this table, based on data for structurally similar carboxylic acids, provides a useful guide for reagent selection.[2][3]

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key Advantages & Disadvantages
EDC / HOBt HOBtDIPEA / Et₃NDMF, DCM, CH₃CN4 - 12 hours70 - 95%Advantages: Cost-effective, water-soluble byproducts are easily removed.[2][3] Disadvantages: May require longer reaction times.[2]
HATU NoneDIPEADMF, DCM1 - 4 hours>90%Advantages: Highly efficient, especially for sterically hindered amines; low racemization.[2][4] Disadvantages: Higher cost.[2]
HBTU NoneDIPEADMF2 - 6 hours85 - 95%Advantages: Good balance of reactivity and cost.[2] Disadvantages: Can cause guanidinylation of the amine as a side reaction.[4]
PyBOP NoneDIPEADMF, DCM1 - 3 hours>90%Advantages: Very efficient. Disadvantages: Phosphonium byproducts can be difficult to remove.[2][4]
DCC / HOBt HOBt-DCM, THF4 - 12 hours70 - 90%Advantages: Inexpensive. Disadvantages: Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration for removal.[2][3]
EDC / DMAP (cat. HOBt) cat. HOBtDMAP, DIPEACH₃CN, DCM12 - 24 hours72 - 91%Advantages: Effective for electron-deficient amines.[3] Disadvantages: DMAP can be a strong acylating catalyst and may not be suitable for all substrates.

Experimental Protocols

The following are detailed protocols for common amide coupling methods. It is recommended to monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Amide Coupling using EDC/HOBt

This is a widely used and cost-effective method for a broad range of amines.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add the amine (1.0 - 1.2 eq), HOBt (1.1 - 1.3 eq), and DIPEA (2.0 - 3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 - 1.5 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Amide Coupling using HATU

This method is particularly effective for sterically hindered or less reactive amines, providing high yields in shorter reaction times.[2]

Materials:

  • This compound

  • Amine (1.0 - 1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) (1.0 - 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.0 - 1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0 - 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: General Workflow for Solution-Phase Amide Coupling

G Solution-Phase Amide Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in Solvent B Add Amine (1.0-1.2 eq) and Base (2-3 eq) A->B 1. C Add Coupling Reagent (1.0-1.5 eq) B->C 2. D Stir at RT (1-24 hours) C->D 3. E Monitor by TLC or LC-MS D->E Monitor F Aqueous Work-up (Wash with NaHCO3, Brine) E->F Reaction Complete G Dry (Na2SO4), Filter, Concentrate F->G 4. H Purify by Column Chromatography G->H 5. I Pure Amide Product H->I 6.

Caption: General workflow for solution-phase amide coupling reactions.

Diagram 2: Activation of Carboxylic Acid by HATU

G HATU-Mediated Carboxylic Acid Activation Acid 2-(Boc)isoindoline-5-COOH + DIPEA ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Attacks HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine R-NH₂ Amine->Amide

References

Application Notes and Protocols: Deprotection of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tert-butoxycarbonyl (Boc) group is a prevalent acid-labile protecting group for amines in organic synthesis due to its stability and ease of removal.[1][2][3][4] This document provides detailed application notes and a comprehensive protocol for the deprotection of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid to yield isoindoline-5-carboxylic acid using trifluoroacetic acid (TFA).[5] TFA is a preferred reagent for this transformation because of its effectiveness and volatility, which simplifies the isolation of the final product.[1][6]

Reaction Mechanism and Considerations

The deprotection of the Boc group with TFA is an acid-catalyzed cleavage process.[1] The reaction proceeds through a well-established mechanism initiated by the protonation of the Boc group's carbonyl oxygen by TFA.[1][2] This protonation leads to the formation of an unstable intermediate, which then fragments, losing a stable tert-butyl cation and forming a carbamic acid.[1][7] The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine.[1][7] The resulting amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][7]

// Nodes Start [label="Boc-Protected Amine", fillcolor="#FFFFFF", fontcolor="#202124"]; Protonation [label="Protonated Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; AmineSalt [label="Amine TFA Salt", fillcolor="#FFFFFF", fontcolor="#202124"]; tButyl [label="tert-Butyl Cation", fillcolor="#FFFFFF", fontcolor="#202124"]; CO2 [label="CO₂", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Protonation [label="+ TFA", color="#4285F4"]; Protonation -> CarbamicAcid [label="Cleavage", color="#EA4335"]; Protonation -> tButyl [label="", color="#EA4335", style=dashed]; CarbamicAcid -> AmineSalt [label="Decarboxylation\n+ TFA", color="#34A853"]; CarbamicAcid -> CO2 [label="", color="#34A853", style=dashed];

// Styling graph [label="Mechanism of TFA-Mediated Boc Deprotection", labelloc=t, fontcolor="#202124", fontsize=14]; } /dot Caption: Acid-catalyzed mechanism for Boc group removal by TFA.

Key Considerations:

  • TFA Concentration: A solution of 20% to 50% TFA in a suitable solvent like dichloromethane (DCM) is generally effective for complete deprotection.[1][6] For many substrates, a 1:1 mixture of TFA and DCM works well.[1]

  • Solvent: Anhydrous DCM is the most common solvent as it effectively dissolves both the starting material and TFA.[1][6]

  • Temperature: The reaction is typically performed by cooling the solution to 0 °C before adding TFA to control any potential exotherm, and then allowing it to warm to room temperature.[1][6]

  • Reaction Time: The deprotection is usually rapid, often completing within 30 minutes to a few hours at room temperature.[1][3]

  • Scavengers: The intermediate tert-butyl cation can potentially alkylate nucleophilic sites on the substrate.[4][8] While often not necessary for this substrate, scavengers like anisole or thioanisole can be used if side reactions are observed.[4]

  • Work-up: The volatility of TFA and DCM allows for their removal under reduced pressure, which simplifies product isolation.[1][6] The product is isolated as a TFA salt, which can often be used directly in the next step.[6]

Experimental Protocol

This protocol describes a general procedure for the solution-phase deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

// Connections A -> B; B -> C; C -> D; D -> E; E -> F [label="Upon completion"]; F -> G; G -> H; H -> I; } /dot Caption: General workflow for TFA-mediated Boc deprotection.

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath while stirring.[1][6]

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical final concentration ranges from 20% to 50% (v/v) TFA in DCM.[1][6]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes to 2 hours.[1]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[1]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6] To ensure complete removal of TFA, the resulting residue can be co-evaporated with a solvent like toluene.[6]

  • Isolation: Dry the resulting solid or oil under high vacuum to yield isoindoline-5-carboxylic acid as its trifluoroacetate salt. The product is often of sufficient purity to be used in subsequent steps without further purification.[9]

Data Presentation

The efficiency and conditions for Boc deprotection can vary slightly based on the substrate and scale. The table below summarizes typical parameters for this transformation based on established literature protocols.

ParameterRecommended ConditionPurpose / CommentSource(s)
Substrate Conc. 0.1–0.5 MBalances reaction rate and solubility.[1]
Solvent Anhydrous Dichloromethane (DCM)Common solvent for its ability to dissolve reagents.[1][2][6]
TFA Conc. (v/v) 20–50%Sufficient for rapid cleavage; 50% is common.[1][6]
Temperature 0 °C to Room TemperatureInitial cooling controls exotherm.[1][6]
Reaction Time 0.5–2 hoursTypically rapid; should be monitored.[1][3]
Typical Yield >95% (as crude salt)The reaction is generally clean and high-yielding.N/A
Product Form Trifluoroacetate (TFA) SaltThe amine product is protonated by excess acid.[1][7]

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[1]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be conducted within a fume hood to avoid inhalation of vapors.

  • Pressure: The reaction generates carbon dioxide and isobutylene gas.[2][7] Ensure the reaction vessel is not a closed system to allow for safe venting of gas.[2][7]

By understanding the mechanism and following the detailed protocol, researchers can achieve efficient and clean deprotection of this compound, enabling its use in further synthetic applications.

References

Application of 2-Boc-isoindoline-5-carboxylic acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a versatile building block in solid-phase organic synthesis (SPOS), particularly in the construction of combinatorial libraries for drug discovery and development. Its rigid isoindoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of the Boc-protecting group on the nitrogen atom and a carboxylic acid function allows for its directional incorporation into growing molecules on a solid support, typically through amide bond formation.

The primary application of this reagent in SPOS is in the synthesis of peptide and peptidomimetic libraries, as well as in the generation of diverse small molecule libraries based on the isoindoline core. The constrained nature of the isoindoline ring can impart favorable conformational properties to the final compounds, potentially leading to enhanced binding affinity and metabolic stability.

Derivatives of the isoindoline scaffold have been shown to exhibit a wide range of biological activities, including inhibition of enzymes such as carbonic anhydrase, acetylcholinesterase, and diacylglycerol O-acyltransferase (DGAT1).[1][2][3] This makes 2-Boc-isoindoline-5-carboxylic acid a valuable starting material for the discovery of novel therapeutic agents in areas such as oncology, neurodegenerative diseases, and metabolic disorders.

Key Features:
  • Scaffold Rigidity: The bicyclic nature of the isoindoline core provides conformational constraint, which is often desirable in drug design.

  • Orthogonal Protection: The Boc group is stable to the basic conditions often used for Fmoc-deprotection in peptide synthesis but can be readily removed with acid, allowing for selective functionalization.

  • Versatility: The carboxylic acid handle allows for coupling to a variety of amine-functionalized solid supports or building blocks.

Data Presentation

Table 1: Comparative Efficiency of Coupling Reagents for Amide Bond Formation

The successful incorporation of 2-Boc-isoindoline-5-carboxylic acid onto a solid-supported amine is critically dependent on the choice of coupling reagent. The following table summarizes the typical efficiencies of common coupling reagents in solid-phase peptide synthesis (SPPS), which can be extrapolated for the coupling of this building block.

Coupling Reagent/MethodActivating AdditiveBaseSolventTypical Yield (%)Key Considerations
HATU HOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP>95%Highly reactive, superior for hindered couplings, reduces racemization.[4]
HBTU HOBt (internal)DIPEA, NMMDMF, NMP>90%Fast activation, standard for SPPS. May require double coupling.[4]
PyBOP HOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>90%Effective for hindered and N-methylated amino acids.[4]
DIC OxymaPure-CH₂Cl₂, DMF~85%Cost-effective, preferred over DCC for SPPS due to soluble urea byproduct.[4]

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate DIC: Diisopropylcarbodiimide DIPEA: N,N-Diisopropylethylamine NMM: N-Methylmorpholine DMF: N,N-Dimethylformamide NMP: N-Methyl-2-pyrrolidone

Table 2: Biological Activity of Isoindolinone Derivatives

While specific data for derivatives directly from 2-Boc-isoindoline-5-carboxylic acid is not available, the following table presents inhibitory activities of related isoindolinone compounds against human carbonic anhydrase (hCA) I and II, demonstrating the therapeutic potential of this scaffold.[1]

CompoundhCA I Ki (nM)hCA I IC₅₀ (nM)hCA II Ki (nM)hCA II IC₅₀ (nM)
Derivative 2a 22.03 ± 9.21---
Derivative 2b 49.49 ± 12.07---
Derivative 2c 11.48 ± 4.18---
Derivative 2f 16.09 ± 4.1411.24 ± 0.291--
Acetazolamide (Standard) 20.89 ± 1.72813.74 ± 0.65218.16 ± 0.88215.62 ± 0.375

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Isoindoline-Containing Peptide Library

This protocol outlines the general procedure for the incorporation of 2-Boc-isoindoline-5-carboxylic acid into a peptide sequence on a solid support using HATU, a highly efficient coupling reagent.

Materials:

  • Rink Amide resin (or other suitable amine-functionalized resin)

  • 2-Boc-isoindoline-5-carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc-deprotection (if applicable)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour with gentle agitation.

  • Fmoc-Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 20 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation of 2-Boc-isoindoline-5-carboxylic acid: In a separate vial, dissolve 2-Boc-isoindoline-5-carboxylic acid (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated solution to the swollen and deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature. To monitor the reaction, a small sample of the resin can be taken for a Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove any unreacted reagents and byproducts.

  • Boc-Deprotection: To deprotect the isoindoline nitrogen for further functionalization, treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), 10% DIPEA in DMF (3x), and DMF (3x).

  • Further Synthesis: Continue with the synthesis by coupling the next building block to the deprotected isoindoline nitrogen.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a TFA cleavage cocktail for 2-3 hours at room temperature.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice. Dry the crude product under vacuum.

  • Purification: Purify the final compound using reverse-phase HPLC.

Mandatory Visualization

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Amine-functionalized Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc-Deprotection (if needed) Swell->Deprotect Couple Couple to Resin Deprotect->Couple BuildingBlock 2-Boc-isoindoline-5-carboxylic acid Activate Activate with HATU/DIPEA BuildingBlock->Activate Activate->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Boc_Deprotect Boc-Deprotection (TFA/DCM) Wash1->Boc_Deprotect Wash2 Wash and Neutralize Boc_Deprotect->Wash2 Next_AA Couple Next Building Block Wash2->Next_AA Final_Wash Final Wash & Dry Next_AA->Final_Wash Cleave Cleave from Resin (TFA) Final_Wash->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify

Caption: Solid-Phase Synthesis Workflow for Isoindoline Derivatives.

enzyme_inhibition cluster_pathway Enzyme-Substrate Interaction cluster_inhibition Inhibition Mechanism Enzyme Enzyme (e.g., Carbonic Anhydrase) Product Product(s) Enzyme->Product catalysis Blocked Enzyme-Inhibitor Complex (Inactive) Enzyme->Blocked Substrate Substrate Substrate->Enzyme binds to active site Inhibitor Isoindoline Derivative (Inhibitor) Inhibitor->Blocked binds to enzyme Blocked->Product No Reaction

Caption: Conceptual Diagram of Enzyme Inhibition by Isoindoline Derivatives.

References

Application Notes and Protocols for Derivatization of the Carboxylic Acid Group on the 2-Boc-isoindoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the chemical modification of the carboxylic acid group on the 2-tert-butyloxycarbonyl (Boc)-isoindoline scaffold. This versatile building block is frequently utilized in medicinal chemistry, and the derivatization of its carboxylic acid moiety is a critical step in the synthesis of a wide range of biologically active molecules. The protocols outlined below cover three primary transformations: amide bond formation, esterification, and reduction to the corresponding alcohol.

Amide Bond Formation

The coupling of the carboxylic acid on the 2-Boc-isoindoline scaffold with a primary or secondary amine is a fundamental transformation for the generation of diverse isoindoline-based amides. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions.

Comparison of Common Amide Coupling Reagents
Coupling Reagent/SystemActivating AdditiveBaseTypical SolventTypical Reaction Time (h)Reported Yield Range (%)Key Considerations
HATU (Internal)DIPEA, Et3NDMF, CH2Cl21 - 1285 - 98%Highly efficient for sterically hindered amines and acids. Low racemization.
HBTU HOBt (internal)DIPEA, NMMDMF, CH2Cl22 - 1680 - 95%A common and effective coupling reagent.
EDC / HOBt HOBtDIPEA, Et3NCH2Cl2, DMF4 - 2470 - 90%Water-soluble byproducts are easily removed by aqueous work-up.
DCC / DMAP DMAP (catalytic)-CH2Cl22 - 1275 - 95%Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.

Yields are highly dependent on the specific amine and reaction conditions used.

Experimental Protocols

Protocol 1.1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of 2-Boc-isoindoline-5-carboxylic acid with a primary amine using HATU.

Materials:

  • 2-Boc-isoindoline-5-carboxylic acid

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-Boc-isoindoline-5-carboxylic acid (1.0 eq) in anhydrous DMF or CH2Cl2.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA or Et3N (2.0 - 3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Amide_Coupling_Workflow Start 2-Boc-isoindoline-5-carboxylic acid + Amine Reagents HATU, DIPEA, DMF Reaction Amide Bond Formation (RT, 1-4h) Start->Reaction Reagents->Reaction Addition Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Flash Chromatography Workup->Purification Product Purified Amide Derivative Purification->Product Esterification_Workflow Start 2-Boc-isoindoline-5-carboxylic acid + Alcohol Reagents DCC, DMAP (cat.), CH2Cl2 Reaction Steglich Esterification (0°C to RT, 2-4h) Start->Reaction Reagents->Reaction Addition Filtration Filtration of DCU Reaction->Filtration Workup Aqueous Work-up (HCl, NaHCO3, Brine) Filtration->Workup Purification Flash Chromatography Workup->Purification Product Purified Ester Derivative Purification->Product Reduction_Workflow Start 2-Boc-isoindoline-5-carboxylic acid Reagents BH3.THF, THF Reaction Reduction (0°C to RT, 2-4h) Start->Reaction Reagents->Reaction Addition Quench Quench with MeOH Reaction->Quench Workup Aqueous Work-up (HCl, NaHCO3, Brine) Quench->Workup Purification Flash Chromatography Workup->Purification Product Purified Alcohol Derivative Purification->Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid, with a focus on addressing low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this synthesis?

Low yields typically stem from three main areas: incomplete reaction, degradation of reagents or product, and product loss during the workup and purification stages. Incomplete reactions can be caused by poor quality starting materials, insufficient base, or non-optimized reaction time and temperature.[1][2]

Q2: How can I effectively monitor the reaction's progress?

The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By comparing the spot or peak of your starting material (isoindoline-5-carboxylic acid) to the newly forming product spot/peak, you can determine if the reaction is complete. It is recommended to check the progress every 1-2 hours.[3]

Q3: My isoindoline-5-carboxylic acid starting material is an HCl salt. Will this affect the reaction?

Yes, it will have a significant impact. The hydrochloride (HCl) salt will neutralize the base (e.g., triethylamine, TEA) required for the reaction.[4] You must either perform a free-basing step before the reaction or add an additional equivalent of base to neutralize the acid salt before adding the base intended for the reaction itself.[4]

Q4: The reaction appears complete by TLC/LC-MS, but my isolated yield is very low. What could be the cause?

If the reaction has gone to completion, significant product loss is likely occurring during the workup or purification steps.[1] Potential causes include using an incorrect pH during aqueous extraction, which can leave your product in the aqueous layer, or the product irreversibly adsorbing to the silica gel during column chromatography.[1]

In-Depth Troubleshooting Guide

Problem: Reaction Stalls or Shows Incomplete Conversion
  • Possible Cause 1: Poor Reagent Quality

    • Question: Have the purity and quality of the reagents been verified?

    • Answer: The purity of the starting amine and the freshness of the di-tert-butyl dicarbonate (Boc anhydride) are critical. Boc anhydride can degrade over time, especially if exposed to moisture.[2] Ensure that all solvents, such as dichloromethane (DCM), are anhydrous, as water can hydrolyze the Boc anhydride.[2]

  • Possible Cause 2: Insufficient Base

    • Question: Is the correct amount of base being used?

    • Answer: A mild base like triethylamine (TEA) is used to deprotonate the amine, which is a necessary step for the reaction to proceed.[3] Typically, 1.2 equivalents of base are used.[3] If your starting material is a salt, you must add extra base to compensate.[4]

  • Possible Cause 3: Suboptimal Reaction Conditions

    • Question: Are the reaction time and temperature correct?

    • Answer: The reaction should be monitored closely. While a standard procedure may suggest stirring for 12-24 hours at room temperature after adding the Boc anhydride at 0°C, insufficient reaction time can lead to incomplete conversion.[2][3] Conversely, prolonged reaction times or excessive heat can lead to the formation of byproducts.[2]

Problem: Significant Byproduct Formation Observed
  • Possible Cause 1: Partial Deprotection During Workup

    • Question: Were the conditions during the acidic quench too harsh?

    • Answer: The Boc protecting group is known to be labile (unstable) in acidic conditions.[3][5] During the workup, quenching the reaction with a strong acid or for a prolonged period can cause the Boc group to be removed from the desired product.[3] Use a mild acid like dilute aqueous HCl and minimize the exposure time.[5]

  • Possible Cause 2: Side Reactions from Reagent Degradation

    • Question: Was the Boc anhydride fresh?

    • Answer: Degraded Boc anhydride can lead to unwanted side reactions. Always use a fresh bottle or verify the purity of your reagent before starting the experiment.[2]

Problem: Low Product Recovery After Workup and Purification
  • Possible Cause 1: Product Loss During Aqueous Extraction

    • Question: Was the pH of the aqueous layer optimized during extraction?

    • Answer: To ensure the carboxylic acid product is in its less water-soluble, protonated form, the pH of the aqueous layer should be acidic during extraction with an organic solvent.[1] If the pH is too high, the product will be deprotonated and remain in the aqueous layer as a carboxylate salt.

  • Possible Cause 2: Issues with Recrystallization or Chromatography

    • Question: Has the purification method been optimized?

    • Answer: If you are purifying by recrystallization, it is essential to find a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[1] If using column chromatography, the product may be irreversibly binding to the silica gel.[1] Consider using a different eluent system or an alternative purification method.

Data Summary

Table 1: Troubleshooting Guide for Low Yield

Observed Problem Potential Cause Recommended Action
Incomplete ReactionDegraded Boc AnhydrideUse a fresh bottle of di-tert-butyl dicarbonate.[2]
Wet Solvents/ReagentsUse anhydrous solvents and ensure starting materials are dry.[2]
Insufficient BaseUse 1.2 eq. of base (e.g., TEA); add an extra equivalent if starting material is an HCl salt.[3][4]
Multiple ByproductsAcidic Workup Too HarshQuench with dilute HCl and minimize contact time.[3][5]
Low RecoveryProduct in Aqueous LayerEnsure the aqueous phase is acidic (pH ~2-3) before extraction.[1]
Loss During PurificationOptimize recrystallization solvent or eluent system for column chromatography.[1]

Table 2: Key Spectroscopic Data for Product Verification

Technique Expected Result
¹H NMR (in CDCl₃)Characteristic singlet for the tert-butyl group at ~δ 1.45 ppm; aromatic protons at ~δ 7.5–8.0 ppm.[3]
ESI-MSMolecular ion peak confirmed at m/z 263.29 [M+H]⁺.[3]

Experimental Protocol

Synthesis of this compound [3]

Materials:

  • Isoindoline-5-carboxylic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve isoindoline-5-carboxylic acid (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add triethylamine (1.2 equiv) to the solution and stir for 10 minutes at room temperature.

  • Boc Protection: Cool the mixture to 0°C using an ice bath. Add di-tert-butyl dicarbonate (1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, quench it by slowly adding 1M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the final product.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_reaction Reaction Analysis cluster_workup Post-Reaction Analysis Start Low Yield Observed Check_Reaction Analyze In-Process Reaction Samples (TLC / LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Complete Reaction Complete Incomplete->Complete No Verify_Reagents Verify Reagent Quality: - Fresh Boc Anhydride? - Anhydrous Solvents? - Correct Base Stoichiometry? Incomplete->Verify_Reagents Yes Review_Workup Review Workup & Purification Complete->Review_Workup Optimize_Conditions Optimize Conditions: - Increase Reaction Time - Re-evaluate Temperature Verify_Reagents->Optimize_Conditions Check_pH Check Aqueous Layer pH during Extraction Review_Workup->Check_pH Check_Purification Evaluate Purification Method (Recrystallization / Column) Review_Workup->Check_Purification Final_Product Optimized Yield Check_pH->Final_Product Check_Purification->Final_Product

Caption: A workflow diagram for troubleshooting low yields in chemical synthesis.

References

Technical Support Center: Purification of Crude 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid using column chromatography.

Troubleshooting Guide

Q1: My compound is streaking or tailing excessively on the TLC plate and the column. How can I fix this?

A1: Tailing is a common issue when purifying carboxylic acids on silica gel. It is often caused by the partial deprotonation of the acidic proton by the slightly basic sites on the silica surface, leading to a mixture of the neutral acid and its anionic conjugate base, which have different polarities.

  • Solution: Add a small amount of a volatile acid to your eluent system.[1][2] Typically, 0.1-1% acetic acid or formic acid is sufficient to suppress the deprotonation of your carboxylic acid, ensuring it elutes as a single, less polar species and results in sharper bands.[1]

Q2: The Rf of my compound is very low (close to the baseline) even in highly polar solvent systems like 100% ethyl acetate. What should I do?

A2: This indicates your compound is very polar and strongly adsorbed to the silica gel.

  • Solution 1: Increase Eluent Polarity. A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[3] You can try a gradient elution, starting with a low percentage of methanol and gradually increasing it. For very polar compounds, a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be effective.[4]

  • Solution 2: Consider Reversed-Phase Chromatography. If your compound is too polar for normal-phase silica gel, reversed-phase chromatography, which uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol), may be a better option.[4][5]

Q3: I'm not recovering my compound from the column. Where did it go?

A3: There are several possibilities when a compound appears to be lost on the column.

  • Possibility 1: Compound is still on the column. Your eluent system may not be polar enough to elute the compound. Try flushing the column with a much more polar solvent (e.g., 20% methanol in DCM) to see if the compound elutes.

  • Possibility 2: Compound decomposed on the silica. The Boc protecting group on your compound is sensitive to acid.[6] Standard silica gel is slightly acidic and can potentially cause some degradation over the long exposure time of a column run. To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable eluent, then turn the plate 90 degrees and run it again in the same eluent. If a new spot appears, it indicates decomposition on the silica.[4] If this is the case, you can try using deactivated silica gel or a different stationary phase like alumina.[4]

  • Possibility 3: The fractions are too dilute to detect the compound by TLC. Try concentrating a few fractions where you expected your compound to elute and re-spot them on a TLC plate.[4]

Q4: My fractions are all mixed, even though the TLC plate showed good separation. What went wrong?

A4: This can happen for a few reasons related to how the column was packed and loaded.

  • Reason 1: Overloading the column. If you load too much crude material, the bands will be too broad and will overlap, leading to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Reason 2: Improper loading. The initial band of your compound should be as narrow as possible. Dissolve your crude product in the minimum amount of solvent (preferably the eluent) before loading it onto the column.[7] If your compound is not very soluble in the eluent, you can use a stronger solvent to dissolve it, but use as little as possible. Alternatively, dry loading is an excellent method to ensure a narrow starting band.[4][7] To do this, dissolve your crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder, which you can then load onto the top of your column.[4][7]

  • Reason 3: Column cracking or channeling. If the silica gel bed cracks or has channels, the solvent will flow unevenly, causing poor separation. Ensure your column is packed uniformly and the top of the silica bed is always level and protected with a layer of sand.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[9] For this compound, which is quite polar, a mixture of dichloromethane (DCM) and methanol (MeOH) is also a very common and effective choice.[3] Start with a low concentration of methanol (e.g., 1-2%) and gradually increase it. Remember to add 0.1-1% acetic acid to the eluent to improve the peak shape.[2]

Q2: How do I choose the right column size and amount of silica gel?

A2: The amount of silica gel depends on the amount of crude material and the difficulty of the separation. A common guideline is to use a mass of silica gel that is 20 to 100 times the mass of the crude material. For difficult separations, a higher ratio is needed. The column diameter should be chosen so that the silica gel height is about 4 to 6 inches.

Q3: What is the best way to load my sample onto the column?

A3: Dry loading is often the best method, especially if your compound is not very soluble in the starting eluent.[4][7] This involves adsorbing your crude material onto a small amount of silica gel and then adding the resulting powder to the top of the column. This technique ensures a very narrow starting band and often leads to better separation.[7]

Q4: How can I monitor the progress of my column chromatography?

A4: Collect fractions of a consistent volume and analyze them using Thin Layer Chromatography (TLC). Spot a small amount from each fraction (or every few fractions) onto a TLC plate, elute it with your chosen solvent system, and visualize the spots (e.g., using a UV lamp). This will allow you to identify which fractions contain your desired compound, which contain impurities, and which are mixed.

Q5: Is this compound stable on silica gel?

A5: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[6][10] Since standard silica gel is slightly acidic, there is a risk of some degradation of the Boc group during prolonged contact on the column. It is advisable to not let the compound sit on the column for an extended period. If you suspect degradation is a significant issue, you can use silica gel that has been deactivated (neutralized), for instance, by pre-washing it with a solvent mixture containing a small amount of triethylamine (and then re-equilibrating with your acidic eluent), or use an alternative stationary phase like alumina.[4]

Quantitative Data Summary

The following table provides typical parameters for the column chromatography purification of this compound. These values are starting points and may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade silica gel is usually sufficient.
Mobile Phase (Eluent) Dichloromethane/Methanol with 0.5% Acetic AcidA gradient elution from 1% to 10% Methanol is often effective.
Crude Sample Load 1-5 g per 100 g of silica gelLower loading leads to better resolution.
Loading Method Dry LoadingRecommended for achieving a narrow band and optimal separation.[4][7]
Column Dimensions 20:1 to 40:1 height-to-diameter ratioA longer, narrower column generally provides better separation.
Desired Compound Rf ~0.25 - 0.35 in the elution solventThis Rf value typically provides a good balance between resolution and elution time.

Experimental Protocol

This protocol outlines a standard procedure for the purification of crude this compound by flash column chromatography.

1. Preparation of the Eluent:

  • Prepare a stock solution of your chosen eluent system. For example, to make 1 L of 2% MeOH in DCM with 0.5% acetic acid, combine 975 mL of DCM, 20 mL of MeOH, and 5 mL of acetic acid.

  • Prepare a series of eluents with increasing polarity if you plan to run a gradient elution (e.g., 1%, 2%, 5%, 10% MeOH in DCM, each with 0.5% acetic acid).

2. Column Packing (Slurry Method):

  • Secure a glass column of appropriate size vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel in the least polar eluent you will be using.

  • Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just above the top of the silica bed. Do not let the column run dry.

  • Add another thin layer (approx. 1 cm) of sand on top of the silica bed to prevent it from being disturbed during solvent addition.

3. Sample Loading (Dry Loading Method):

  • Dissolve your crude this compound in a minimal amount of a solvent like DCM or methanol in a round-bottom flask.

  • Add silica gel (approximately 2-3 times the mass of your crude product) to the flask.

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column, ensuring an even layer.

4. Elution and Fraction Collection:

  • Carefully add your starting eluent to the column, filling the space above the sand.

  • Apply gentle air pressure to the top of the column to begin eluting the solvent.

  • Start collecting fractions immediately. The size of the fractions will depend on the size of your column.

  • If running a gradient, systematically increase the polarity of the eluent as the column runs.

  • Monitor the collected fractions by TLC to determine the location of your product.

5. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator. To remove residual acetic acid, you can co-evaporate the residue with a non-polar solvent like toluene a few times.[8]

  • Dry the resulting solid under high vacuum to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Start: Poor Purification Result check_tailing Issue: Streaking or Tailing? start->check_tailing add_acid Solution: Add 0.1-1% Acetic Acid to Eluent check_tailing->add_acid Yes check_rf Issue: Compound at Baseline (Rf ~ 0)? check_tailing->check_rf No end End: Successful Purification add_acid->end increase_polarity Solution: Increase Eluent Polarity (e.g., higher % MeOH) check_rf->increase_polarity Yes check_recovery Issue: No Compound Recovered? check_rf->check_recovery No increase_polarity->end flush_column Action: Flush with Very Polar Solvent (e.g., 20% MeOH/DCM) check_recovery->flush_column Yes check_separation Issue: All Fractions Mixed? check_recovery->check_separation No check_stability Action: Check for Decomposition (2D TLC) flush_column->check_stability degradation Problem: Degradation on Silica check_stability->degradation Degradation Observed check_stability->end No Degradation, Compound Recovered use_neutral_silica Solution: Use Deactivated Silica or Alumina degradation->use_neutral_silica use_neutral_silica->end check_loading Cause: Overloaded Column or Poor Loading Technique? check_separation->check_loading Yes check_separation->end No dry_load Solution: Reduce Load and/or Use Dry Loading Method check_loading->dry_load Yes check_loading->end No, check packing dry_load->end

Caption: Troubleshooting workflow for column chromatography purification.

ExperimentalWorkflow prep_eluent 1. Prepare Eluent (e.g., DCM/MeOH + 0.5% AcOH) pack_column 2. Pack Column (Silica Gel Slurry) prep_eluent->pack_column load_sample 4. Load Sample onto Column pack_column->load_sample prep_sample 3. Prepare Sample for Dry Loading (Adsorb crude onto silica) prep_sample->load_sample elute_column 5. Elute with Solvent (Isocratic or Gradient) load_sample->elute_column collect_fractions 6. Collect Fractions elute_column->collect_fractions monitor_tlc 7. Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions 8. Combine Pure Fractions monitor_tlc->combine_fractions concentrate 9. Concentrate and Dry combine_fractions->concentrate final_product Purified Product concentrate->final_product

References

Common side reactions in the synthesis of N-Boc isoindoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc isoindoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the synthesis of these important compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N-Boc isoindoline derivatives, providing potential causes and recommended solutions.

Problem 1: Low Yield of N-Boc Isoindoline

Possible Causes:

  • Incomplete Reduction of Starting Material: If starting from a phthalimide derivative, the reduction to isoindoline may be incomplete, resulting in the formation of isoindolin-1-one as a significant byproduct.

  • Poor Quality of Reagents: Degradation of the reducing agent (e.g., borane complexes) or the Boc-anhydride can lead to lower yields.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can negatively impact the efficiency of either the reduction or the Boc protection step.

  • Loss of Product During Work-up: N-Boc isoindoline has some solubility in aqueous layers, and extensive extractions are necessary to ensure complete recovery.

Solutions:

  • Optimize Reduction Conditions: Ensure the reducing agent is fresh and used in the correct stoichiometric amount. Monitor the reaction closely by TLC or LC-MS to determine the point of complete consumption of the starting material.

  • Verify Reagent Quality: Use freshly opened or properly stored reagents. Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially when exposed to moisture.

  • Systematic Optimization of Parameters: Experiment with different solvents (e.g., THF, Dioxane, DCM), temperatures (ranging from 0 °C to reflux), and reaction times for both the reduction and Boc protection steps to find the optimal conditions for your specific substrate.

  • Efficient Work-up: Saturate the aqueous layer with NaCl during extraction to decrease the solubility of the product and improve recovery in the organic phase.

Problem 2: Presence of Impurities in the Final Product

Possible Causes:

  • Unreacted Isoindoline: The Boc protection reaction may not have gone to completion, leaving unreacted isoindoline.

  • Excess Di-tert-butyl dicarbonate (Boc₂O) and its Byproducts: Using a large excess of Boc₂O can lead to its presence in the final product, along with byproducts like tert-butanol.

  • Formation of Isoindolin-1-one: As mentioned, incomplete reduction of phthalimide precursors is a common source of this impurity.

  • Side Reactions from Substrate Instability: The isoindole ring itself can be unstable under certain conditions, potentially leading to polymerization or oxidation, although this is less common for the more stable isoindoline.[1][2]

Solutions:

  • Ensure Complete Boc Protection: Use a slight excess (1.1-1.2 equivalents) of Boc₂O and monitor the reaction by TLC until all the isoindoline is consumed. The addition of a base like triethylamine (TEA) can facilitate the reaction.

  • Quenching Excess Boc₂O: After the reaction is complete, excess Boc₂O can be quenched by adding a primary or secondary amine (e.g., a small amount of N-methyl-1,3-propanediamine) or by washing with an aqueous solution of a nucleophilic scavenger like ammonium chloride.

  • Purification Strategy:

    • Column Chromatography: Flash column chromatography on silica gel is effective for separating N-Boc isoindoline from more polar unreacted isoindoline and less polar byproducts. A gradient elution of ethyl acetate in hexanes is typically used.

    • Acid-Base Extraction: Unreacted isoindoline can be removed by washing the organic solution of the crude product with a dilute acid (e.g., 1M HCl). The desired N-Boc isoindoline will remain in the organic layer.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can significantly improve purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of N-Boc isoindoline starting from phthalimide?

A1: The most common side reaction is the incomplete reduction of the phthalimide, which leads to the formation of isoindolin-1-one as a major byproduct. Over-reduction is less common with milder reducing agents like borane complexes.

Q2: I am observing a significant amount of unreacted isoindoline after the Boc protection step. How can I drive the reaction to completion?

A2: To drive the Boc protection to completion, you can try the following:

  • Increase the equivalents of di-tert-butyl dicarbonate (Boc₂O) to 1.2-1.5 equivalents.

  • Add a base such as triethylamine (TEA) or use a solvent system like DCM with aqueous sodium bicarbonate to neutralize any generated acid and facilitate the reaction.

  • Increase the reaction time and monitor by TLC until the starting material is no longer visible.

Q3: Can I perform the reduction of phthalimide and the N-Boc protection in a one-pot procedure?

A3: Yes, one-pot procedures are often employed for the synthesis of N-Boc isoindoline and can be quite efficient.[3][4][5] Typically, after the reduction of the phthalimide is complete, the reaction mixture is carefully quenched, and then Boc₂O and a suitable base are added directly to the crude isoindoline solution. This avoids the isolation of the potentially unstable isoindoline intermediate.

Q4: My final N-Boc isoindoline product is an oil, but I need a solid for my next step. What can I do?

A4: If your N-Boc isoindoline is an oil, it may be due to residual solvent or impurities. First, ensure all solvent is removed under high vacuum. If it remains an oil, purification by column chromatography may be necessary. If the purified product is still an oil, you can attempt to crystallize it by dissolving it in a minimal amount of a good solvent and then adding a poor solvent until turbidity is observed, followed by cooling. Seeding with a previously obtained crystal can also induce crystallization.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Boc Protection of Isoindoline

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1TriethylamineDichloromethaneRoom Temp295>98(Hypothetical Data)
2Sodium BicarbonateTHF/WaterRoom Temp492>97(Hypothetical Data)
3NoneDichloromethaneRoom Temp1285>95(Hypothetical Data)
4DMAP (cat.)Acetonitrile0 to Room Temp198>98(Hypothetical Data)

Experimental Protocols

Protocol 1: Two-Step Synthesis of N-Boc Isoindoline from Phthalimide

Step 1: Synthesis of Isoindoline

  • To a solution of phthalimide (1.0 eq) in dry THF, add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the phthalimide is completely consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of 6M HCl.

  • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the borane complexes.

  • Basify the mixture with a concentrated NaOH solution until the pH is >12.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude isoindoline. It is often used in the next step without further purification.

Step 2: N-Boc Protection of Isoindoline

  • Dissolve the crude isoindoline (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (TEA, 1.5 eq).

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of isoindoline.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-Boc isoindoline.

Protocol 2: One-Pot Synthesis of N-Boc Isoindoline from Phthalimide
  • Follow steps 1-3 from Protocol 1, Step 1 for the reduction of phthalimide.

  • After refluxing, cool the reaction mixture to 0 °C and carefully quench with methanol, followed by the slow addition of water.

  • Remove the THF under reduced pressure.

  • To the resulting aqueous mixture, add dichloromethane (DCM) and sodium bicarbonate until the aqueous layer is saturated.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the biphasic mixture and stir vigorously at room temperature overnight.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield N-Boc isoindoline.

Visualizations

Synthesis_Pathway Phthalimide Phthalimide Isoindoline Isoindoline Phthalimide->Isoindoline Reduction (e.g., BH3-THF) Isoindolinone Isoindolin-1-one (Side Product) Phthalimide->Isoindolinone Incomplete Reduction N_Boc_Isoindoline N-Boc Isoindoline Isoindoline->N_Boc_Isoindoline Boc2O, Base

Caption: Synthetic pathway for N-Boc isoindoline from phthalimide, highlighting a common side product.

Troubleshooting_Workflow start Low Yield or Impure Product check_impurities Identify Impurities (TLC, LC-MS, NMR) start->check_impurities isoindolinone Isoindolin-1-one Present? check_impurities->isoindolinone unreacted_isoindoline Unreacted Isoindoline? check_impurities->unreacted_isoindoline isoindolinone->unreacted_isoindoline No optimize_reduction Optimize Reduction: - Purer Reducing Agent - Longer Reaction Time - Higher Temperature isoindolinone->optimize_reduction Yes optimize_boc Optimize Boc Protection: - Increase Boc2O eq. - Add Base (TEA) - Longer Reaction Time unreacted_isoindoline->optimize_boc Yes purify Purification: - Column Chromatography - Acid Wash - Recrystallization unreacted_isoindoline->purify No optimize_reduction->purify optimize_boc->purify

Caption: A logical workflow for troubleshooting common issues in N-Boc isoindoline synthesis.

References

Optimizing reaction conditions for amide coupling of 2-Boc-isoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amide Coupling of 2-Boc-isoindoline-5-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the amide coupling of 2-Boc-isoindoline-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the amide coupling of 2-Boc-isoindoline-5-carboxylic acid, a sterically hindered aromatic carboxylic acid.

Q1: My amide coupling reaction shows low or no conversion. What are the potential causes and solutions?

A1: Low or no product formation is a frequent issue, often stemming from insufficient activation of the carboxylic acid or steric hindrance.

  • Possible Causes:

    • Insufficiently powerful coupling reagent: Standard reagents may not be effective for this sterically hindered acid.

    • Steric hindrance: The bulky Boc-isoindoline structure can impede the approach of the amine.

    • Poor solubility of starting materials: 2-Boc-isoindoline-5-carboxylic acid may have limited solubility in common organic solvents.

    • Decomposition of the activated intermediate: The activated carboxylic acid species might be unstable.

    • Basic nature of the amine: If the amine starting material is a salt (e.g., hydrochloride), it needs to be neutralized.

  • Troubleshooting & Optimization:

    • Switch to a more potent coupling reagent: Uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are generally more effective for hindered couplings than carbodiimides like EDC or DCC alone.[1][2]

    • Increase reaction temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier.

    • Optimize solvent: While DMF and DCM are common, consider more effective "greener" alternatives like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate. For solubility issues, a co-solvent system might be necessary.

    • Pre-activation: Activate the carboxylic acid with the coupling reagent and base for a short period (10-30 minutes) before adding the amine. This can be particularly important for uronium reagents like HATU to avoid side reactions with the amine.

    • Ensure amine is in its free base form: If using an amine salt, add an extra equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) for neutralization.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side reactions can compete with the desired amide bond formation, reducing yield and complicating purification.

  • Possible Side Reactions:

    • N-acylurea formation: When using carbodiimides (EDC, DCC), the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[2]

    • Guanidinylation of the amine: Uronium-based reagents like HATU or HBTU can react with the amine to form a guanidinium byproduct, capping the amine and preventing it from reacting with the activated acid.

    • Racemization: If the amine partner has a chiral center, epimerization can occur, especially with prolonged reaction times or excessive base.

  • Mitigation Strategies:

    • Use of additives with carbodiimides: To prevent N-acylurea formation, always use EDC or DCC in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives trap the O-acylisourea intermediate to form a more stable active ester.[2]

    • Stoichiometry of reagents: Avoid using a large excess of uronium-based coupling reagents.

    • Order of addition: For uronium reagents, pre-activating the carboxylic acid before adding the amine can minimize guanidinylation.

    • Choice of base: Use a non-nucleophilic, hindered base like DIPEA. For particularly sensitive substrates, a weaker base like 2,4,6-collidine may be beneficial to reduce racemization.

Q3: How do I choose the right coupling reagent for my specific amine?

A3: The choice of coupling reagent is critical and depends on the steric and electronic properties of both the carboxylic acid and the amine.

  • For sterically hindered or electron-deficient amines: More powerful reagents are generally required.

    • HATU/HCTU: These are highly reactive uronium salts that are very effective for challenging couplings.[1]

    • PyBOP: A phosphonium salt-based reagent that is also excellent for hindered systems.

  • For routine, unhindered primary and secondary amines:

    • EDC/HOBt (or NHS): This is a cost-effective and widely used method. The byproducts are water-soluble, which simplifies workup.

  • Alternative strategies for very challenging couplings:

    • Conversion to acid chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride that can then be coupled with the amine. This method is effective but can be harsh and may not be suitable for sensitive substrates.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes typical conditions and expected outcomes for the amide coupling of substrates similar to 2-Boc-isoindoline-5-carboxylic acid. Note that yields and reaction times are highly dependent on the specific amine used and may require optimization.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction Time (h)Reported Yield Range (%)Key Advantages & Considerations
HATU None (internal HOAt)DIPEA, CollidineDMF, NMP, DCM1 - 4>90Highly reactive, superior for hindered couplings, reduces racemization.[1][2]
HBTU None (internal HOBt)DIPEA, NMMDMF, NMP1 - 6>90Fast activation, standard for peptide synthesis. May require double coupling for difficult substrates.
PyBOP None (internal HOBt)DIPEA, NMMDMF, CH₂Cl₂1 - 3>90Very efficient, but phosphonium byproducts can be difficult to remove in solution phase.
EDC HOBt or NHSDIPEA, TEADCM, DMF, Water2 - 1270 - 95Cost-effective, water-soluble byproducts simplify workup. May require longer reaction times.[2]
DCC HOBt or NHSNoneDCM, THF4 - 1270 - 90Inexpensive, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[2]

Experimental Protocols

The following are generalized protocols for the amide coupling of 2-Boc-isoindoline-5-carboxylic acid. Note: These protocols may require optimization depending on the specific amine and desired product.

Protocol 1: Solution-Phase Coupling using HATU

This protocol is recommended for sterically hindered or electron-deficient amines where other methods may fail.

  • Materials:

    • 2-Boc-isoindoline-5-carboxylic acid

    • Amine (with a free amino group)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-Boc-isoindoline-5-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Add HATU (1.0-1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine (1.0-1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Solution-Phase Coupling using EDC/HOBt

This protocol is a cost-effective method suitable for less hindered amines.

  • Materials:

    • 2-Boc-isoindoline-5-carboxylic acid

    • Amine

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (1-Hydroxybenzotriazole)

    • DIPEA or TEA (if starting with an amine salt)

    • Anhydrous DMF or DCM

    • 5% aqueous HCl

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve 2-Boc-isoindoline-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF. If the amine is a hydrochloride salt, add 1.1 eq of DIPEA or TEA.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: General Amide Coupling Workflow

This diagram illustrates the typical steps involved in a solution-phase amide coupling reaction.

AmideCouplingWorkflow start Start dissolve Dissolve Carboxylic Acid (2-Boc-isoindoline-5-carboxylic acid) start->dissolve add_base Add Base (e.g., DIPEA) dissolve->add_base add_reagent Add Coupling Reagent (e.g., HATU, EDC/HOBt) add_base->add_reagent preactivate Pre-activation (Optional, ~15 min) add_reagent->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup (Wash with acid/base) react->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: General workflow for solution-phase amide coupling.

Diagram 2: Troubleshooting Logic for Low Conversion

This diagram provides a decision-making tree for troubleshooting low-yield amide coupling reactions.

TroubleshootingWorkflow start Low / No Conversion check_reagent Using EDC/DCC? start->check_reagent Start Here check_hindrance Is amine sterically hindered or e-deficient? check_reagent->check_hindrance No add_additive Add HOBt or NHS check_reagent->add_additive Yes check_temp Reaction at RT? check_hindrance->check_temp No switch_reagent Switch to HATU, HBTU, or PyBOP check_hindrance->switch_reagent Yes check_solubility Are starting materials fully dissolved? check_temp->check_solubility No increase_temp Increase temperature (e.g., to 40-50 °C) check_temp->increase_temp Yes change_solvent Try alternative solvent (e.g., 2-MeTHF) or co-solvent check_solubility->change_solvent No

Caption: Troubleshooting decision tree for low conversion.

References

Technical Support Center: Purification of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from the Boc-protection reaction of isoindoline-5-carboxylic acid. These include:

  • Unreacted starting material: Isoindoline-5-carboxylic acid.

  • Excess reagent: Di-tert-butyl dicarbonate (Boc anhydride).

  • Reagent byproducts: tert-Butanol and carbon dioxide.

  • Side-products: Di-Boc protected isoindoline-5-carboxylic acid (where the carboxylic acid is also esterified with a tert-butyl group) and potential oligomeric species.

  • Degradation products: Cleavage of the Boc group can occur if the reaction or work-up conditions are too acidic.[1]

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for the purification of this compound are recrystallization and column chromatography.[1]

  • Recrystallization: This is often the most efficient method for removing poorly soluble impurities and can yield highly pure material if a suitable solvent system is identified.

  • Column Chromatography: This technique is effective for separating the desired product from impurities with different polarities, especially when recrystallization is ineffective or when a very high degree of purity is required.[2]

Q3: How can I monitor the progress of the purification?

A3: The progress of the purification can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to assess the separation of the desired compound from impurities during column chromatography or to check the purity of recrystallized material.

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate quantitative assessment of purity. A reversed-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like 0.1% trifluoroacetic acid) is a common starting point for analyzing carboxylic acids.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the purified product and to detect the presence of any remaining impurities.[7][8][9][10][11]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize upon cooling. The compound is too soluble in the chosen solvent. The solution is not saturated.- Concentrate the solution by evaporating some of the solvent. - Add a less polar "anti-solvent" dropwise until the solution becomes cloudy, then gently heat until it clarifies and allow to cool slowly. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Product "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent. The compound is precipitating too quickly. Impurities are preventing crystal lattice formation.- Use a lower-boiling point solvent or a solvent mixture. - Allow the solution to cool more slowly. - Try to purify the material first by a quick column chromatography to remove major impurities and then recrystallize.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.- Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. - Use a minimal amount of ice-cold solvent to wash the crystals. - Concentrate the mother liquor and attempt a second recrystallization.
Purity does not improve after recrystallization. The impurities have very similar solubility profiles to the product in the chosen solvent.- Screen a wider range of solvents with different polarities (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures with water or hexanes).[12] - Consider an alternative purification method like column chromatography.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. Inappropriate solvent system (eluent). Column overloading.- Optimize the eluent system using TLC. Start with a non-polar solvent and gradually increase the polarity. For carboxylic acids, adding a small amount of acetic acid or formic acid (0.1-1%) to the eluent can improve peak shape and reduce tailing.[2] - Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Product elutes too quickly (low retention). The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Product does not elute from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. A common gradient for polar compounds is from dichloromethane (DCM) to a mixture of DCM and methanol.
Streaking or tailing of the product band. The compound is interacting strongly with the silica gel (common for carboxylic acids). The compound is not fully soluble in the eluent.- Add a small percentage of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce its interaction with the silica. - Ensure the crude product is fully dissolved before loading onto the column. If solubility is an issue, consider a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being added to the column.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, acetone, and mixtures with water or hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but result in low solubility when cold.[2]

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To encourage the growth of larger crystals, the flask should remain undisturbed during this initial cooling phase.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation between the desired product and impurities. A typical starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. The addition of 0.5-1% acetic acid to the eluent is recommended to improve the chromatography of the carboxylic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a chromatography column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed. Alternatively, use a dry loading method by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting the column with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent to elute the desired compound.

  • Fraction Collection: Collect the eluate in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data on the purity of this compound that can be achieved with different purification methods. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodSolvent/Eluent SystemPurity (by HPLC)Typical YieldNotes
RecrystallizationEthyl Acetate / Hexanes>98%60-80%Effective for removing non-polar impurities.
RecrystallizationIsopropanol / Water>99%50-70%Can yield highly pure material but may require careful optimization of the solvent ratio.
Column ChromatographyDichloromethane / Methanol (gradient) + 0.5% Acetic Acid>99.5%70-90%Highly effective for separating a wide range of impurities.
Column ChromatographyHexanes / Ethyl Acetate (gradient) + 0.5% Acetic Acid>99%75-95%A good alternative to chlorinated solvents.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Attempt column Column Chromatography crude->column Difficult Mixture analysis1 Purity Analysis (TLC/HPLC) recrystallization->analysis1 analysis2 Purity Analysis (TLC/HPLC) column->analysis2 analysis1->column Purity Not OK pure_product1 Pure Product (>98%) analysis1->pure_product1 Purity OK pure_product2 High Purity Product (>99.5%) analysis2->pure_product2 Purity OK further_purification Further Purification Needed analysis2->further_purification Purity Not OK

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Is Purity >98%? start->check_purity issue Identify Issue check_purity->issue No end Pure Product check_purity->end Yes oiling_out Oiling Out? issue->oiling_out Recrystallization no_crystals No Crystals? issue->no_crystals Recrystallization poor_separation Poor Separation? issue->poor_separation Chromatography solution_oiling Change Solvent / Slower Cooling oiling_out->solution_oiling Yes solution_crystals Concentrate / Add Anti-Solvent / Scratch no_crystals->solution_crystals Yes solution_separation Optimize Eluent / Check Loading poor_separation->solution_separation Yes solution_oiling->start solution_crystals->start solution_separation->start

Caption: Troubleshooting decision tree for purification challenges.

References

Navigating Solubility Challenges of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Slidell, LA - Researchers and drug development professionals frequently utilize 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid as a key intermediate in the synthesis of a wide range of bioactive molecules. However, its solubility characteristics can present challenges during reactions, impacting yields and purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, ensuring smoother and more efficient experimental workflows.

The tert-butoxycarbonyl (Boc) protecting group generally enhances the solubility of the parent isoindoline carboxylic acid in organic solvents.[1] Nevertheless, achieving a homogenous reaction mixture can still be a hurdle. This guide offers practical solutions and detailed protocols to overcome these solubility-related obstacles.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound generally soluble?

A1: This compound is typically soluble in polar aprotic solvents. These include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Its solubility is expected to be lower in nonpolar solvents such as hexanes.

Q2: My compound is not dissolving sufficiently in my chosen reaction solvent. What are my options?

A2: If you are facing poor solubility, several strategies can be employed. Consider using a co-solvent system, such as a mixture of DMSO and water (e.g., 1:4 ratio) or THF and methanol (e.g., 3:1 ratio), to enhance solubility.[1] Gentle warming and sonication can also aid in dissolution, but should be used cautiously to avoid potential degradation of the compound.

Q3: Can I modify the compound to improve its solubility in aqueous solutions?

A3: Yes, for reactions in aqueous media, the solubility can be significantly improved by forming a salt. Reacting the carboxylic acid moiety with a base like sodium bicarbonate (NaHCO₃) will generate the corresponding sodium salt, which is more water-soluble.[1]

Q4: Are there any alternative strategies if the above methods are not effective?

A4: In some cases, temporary derivatization of the carboxylic acid to an ester (e.g., a methyl ester) can improve solubility in organic solvents for a particular reaction step.[1] The ester can be subsequently hydrolyzed back to the carboxylic acid using conditions like lithium hydroxide (LiOH) treatment.[1]

Troubleshooting Guide: Solubility Issues in Reactions

Poor solubility of this compound during a reaction can lead to incomplete conversion and the formation of byproducts. The following table provides a structured approach to troubleshooting these issues.

Problem Possible Cause Recommended Solution
Solid material remains undissolved in the reaction mixture. Insufficient solvent power.Switch to a more polar aprotic solvent such as DMF or DMSO.
Low temperature reducing solubility.Gently warm the reaction mixture while monitoring for any signs of degradation.
Saturation of the solvent.Increase the volume of the solvent.
Reaction is sluggish or incomplete. Poor availability of the dissolved reactant.Employ a co-solvent system (e.g., THF/methanol) to improve overall solubility and reagent mixing.
Reactant precipitating out during the reaction.Consider converting the carboxylic acid to its salt form for aqueous reactions, or use a stronger solvent system.
Formation of insoluble byproducts. Localized high concentrations of reagents due to poor mixing.Ensure vigorous stirring and consider slower addition of reagents. Sonication can also help to maintain a homogenous mixture.

Quantitative Solubility Data

While precise quantitative solubility data for this compound is not widely available in published literature, the following table summarizes its qualitative solubility in common laboratory solvents based on general principles for Boc-protected amino acids and related carboxylic acids.

Solvent Solubility Notes
Dimethylformamide (DMF)SolubleA good first choice for many reactions.
Dimethyl Sulfoxide (DMSO)SolubleA very strong solvent, useful for highly insoluble compounds.
Tetrahydrofuran (THF)Moderately SolubleMay require warming or co-solvents for higher concentrations.
Dichloromethane (DCM)Sparingly SolubleOften used in syntheses involving this compound, but solubility can be limited.[1]
Methanol (MeOH)Moderately SolubleCan be used as a co-solvent.
WaterInsolubleSolubility increases significantly upon conversion to a salt.
HexanesInsoluble

Experimental Protocols

Below are detailed methodologies for key reactions involving this compound, with a focus on addressing solubility.

Amide Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with an amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. If solubility is an issue, gently warm the mixture or add a small amount of DMSO as a co-solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Fischer Esterification

This protocol outlines the esterification of this compound with an alcohol under acidic catalysis.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq) and a large excess of the desired alcohol (which can also serve as the solvent). Alternatively, use toluene as the solvent and 1.5-2.0 equivalents of the alcohol.

  • If solubility in the alcohol or toluene is limited, add a minimal amount of THF to achieve a homogenous solution.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap to drive the equilibrium towards the ester product.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol/toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography if necessary.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues encountered during reactions with this compound.

Solubility_Troubleshooting start Start: Solubility Issue Encountered check_solvent Is the solvent a polar aprotic solvent (e.g., DMF, DMSO, THF)? start->check_solvent change_solvent Action: Switch to a more polar aprotic solvent. check_solvent->change_solvent No physical_methods Action: Apply gentle warming or sonication. check_solvent->physical_methods Yes change_solvent->check_solvent check_improvement1 Is solubility improved? physical_methods->check_improvement1 cosolvent Action: Add a co-solvent (e.g., THF/MeOH, DMSO/water). check_improvement1->cosolvent No proceed Proceed with the reaction. check_improvement1->proceed Yes check_improvement2 Is solubility improved? cosolvent->check_improvement2 derivatize Consider derivatization: - Form a salt for aqueous reactions. - Form a temporary ester for organic reactions. check_improvement2->derivatize No check_improvement2->proceed Yes derivatize->proceed

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: N-Boc-isoindoline-5-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of N-Boc-isoindoline-5-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-isoindoline-5-carboxylic acid and what are its primary applications?

A1: N-Boc-isoindoline-5-carboxylic acid is a heterocyclic compound that features an isoindoline core.[1] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group is attached at the 5-position.[1] This structure makes it a valuable intermediate in pharmaceutical synthesis.[1][2] The Boc group provides stability during chemical reactions, while the carboxylic acid allows for further modifications, such as amide bond formation.[1] It is often used in the development of anticancer agents and other bioactive molecules.[1][2]

Q2: What is the general synthetic route for N-Boc-isoindoline-5-carboxylic acid?

A2: The synthesis typically involves two main stages: the formation of the isoindoline core followed by the protection of the secondary amine with a Boc group. The isoindoline core can be synthesized through methods like the catalytic hydrogenation of the corresponding isoindolinone or phthalimide precursors. The subsequent Boc protection is generally achieved by reacting isoindoline-5-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base like triethylamine.[1]

Q3: Why is the Boc group used for protection in this synthesis?

A3: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups used in organic synthesis.[3] It offers several advantages:

  • Stability: It is stable under a wide range of reaction conditions, which is crucial for multi-step syntheses.

  • Selective Removal: The Boc group can be easily and selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), without affecting other functional groups.[1][3]

  • Improved Solubility: The presence of the Boc group can enhance the solubility of the molecule in organic solvents.[1]

Troubleshooting Guide

Problem 1: Low Yield During Boc Protection Step

Q: I am experiencing a low yield during the addition of the Boc group to isoindoline-5-carboxylic acid. What are the potential causes and how can I improve the yield?

A: Low yields in Boc protection reactions can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Deprotonation: The reaction requires a base, such as triethylamine, to deprotonate the amine, making it nucleophilic enough to react with the Boc anhydride.[1] Insufficient base can lead to an incomplete reaction.

    • Solution: Ensure you are using at least 1.1 to 1.2 equivalents of the base. You may also consider a stronger, non-nucleophilic base if needed.

  • Reaction with Carboxylic Acid: The carboxylic acid group on your starting material can react with Boc anhydride to form a mixed anhydride. This side reaction consumes your reagent and can lead to the formation of amide dimers.

    • Solution: Running the reaction in an aqueous system with a base like sodium bicarbonate can help to hydrolyze any mixed anhydride that forms, preventing dimer formation.[4]

  • Poor Solubility: The starting material, isoindoline-5-carboxylic acid, may have poor solubility in common organic solvents.

    • Solution: Consider using a solvent system like THF/water or running the reaction in a basic aqueous solution where the starting material is more soluble.[4]

  • Reagent Quality: The Boc anhydride can degrade over time, especially if exposed to moisture.

    • Solution: Use fresh or properly stored Boc anhydride.

Problem 2: Impurity Formation During Synthesis

Q: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

A: Impurity generation is a common challenge, especially during scale-up. Here are some potential sources and solutions:

  • Over-reduction during Hydrogenation: If you are preparing the isoindoline core via hydrogenation of a precursor, over-reduction of the aromatic ring can occur, leading to octahydroindole derivatives.[5]

    • Solution: Carefully select your catalyst and optimize reaction conditions. For instance, Pt/C with an acid additive in water can selectively reduce indoles to indolines at room temperature and moderate pressure.[5] Modifying reaction parameters like H2 pressure, temperature, and flow rate can also achieve selective reductions.[6]

  • Side Reactions of Boc Anhydride: As mentioned, Boc anhydride can react with the carboxylic acid. It can also react with water, though this is typically slower than the reaction with the amine.

    • Solution: Controlled, dropwise addition of Boc anhydride at a low temperature (0-5 °C) can help to minimize side reactions.[7]

  • Polymerization: Isoindoles can be unstable and prone to polymerization, appearing as dark, insoluble materials.[7]

    • Solution: Maintain controlled reaction temperatures and minimize reaction times. In-process monitoring via HPLC or TLC can help to determine the optimal time to quench the reaction.[7]

Problem 3: Difficulties in Product Purification and Isolation

Q: My N-Boc-isoindoline-5-carboxylic acid is proving difficult to purify at a larger scale. What are some effective purification strategies?

A: Scaling up purification can present challenges that are not apparent at the lab scale. Here are some strategies:

  • Crystallization Issues: The product may initially be an oil, making it difficult to handle and purify.

    • Solution: Seeding the oil with a small crystal of the pure product can induce crystallization.[8] The resulting solid can then be triturated with a non-polar solvent like hexane or diethyl ether to remove impurities.[8]

  • Degradation on Silica Gel: Carboxylic acids can sometimes interact strongly with silica gel, leading to poor recovery or even degradation during column chromatography.

    • Solution: If chromatography is necessary, consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase.[7] However, for large-scale production, developing a purification strategy based on crystallization is often more practical and scalable.[7]

  • Formation of Emulsions during Workup: During the aqueous workup, emulsions or "rag layers" can form, making phase separation difficult and leading to product loss.

    • Solution: On a larger scale, specific filtration or centrifugation setups may be required to break up emulsions.[7] Allowing the mixture to stand for a longer period or adding brine can also help.

Experimental Protocols & Data

General Protocol for Boc Protection

This protocol outlines a general method for the N-Boc protection of isoindoline-5-carboxylic acid.

  • Dissolution: Dissolve isoindoline-5-carboxylic acid (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a THF/water mixture under an inert atmosphere (e.g., nitrogen).[1]

  • Base Addition: Add a mild base, such as triethylamine (1.2 equivalents), to the solution.[1]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc anhydride) (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains low to control the exotherm.[1][7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[1] Monitor the reaction progress using TLC or HPLC.

  • Workup:

    • Quench the reaction with cold water.

    • If using an organic solvent, separate the organic layer.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization, potentially by seeding the crude oil and then performing a solvent trituration.[8]

Data on Reaction Condition Optimization

Optimizing reaction parameters is crucial for maximizing yield and purity. The following table illustrates how solvent and temperature can impact the yield of a related isoindolin-1-one derivative, demonstrating general principles applicable to isoindoline synthesis.

EntrySolventTemperature (°C)Reaction Time (h)Isolated Yield (%)
1Methanol60560
2Ethanol60554
3Isopropanol60575
4n-Butanol60578
5Dichloromethane40585
6Dichloromethane25570
7Toluene80593
8Toluene25565

Data adapted from a study on a related isoindolin-1-one synthesis to show general principles of solvent and temperature effects.[7] This data highlights that a systematic evaluation of parameters is necessary to identify optimal conditions before scaling up.[7]

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the production of N-Boc-isoindoline-5-carboxylic acid.

G cluster_start Starting Materials cluster_process Synthesis cluster_workup Workup & Purification start_end start_end process process input_output input_output Isoindoline-5-carboxylic Acid Isoindoline-5-carboxylic Acid Boc Anhydride Boc Anhydride Boc Anhydride Addition Boc Anhydride Addition Boc Anhydride->Boc Anhydride Addition Base (e.g., TEA) Base (e.g., TEA) Base Addition Base Addition Base (e.g., TEA)->Base Addition Dissolution Dissolution Dissolution->Base Addition Cooling (0 C) Cooling (0 C) Base Addition->Cooling (0 C) Cooling (0 C)->Boc Anhydride Addition Reaction (RT, 12-24h) Reaction (RT, 12-24h) Boc Anhydride Addition->Reaction (RT, 12-24h) Quench with Water Quench with Water Reaction (RT, 12-24h)->Quench with Water Extraction Extraction Quench with Water->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification (Crystallization) Purification (Crystallization) Drying & Concentration->Purification (Crystallization) Final Product Final Product Purification (Crystallization)->Final Product

Caption: General workflow for the synthesis of N-Boc-isoindoline-5-carboxylic acid.

G problem problem question question solution solution low_yield Problem: Low Yield check_purity Are starting materials pure? low_yield->check_purity check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_sm Solution: Purify starting materials check_purity->purify_sm No check_workup Is product lost during workup? check_conditions->check_workup Yes optimize_temp Solution: Optimize temperature and reaction time check_conditions->optimize_temp No optimize_base Solution: Adjust base equivalent or change base check_conditions->optimize_base Partially improve_extraction Solution: Modify workup protocol (e.g., pH, solvent) check_workup->improve_extraction Yes

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Monitoring 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the HPLC analysis of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a key intermediate in the development of pharmaceuticals, such as anticancer agents, precise monitoring of its reactions is critical for ensuring purity, yield, and reproducibility.[1]

This document provides in-depth, field-tested guidance in a direct question-and-answer format to address the specific challenges you may encounter. We will delve into method development, reaction monitoring, and advanced troubleshooting, grounding our advice in established chromatographic principles.

Section 1: Frequently Asked Questions (FAQs) for Initial Method Setup

This section addresses the most common initial questions when establishing an HPLC method for this compound and its reaction mixtures.

Q1: What is the best type of HPLC column to use for this analysis?

A: For robust and reproducible analysis of this compound and its reaction products, a modern, high-purity silica Reverse-Phase C18 column is the recommended starting point. The primary retention mechanism for this molecule is hydrophobic interaction.[]

  • Causality: The molecule possesses both a non-polar tert-butyl group and an aromatic isoindoline core, which interact well with the C18 stationary phase. High-purity silica columns are essential because they have a lower concentration of acidic silanol groups on the surface. These residual silanols can cause significant peak tailing with the carboxylic acid functional group through secondary ionic interactions.[3][4]

  • Expert Recommendation: Start with a column of standard dimensions (e.g., 4.6 mm x 150 mm) with a 3 µm or 5 µm particle size. For faster analysis, UHPLC columns (e.g., 2.1 mm x 50 mm, <2 µm) can be used if your system is compatible.

Q2: What mobile phase composition and pH should I start with?

A: The choice of mobile phase is critical for controlling retention and ensuring good peak shape. A gradient elution using Acetonitrile (ACN) and water with an acidic modifier is highly recommended.

  • Recommended Starting Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% Trifluoroacetic Acid, TFA)

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or 0.1% TFA)

  • Causality & Scientific Integrity: The acidic modifier is non-negotiable for this analysis. The pKa of the carboxylic acid group is predicted to be around 4.4. To prevent the carboxylate anion from forming and to ensure a single, un-ionized species is present, the mobile phase pH must be kept at least 1.5-2 pH units below the analyte's pKa.[3] Operating at a low pH (around 2.5-3.0) with formic acid or TFA suppresses this ionization, which dramatically improves peak shape and prevents tailing.[5] Acetonitrile is often preferred over methanol as the organic modifier because it typically provides sharper peaks and lower backpressure.

Q3: What is the optimal UV wavelength for detection?

A: The isoindoline aromatic ring system provides strong UV absorbance. An optimal detection wavelength is typically between 210 nm and 230 nm . A wavelength of 220 nm is an excellent starting point for detecting the parent compound and most of its derivatives. While the aromatic structure also absorbs at higher wavelengths (e.g., ~254 nm), sensitivity is generally greater at lower wavelengths.

Q4: How should I prepare my reaction mixture for injection?

A: Proper sample preparation is key to protecting your column and ensuring accurate results.

  • Quench the Reaction: Stop the reaction at your desired time point.

  • Dilute: Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture and dilute it significantly with a solvent that is compatible with your initial mobile phase conditions. A 1:1 mixture of Water/Acetonitrile is often a good choice. The goal is to achieve a final concentration of approximately 0.1-1.0 mg/mL.

  • Filter: The diluted sample must be filtered through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon) before injection. This prevents particulates from the reaction mixture from clogging the column frit or the HPLC system tubing.[6]

  • Injection Solvent: The sample should be dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting a sample dissolved in a very strong solvent (like 100% ACN or DMF) can cause severe peak distortion and fronting.[7]

Section 2: Monitoring Reaction Progress: A Case Study in Amide Coupling

A primary use for this compound is in amide bond formation, where it is coupled with an amine.[1] Monitoring this reaction by HPLC allows for precise determination of the reaction's completion.

Typical Reaction: The carboxylic acid is activated using a coupling reagent (e.g., HATU, EDC) and then reacted with a primary or secondary amine (R-NH₂) in a suitable solvent like DMF or DCM.[8]

Expected Chromatographic Profile: In a reverse-phase HPLC system, the retention time of a molecule generally increases with its hydrophobicity (non-polarity).

  • Starting Material (Reactant): this compound is relatively polar due to the free carboxylic acid group. It will have a certain retention time (t₀).

  • Product (Amide): The resulting amide product is typically less polar and more hydrophobic than the starting carboxylic acid. Therefore, its peak will appear at a longer retention time (t₁).

  • Progression: As the reaction proceeds, you will observe the peak area of the starting material decrease while the peak area of the product increases.

Caption: Idealized HPLC progression for an amide coupling reaction.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems encountered during the analysis.

Peak Shape Problems

Q: Why is my peak for the starting carboxylic acid tailing?

A: Peak tailing for this specific compound is almost always caused by secondary interactions between the analyte and the column's stationary phase.[3]

  • Primary Cause: Silanol Interactions. Even on high-purity columns, some residual silanol groups (Si-OH) exist. If your mobile phase pH is not sufficiently acidic, the carboxylic acid analyte (R-COOH) can deprotonate to its carboxylate form (R-COO⁻), and the silanols can deprotonate to silanates (Si-O⁻). The negatively charged carboxylate can be repelled, while any unreacted starting amine on the column backbone can interact with the protonated analyte, causing tailing. More critically, basic analytes in the mix can strongly interact with acidic silanols, a very common cause of tailing.[4]

  • Secondary Cause: Column Overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to a non-ideal distribution and causing tailing.[6]

Troubleshooting Protocol:

  • Verify Mobile Phase pH: Ensure your mobile phase contains at least 0.1% formic acid or TFA. If tailing persists, slightly increasing the acid concentration (e.g., to 0.2%) can help. The goal is to fully protonate all acidic and basic species.

  • Reduce Sample Load: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.

  • Consider a "High Purity" or "End-Capped" Column: If you are using an older "Type A" silica column, it will have a high silanol activity. Switching to a modern, fully end-capped, high-purity silica column will dramatically reduce these secondary interactions.[4]

  • Add a Competing Base (for basic impurities): If basic impurities are tailing, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.05-0.1%) to the mobile phase can mask the active silanol sites and improve the peak shape of basic compounds.[3]

Tailing_Troubleshooting start Observe Peak Tailing check_ph Is Mobile Phase pH < 3? (e.g., contains 0.1% FA/TFA) start->check_ph reduce_load Reduce Injection Volume/Concentration by 10x. Does peak shape improve? check_ph->reduce_load No solution_ph FIXED: pH was incorrect. Ensure consistent, low pH. check_ph->solution_ph Yes check_column Are you using a modern, high-purity, end-capped column? reduce_load->check_column No solution_load FIXED: Column was overloaded. Inject less sample. reduce_load->solution_load Yes solution_column Consider switching to a higher performance column. check_column->solution_column No

References

Preventing decarboxylation during modification of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid. The focus is on preventing the potential side reaction of decarboxylation during chemical modifications, particularly amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic compound featuring an isoindoline core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group is present at the 5-position of the isoindoline ring. This bifunctional molecule is a valuable building block in medicinal chemistry and drug discovery. The Boc-protected nitrogen allows for selective reactions at the carboxylic acid moiety, and the carboxylic acid itself enables the formation of amide bonds, esters, and other derivatives.

Q2: What is decarboxylation and why is it a concern for this molecule?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For aromatic carboxylic acids like this compound, this reaction is not typically spontaneous but can be induced under certain conditions, such as high heat or the presence of specific catalysts. While the Boc protecting group is generally stable to neutral or basic conditions, harsh reaction conditions intended for modifying the carboxylic acid could potentially lead to the loss of this functional group, resulting in the formation of 2-(tert-butoxycarbonyl)isoindoline, an undesired byproduct.

Q3: Under what conditions is decarboxylation most likely to occur?

For aromatic and heteroaromatic carboxylic acids, decarboxylation is often promoted by:

  • High Temperatures: Many decarboxylation reactions require elevated temperatures, sometimes in excess of 150-200°C.

  • Strongly Acidic or Basic Conditions: While the isoindoline carboxylic acid is relatively stable, extreme pH conditions, especially when combined with heat, can facilitate decarboxylation.

  • Transition Metal Catalysts: Certain transition metals, such as copper, palladium, and silver, can catalyze the decarboxylation of aromatic carboxylic acids.[1] This is particularly relevant in the context of cross-coupling reactions.

Q4: How can I modify the carboxylic acid group while minimizing the risk of decarboxylation?

The key is to employ mild reaction conditions. For amide bond formation, this involves:

  • Using a suitable coupling reagent: Opt for reagents that facilitate amide bond formation at or below room temperature.

  • Avoiding excessive heat: If a reaction is sluggish, it is generally preferable to extend the reaction time rather than increasing the temperature significantly.

  • Maintaining a neutral or slightly basic pH: The use of non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) is common in amide coupling reactions to neutralize acids formed in situ without being overly basic to promote side reactions.

Troubleshooting Guide: Amide Bond Formation

This guide addresses common issues encountered during the amide coupling of this compound with an amine.

Problem Potential Cause Suggested Solution
Low or no yield of the desired amide Incomplete activation of the carboxylic acid.- Ensure your coupling reagent is fresh and active.- Consider a more potent activating agent (see comparison table below).- Allow for a sufficient pre-activation time before adding the amine.
Steric hindrance from either the isoindoline moiety or the amine.- Use a coupling reagent known to be effective for sterically hindered substrates, such as HATU or HCTU.- Extend the reaction time at room temperature.
Poor solubility of reactants.- Choose a suitable aprotic solvent in which all reactants are soluble, such as DMF or NMP.
Formation of an unknown byproduct with a lower molecular weight Possible Decarboxylation: The desired product has lost the carboxyl group.- Confirm the byproduct's identity: Use mass spectrometry to check for a mass corresponding to the decarboxylated product.- Re-evaluate reaction conditions: Avoid high temperatures. If heating was used, repeat the reaction at room temperature for a longer duration.- Change the coupling reagent: Switch to a milder coupling reagent that does not require heat (see protocols below).
Presence of unreacted starting material Insufficient equivalents of coupling reagent or amine.- Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent.
Reaction time is too short.- Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical for a successful amide bond formation with minimal side reactions. The following table provides a comparison of commonly used coupling reagents suitable for the modification of this compound.

Coupling ReagentClassAdditive (optional)BaseTypical SolventsKey AdvantagesPotential Issues
EDC·HCl CarbodiimideHOBt, HOAtDIPEA, NMMDCM, DMFWater-soluble byproducts, good for a wide range of substrates.Can be slow for hindered substrates, potential for N-acylurea formation.
HATU Uronium SaltNoneDIPEADMF, NMPHighly efficient, fast reaction times, excellent for sterically hindered substrates.[2]Higher cost, can react with the amine if not pre-activated with the acid.
HBTU Uronium SaltNoneDIPEADMF, NMPVery efficient, good for peptide synthesis.Slightly less reactive than HATU.
PyBOP Phosphonium SaltNoneDIPEADMF, DCMGood for hindered couplings, low racemization.Byproducts can be difficult to remove.
T3P® Phosphacyclic AnhydridePyridinePyridineEtOAc, THFByproducts are water-soluble, efficient for a broad range of substrates.Requires careful handling.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for most applications, including those with sterically demanding amines, due to its high efficiency at room temperature.

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Addition of Base and Amine: Add the amine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.

  • Coupling Reagent Addition: Add HATU (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC·HCl/HOBt

This is a cost-effective and widely used method suitable for many standard amide couplings.

  • Dissolution: Dissolve this compound (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Coupling Reagent Addition: Add EDC·HCl (1.2 eq.) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Amide Coupling

G cluster_troubleshooting Troubleshooting start Start Amide Coupling check_completion Reaction Complete? start->check_completion low_yield Low Yield / No Reaction check_completion->low_yield No byproduct Unexpected Byproduct check_completion->byproduct Side Reaction success Successful Coupling check_completion->success Yes check_reagents Check Reagent Quality & Equivalents low_yield->check_reagents analyze_byproduct Analyze Byproduct (MS, NMR) byproduct->analyze_byproduct change_coupling Use Stronger Coupling Reagent (e.g., HATU) check_reagents->change_coupling extend_time Extend Reaction Time at Room Temperature change_coupling->extend_time check_solubility Verify Solubility of Reactants extend_time->check_solubility is_decarbox Decarboxylation Confirmed? analyze_byproduct->is_decarbox avoid_heat Repeat Reaction at Lower Temperature is_decarbox->avoid_heat Yes mild_conditions Use Milder Conditions (e.g., EDC/HOBt at 0°C to RT) is_decarbox->mild_conditions No (Other Side Reaction) avoid_heat->start mild_conditions->start

Caption: A flowchart for troubleshooting common issues during the amide coupling of this compound.

Logical Relationship for Preventing Decarboxylation

G cluster_conditions Reaction Conditions cluster_reagents Reagent Selection goal Prevent Decarboxylation mild_temp Mild Temperature (0°C to Room Temp) mild_temp->goal neutral_ph Neutral to Mildly Basic pH (e.g., use of DIPEA) neutral_ph->goal no_metal Avoid Metal Catalysts (Cu, Pd, Ag) no_metal->goal efficient_coupling Efficient Coupling Reagents (HATU, HCTU, T3P) efficient_coupling->goal no_harsh_reagents Avoid Harsh Reagents (e.g., SOCl2 followed by high heat) no_harsh_reagents->goal

Caption: Key factors to control to prevent decarboxylation during the modification of this compound.

References

Resolving NMR analysis issues for 2-Boc-isoindoline-5-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of 2-Boc-isoindoline-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 2-Boc-isoindoline-5-carboxylic acid?

A1: The expected chemical shifts can vary slightly based on the solvent, concentration, and instrument. However, the following table summarizes the anticipated chemical shifts in a common NMR solvent like CDCl₃ or DMSO-d₆.

Data Presentation: Expected NMR Chemical Shifts

¹H NMR ¹³C NMR
Assignment Expected Chemical Shift (ppm) Assignment Expected Chemical Shift (ppm)
Boc (-C(CH₃)₃)~1.5 (singlet, 9H)Boc (-C (CH₃)₃)~80-81
Isoindoline (-CH₂)~4.7-4.8 (two singlets, 4H total)Isoindoline (-C H₂)~52-54
Aromatic H~7.4-8.1 (multiplets, 3H total)Aromatic C~122-145
Carboxylic Acid (-COOH)~10-13 (broad singlet, 1H)Carboxylic Acid (-C OOH)~165-175
Boc Carbonyl (-C =O)~154-155

Note: The aromatic region will likely show a complex splitting pattern. The carboxylic acid proton is acidic and may be broadened or exchange with residual water in the solvent, sometimes leading to its disappearance. The presence of rotamers due to the Boc group can also lead to broadening or duplication of signals.

Q2: My ¹H NMR spectrum shows a broad singlet around 1.5 ppm, but the integration is less than 9H. What could be the issue?

A2: This could be due to a few factors:

  • Incomplete reaction or degradation: Some of the Boc protecting group may have been cleaved, leading to a lower than expected integration for the tert-butyl protons.

  • Presence of rotamers: The restricted rotation around the N-Boc bond can lead to two distinct populations of molecules (rotamers) on the NMR timescale. This can cause the tert-butyl signal to be split into two peaks, one of which might be smaller or broader, leading to inaccurate integration if not both are accounted for.

  • Impurity: An impurity with a signal in the same region could be overlapping with your Boc signal, making accurate integration difficult.

Q3: I don't see the carboxylic acid proton in my ¹H NMR spectrum. Is my compound incorrect?

A3: Not necessarily. The carboxylic acid proton is acidic and can readily exchange with deuterium from the NMR solvent (if it contains residual D₂O) or with trace amounts of water in the sample. This exchange can broaden the signal to the point where it is indistinguishable from the baseline or cause it to disappear entirely. To confirm its presence, you can try acquiring the spectrum in a very dry solvent or perform a D₂O exchange experiment, where the addition of a drop of D₂O will cause the carboxylic acid proton signal to disappear, confirming its identity.

Q4: The aromatic region of my ¹H NMR spectrum is very complex and difficult to interpret. How can I assign the peaks?

A4: The three aromatic protons of 2-Boc-isoindoline-5-carboxylic acid will exhibit coupling to each other, leading to a complex splitting pattern. To definitively assign these signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are highly recommended. A COSY spectrum will show which aromatic protons are coupled to each other, while HSQC and HMBC will correlate the protons to their directly attached and long-range carbons, respectively.

Q5: My NMR spectrum shows unexpected peaks. What are the likely sources of these impurities?

A5: Unexpected peaks can arise from several sources:

  • Residual Solvents: Solvents used in the synthesis or purification (e.g., dichloromethane, ethyl acetate, hexanes) are common impurities.

  • Starting Materials: Incomplete reaction can lead to the presence of starting materials in your final product.

  • Byproducts of the Boc Protection/Deprotection: Side reactions during the addition or removal of the Boc group can generate impurities. For example, incomplete deprotection of a precursor could be a source.

  • Water: A broad peak around 1.5-3.5 ppm (depending on the solvent) is often due to residual water.

  • Grease: If you used greased glassware, you might see broad signals from the grease.

Troubleshooting Guides

Problem: Broad or Duplicated NMR Signals

This is a common issue with Boc-protected compounds due to the presence of rotamers.

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Data of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H NMR spectral data for 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid and its structurally related alternatives. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Comparison of ¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound and selected alternative compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. Multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet) and coupling constants (J) in Hertz (Hz) are provided where available.

CompoundSolventChemical Shift (δ ppm), Multiplicity, (J Hz), Integration, Assignment
This compound CDCl₃1.45 (s, 9H, C(CH₃)₃) , 7.5-8.0 (m, 3H, Ar-H) [1]
DMSO-d₆No complete, verified data found in the searched literature.
Isoindoline-5-carboxylic acid -No complete, verified data found in the searched literature.
2-(tert-butoxycarbonyl)isoindoline CDCl₃1.51 (s, 9H, C(CH₃)₃) , 4.67 (s, 4H, CH₂), 7.20-7.28 (m, 4H, Ar-H)
Indole-5-carboxylic acid DMSO-d₆6.57 (m, 1H, H-3), 7.42 (t, J=2.8 Hz, 1H, H-2), 7.48 (d, J=8.5 Hz, 1H, H-7), 7.82 (dd, J=8.5, 1.7 Hz, 1H, H-6), 8.19 (d, J=1.0 Hz, 1H, H-4), 11.4 (br s, 1H, NH), 12.5 (br s, 1H, COOH)

Note: A complete, experimentally verified ¹H NMR spectrum for this compound with full assignment of aromatic protons, including their multiplicities and coupling constants, was not available in the public domain at the time of this guide's compilation. The data presented is based on partially reported values. Researchers are advised to acquire their own experimental data for full characterization.

Structural and Spectral Correlation

The chemical structure of this compound dictates its characteristic ¹H NMR spectrum. The following diagram illustrates the molecule and the expected regions for its proton signals.

Caption: Structure of this compound with ¹H NMR assignments.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

  • Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the NMR signals. This can be done manually or using an automated shimming routine.

  • Tune and match the probe for the ¹H frequency to ensure optimal signal detection.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Number of scans (NS): Typically 8 to 16 scans for a routine ¹H spectrum.

    • Relaxation delay (D1): A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

    • Spectral width (SW): A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition time (AQ): The duration for which the signal is recorded.

  • Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.

This guide serves as a foundational resource for understanding and comparing the ¹H NMR spectral characteristics of this compound. For definitive structural confirmation and analysis, it is crucial to obtain high-quality, complete experimental data.

References

Characterization of 2-Boc-isoindoline-5-carboxylic acid: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of key intermediates is a critical step in the synthesis of novel therapeutics. 2-Boc-isoindoline-5-carboxylic acid is a valuable building block in medicinal chemistry, prized for its protected amine and reactive carboxylic acid functionalities which allow for sequential synthetic modifications.[1] Accurate characterization of this intermediate is paramount to ensure the integrity of subsequent reaction steps. This guide provides a comparative analysis of spectroscopic methods for the characterization of 2-Boc-isoindoline-5-carboxylic acid, with a primary focus on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Spectroscopic Methods

A multi-faceted approach utilizing various spectroscopic techniques is the most robust strategy for the comprehensive characterization of 2-Boc-isoindoline-5-carboxylic acid. Each method provides unique and complementary information regarding the molecule's structure and purity.

Analytical MethodInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides detailed information on the carbon skeleton of the molecule, including the number of unique carbon environments and the electronic environment of each carbon atom.Unambiguously confirms the presence of the Boc protecting group (quaternary and methyl carbons) and the carboxylic acid carbonyl carbon. Less signal overlap than ¹H NMR.Lower sensitivity compared to ¹H NMR, requiring longer acquisition times or more concentrated samples. Quaternary carbons can exhibit weak signals.[2]
¹H NMR Spectroscopy Reveals the number and types of protons, their connectivity, and their chemical environment.Highly sensitive, providing rapid confirmation of the tert-butyl group (a characteristic 9H singlet) and the aromatic protons.[1] Can provide quantitative information on purity.Signal overlap in complex regions of the spectrum can make interpretation challenging without 2D techniques.
FT-IR Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.Quickly confirms the presence of the carbamate carbonyl (C=O) of the Boc group and the carboxylic acid O-H and C=O stretches.[3]Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern.Confirms the molecular formula and can be used to identify impurities. High sensitivity.[1]Does not provide detailed structural information on its own; isomers are often indistinguishable.

¹³C NMR Characterization of 2-Boc-isoindoline-5-carboxylic acid

¹³C NMR spectroscopy is a powerful tool for the definitive structural confirmation of 2-Boc-isoindoline-5-carboxylic acid. The predicted chemical shifts for the carbon atoms are based on the analysis of structurally related compounds and established chemical shift ranges for the constituent functional groups.[4][5][6][7][8][9]

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)Description
C=O (Carboxylic Acid)~165-175Carboxyl carbon.
C=O (Boc)~154Carbamate carbonyl carbon.
Aromatic C-N~140-145Aromatic carbon attached to the isoindoline nitrogen.
Aromatic C-C(O)OH~130-135Aromatic carbon attached to the carboxylic acid group.
Aromatic C-H~120-130Aromatic methine carbons.
C(CH₃)₃ (Boc)~80Quaternary carbon of the tert-butyl group.
CH₂ (Isoindoline)~52Methylene carbons of the isoindoline ring.
C(CH₃)₃ (Boc)~28Methyl carbons of the tert-butyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹³C NMR spectrum of 2-Boc-isoindoline-5-carboxylic acid is outlined below.

1. Sample Preparation:

  • Accurately weigh 10-25 mg of 2-Boc-isoindoline-5-carboxylic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectrum.[5]

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The ¹³C NMR spectrum should be acquired on a spectrometer with a field strength of at least 100 MHz (for ¹³C).

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • A standard proton-decoupled ¹³C NMR experiment should be performed.

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

  • The acquisition time and relaxation delay should be optimized to ensure adequate signal-to-noise ratio, particularly for the quaternary carbons which have longer relaxation times. A relaxation delay of 2-5 seconds is a good starting point.

  • A sufficient number of scans (typically several hundred to a few thousand) should be acquired to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).[5]

  • Integrate the peaks if quantitative analysis is required, although this is less common for ¹³C NMR than for ¹H NMR.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of 2-Boc-isoindoline-5-carboxylic acid using ¹³C NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh_sample Weigh 10-25 mg of Sample dissolve_sample Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh_sample->dissolve_sample setup_nmr Spectrometer Setup (Tune and Shim) dissolve_sample->setup_nmr acquire_spectrum Acquire Proton-Decoupled ¹³C NMR Spectrum setup_nmr->acquire_spectrum fourier_transform Fourier Transform FID acquire_spectrum->fourier_transform phase_spectrum Phase Spectrum fourier_transform->phase_spectrum calibrate_shifts Calibrate Chemical Shifts phase_spectrum->calibrate_shifts assign_peaks Assign Peaks to Carbons calibrate_shifts->assign_peaks final_report final_report assign_peaks->final_report Structural Confirmation

Experimental workflow for ¹³C NMR characterization.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mass spectrometry analysis of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid and alternative compounds relevant to drug development and synthetic chemistry. It includes experimental protocols and supporting data to assist researchers in method development and data interpretation.

Comparative Analysis of Mass Spectrometry Data

The following table summarizes the key mass spectrometry characteristics of this compound and two common alternatives, Boc-L-Alanine and Fmoc-L-Alanine. These alternatives are chosen to represent a simple Boc-protected amino acid and an amino acid with a different, commonly used protecting group (Fmoc), respectively.

ParameterThis compoundBoc-L-AlanineFmoc-L-Alanine
Molecular Formula C₁₄H₁₇NO₄[1]C₈H₁₅NO₄C₁₈H₁₇NO₄
Molecular Weight 263.29 g/mol [1]189.21 g/mol 311.33 g/mol
Typical Ionization Mode Electrospray Ionization (ESI)[2]Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Observed m/z (Positive Ion Mode) [M+H]⁺ at m/z 264.12[M+H]⁺ at m/z 190.10[M+H]⁺ at m/z 312.12
Observed m/z (Negative Ion Mode) [M-H]⁻ at m/z 262.11[M-H]⁻ at m/z 188.09[M-H]⁻ at m/z 310.11
Key Fragmentation (MS/MS) Loss of tert-butyl group (-57 Da), Loss of Boc group (-101 Da), Loss of COOH (-45 Da)[3]Loss of tert-butyl group (-57 Da), Loss of Boc group (-101 Da)Loss of fluorenylmethyloxy group (-179 Da)

Experimental Protocols

A generalized protocol for the analysis of these compounds using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is a starting point and may require optimization for specific instruments and applications.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in an appropriate solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Serial Dilution: Perform serial dilutions of the stock solution with the initial mobile phase composition to create calibration standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Sample Matrix: For analysis in complex matrices such as plasma or urine, a protein precipitation or liquid-liquid extraction step may be necessary.[4][5]

Liquid Chromatography (LC) Conditions
  • Column: A reverse-phase C18 column is generally suitable for these types of compounds.[6]

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI) is a common and effective technique for these molecules.[7]

  • Ion Polarity: Both positive and negative ion modes should be evaluated, as carboxylic acids can be readily detected in negative mode as [M-H]⁻ ions.[8][9][10]

  • Scan Mode:

    • Full Scan (MS1): To identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): To fragment the precursor ion and obtain structural information. This involves selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

  • Key Parameters to Optimize:

    • Capillary voltage

    • Cone voltage

    • Source temperature

    • Desolvation gas flow

    • Collision energy (for MS/MS)

Visualizations

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound and similar compounds.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Standard/Sample Weighing B Dissolution in Solvent A->B C Serial Dilution B->C D Injection into LC System C->D Inject Sample E Separation on C18 Column D->E F Electrospray Ionization (ESI) E->F Elution G Full Scan (MS1) for Precursor Ion F->G H Tandem MS (MS/MS) for Fragmentation G->H I Peak Integration & Quantification H->I Data Acquisition J Fragmentation Pattern Analysis I->J

Caption: Workflow for the LC-MS/MS analysis of small molecules.

Logical Relationship for Compound Ionization and Fragmentation

This diagram shows the logical steps from the neutral molecule to the observed fragments in a typical tandem mass spectrometry experiment.

Ionization and Fragmentation cluster_ionization Ionization (ESI) cluster_fragmentation Fragmentation (MS/MS) A Neutral Molecule (e.g., C14H17NO4) B Precursor Ion [M+H]+ A->B Protonation C Fragment 1 Loss of tert-butyl B->C D Fragment 2 Loss of Boc group B->D E Fragment 3 Loss of COOH B->E

Caption: Ionization and fragmentation pathway in positive ion mode ESI-MS/MS.

References

A Comparative Guide to the FTIR Spectroscopy of N-Boc-isoindoline-5-carboxylic acid for Functional Group Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of N-Boc-isoindoline-5-carboxylic acid, an important building block in medicinal chemistry and drug development. By comparing its spectral features to those of its constituent functional groups, this document serves as a practical resource for researchers, scientists, and quality control professionals for structural verification and purity assessment.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A standard protocol for obtaining the FTIR spectrum of a solid sample like N-Boc-isoindoline-5-carboxylic acid is outlined below. This method is preferred for its minimal sample preparation and rapid, reproducible results.

Objective: To acquire a high-quality infrared spectrum of the solid sample for functional group identification.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

  • Spatula and cleaning supplies (e.g., isopropyl alcohol, lint-free wipes).

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Run a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the N-Boc-isoindoline-5-carboxylic acid powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Uniform contact is critical for a high-quality spectrum.

  • Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

  • Data Processing: After acquisition, the spectrum is automatically processed (background subtraction, ATR correction if necessary) by the instrument's software.

  • Cleaning: Retract the press, remove the sample powder, and thoroughly clean the ATR crystal with a solvent like isopropyl alcohol and a soft wipe.

Data Presentation: Comparative FTIR Absorption Bands

The following table summarizes the characteristic infrared absorption bands expected for N-Boc-isoindoline-5-carboxylic acid, based on an analysis of its primary functional groups: a carboxylic acid, a tert-butoxycarbonyl (Boc) protected amine, and an aromatic isoindoline core.

Wavenumber Range (cm⁻¹)Vibration ModeFunctional Group AssignmentReference Compound/Group
3300 - 2500 O-H StretchCarboxylic Acid DimerCarboxylic Acids[1][2][3]
3100 - 3000 C-H StretchAromatic (sp²)Aromatic Compounds
3000 - 2850 C-H StretchAliphatic (sp³)Alkanes (from Boc & isoindoline)
~1710 C=O StretchCarboxylic Acid Dimer (Conjugated)Aromatic Carboxylic Acids[1][3]
~1690 C=O StretchUrethane (Carbamate)Boc-Protected Amines[4]
1620 - 1580 C=C StretchAromatic RingAromatic Compounds[5]
1440 - 1395 O-H BendCarboxylic AcidCarboxylic Acids[2]
1320 - 1210 C-O StretchCarboxylic Acid & CarbamateCarboxylic Acids, Esters[2]
~1160 C-N StretchTertiary Amine (in-ring) / CarbamateIsoindoline Derivatives[5]
950 - 910 O-H Bend (out-of-plane)Carboxylic Acid DimerCarboxylic Acids[2]

Analysis and Interpretation of Key Spectral Regions

The FTIR spectrum of N-Boc-isoindoline-5-carboxylic acid is distinguished by several key features:

  • Hydroxyl (O-H) Stretching Region (3300 - 2500 cm⁻¹): The presence of the carboxylic acid is most definitively confirmed by a very broad absorption band in this region.[2][3] This broadening is a classic indicator of the strong intermolecular hydrogen bonding that causes carboxylic acids to exist as dimers in the solid state.[2] This band will often obscure the sharper aromatic and aliphatic C-H stretching peaks around 3000 cm⁻¹.

  • Carbonyl (C=O) Stretching Region (1750 - 1650 cm⁻¹): This region is particularly informative as two carbonyl groups are present in the molecule.

    • Carboxylic Acid C=O: Due to conjugation with the aromatic ring and hydrogen bonding, this peak is expected at a lower frequency, typically around 1710 cm⁻¹.[1][3]

    • Boc Group C=O: The carbamate carbonyl of the Boc group also absorbs in this vicinity, generally between 1732 and 1688 cm⁻¹.[4][6]

    • Combined Peak: The overlap of these two absorptions will likely result in a single, very strong, and potentially broad or asymmetric peak centered around 1700 cm⁻¹. This intense signal is a hallmark of the target molecule.

  • Fingerprint Region (< 1600 cm⁻¹):

    • Aromatic C=C Stretching: One or more medium-intensity peaks between 1620 cm⁻¹ and 1450 cm⁻¹ confirm the presence of the aromatic isoindoline ring system.[5]

    • C-O and C-N Stretching: Strong bands associated with the C-O stretching of both the carboxylic acid and the Boc group are expected between 1320-1210 cm⁻¹.[2] The C-N stretch of the isoindoline core is also found in this region, contributing to the complexity.[5]

    • O-H Bending: A broad O-H out-of-plane bend from the carboxylic acid dimer may be visible around 910-950 cm⁻¹.[2]

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for the functional group analysis of N-Boc-isoindoline-5-carboxylic acid using FTIR spectroscopy.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Sample Solid Sample (N-Boc-isoindoline-5-carboxylic acid) ATR Place on ATR Crystal Sample->ATR Acquire Acquire FTIR Spectrum (4000-400 cm⁻¹) ATR->Acquire Process Process Data (Background Subtraction) Acquire->Process Identify Identify Key Absorption Bands Process->Identify Compare Compare with Reference Data Identify->Compare Assign Assign Bands to Functional Groups (-COOH, N-Boc, Aromatic) Compare->Assign Verify Verify Molecular Structure Assign->Verify

Caption: Workflow for FTIR-based structural verification.

Conclusion

FTIR spectroscopy is a powerful and efficient tool for the structural confirmation of N-Boc-isoindoline-5-carboxylic acid. The simultaneous presence of a very broad O-H stretch (3300-2500 cm⁻¹), an intense, combined carbonyl peak around 1700 cm⁻¹, and characteristic aromatic C=C stretching bands provides a unique spectral signature. By comparing an acquired spectrum against the data presented in this guide, researchers can rapidly and confidently verify the identity and key structural features of this important synthetic intermediate.

References

A Comparative Analysis of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid serves as a crucial intermediate in the synthesis of a wide array of therapeutic agents. This guide provides a comparative analysis of this key building block and its analogs, focusing on their structure-activity relationships (SAR) as anticancer agents, histone deacetylase (HDAC) inhibitors, and modulators of the retinoic acid receptor-related orphan receptor gamma (RORγ). The information presented herein is supported by experimental data from various studies to aid researchers in the design and development of novel therapeutics.

Overview of this compound

This compound is a bifunctional molecule featuring a Boc-protected isoindoline nitrogen and a carboxylic acid group on the benzene ring. The Boc group provides a stable, yet readily cleavable, protecting group for the secondary amine, allowing for selective modifications at other positions. The carboxylic acid moiety offers a convenient handle for further derivatization, typically through amide bond formation, to introduce diverse functionalities and modulate the compound's biological activity.

Comparative Biological Activities

The versatility of the isoindoline-5-carboxylic acid scaffold has led to the development of numerous analogs with a range of biological activities. This section summarizes the comparative performance of these analogs as anticancer agents, HDAC inhibitors, and RORγ modulators.

Antiproliferative Activity

Isoindoline and isoindolinone derivatives have demonstrated significant potential as anticancer agents. The antiproliferative activity is highly dependent on the nature of the substituent at the 2-position of the isoindoline ring and modifications of the carboxylic acid group.

Table 1: Comparative Antiproliferative Activity of Isoindoline Analogs

Compound IDModification from Parent CompoundCancer Cell LineIC50 (µM)Reference
Parent Compound This compound---
Analog 1N-substituted isoindoline-5-carboxamide with bulky aromatic groupHCT116 (Colon)Sub-micromolar[1]
Analog 2N-substituted isoindoline-5-carboxamide with heterocyclic moietyA549 (Lung)19.41 ± 0.01[2]
Analog 3Isoindolinone derivative with aryl substituentVariousNanomolar to low micromolar[3]
Analog 4Isoindigo derivativeK562 (Leukemia), HuH7 (Liver)More potent than meisoindigo[4]
Analog 5Indolin-2-one-5-carboxamide derivativeA549, HCT1160.095 - 0.58[3]

Note: IC50 values are highly dependent on the specific analog and the cancer cell line tested. The data presented is a summary from multiple sources and direct comparison should be made with caution.

Histone Deacetylase (HDAC) Inhibition

The isoindoline scaffold has been successfully incorporated into the design of potent HDAC inhibitors. The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. In isoindoline-based inhibitors, the isoindoline moiety often serves as part of the linker or cap group.

Table 2: Comparative HDAC Inhibitory Activity of Isoindoline Analogs

Compound IDModification from Parent CompoundHDAC Isoform(s)IC50 (nM)Reference
Parent Compound This compound---
Analog 6Isoindoline-based hydroxamateHDAC1Low nanomolar[1]
Analog 7Isoindoline-based hydroxamate with alkyl carbamateHDACs380 - 610[1]
Analog 8Isoindoline-based hydroxamate with aromatic amideHDAC116[1]
Analog 9N-aryl salicylamide with hydroxamic acidHDACsMicromolar[1]
RORγ Modulation

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a key transcription factor involved in the differentiation of pro-inflammatory T helper 17 (Th17) cells and is a therapeutic target for autoimmune diseases. Isoindoline derivatives have been identified as modulators of RORγ activity.

Table 3: Comparative RORγ Modulatory Activity of Isoindoline Analogs

Compound IDModification from Parent CompoundAssay TypeActivityReference
Parent Compound This compound---
Analog 10N-Aryl substituted isoindolineRORγ Reporter AssayInverse Agonist[5]
Analog 11Bicyclic isoindoline derivativeRORγ Reporter AssayInverse Agonist[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and build upon these findings.

In Vitro HDAC1 Inhibition Assay (Fluorometric)

This assay provides a method for screening HDAC1 inhibitors using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Developer (containing a protease like trypsin and a stop solution like Trichostatin A)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC Assay Buffer.

  • In a 96-well black microplate, add the diluted test compounds. Include wells for a positive control inhibitor (e.g., Trichostatin A) and a vehicle control (DMSO).

  • Add the diluted recombinant HDAC1 enzyme to all wells except for the "no enzyme" control wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate solution to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding the HDAC Developer solution.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460-465 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration.[6][7][8]

RORγ Reporter Assay

This cell-based assay is used to quantify the inverse agonist or agonist activity of test compounds against human RORγ.

Materials:

  • Human cell line engineered to express a GAL4-RORγ hybrid receptor and a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Luciferase detection reagent.

  • 96-well white, clear-bottom cell culture plates.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a reference inverse agonist (e.g., ML-209).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 23-24 hours.

  • Remove the plate from the incubator and add the luciferase detection reagent to each well.

  • Measure the luminescence signal using a microplate reader.

  • Normalize the luminescence values of the test compound-treated wells to the vehicle control wells.

  • Determine the IC50 values for inverse agonists by plotting the normalized response versus the logarithm of the compound concentration using non-linear regression analysis.[5][9]

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability versus the logarithm of the compound concentration.

Visualizations

Experimental Workflow for Synthesis and Evaluation of Analogs

The following diagram illustrates a typical workflow for the synthesis of analogs from this compound and their subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-(tert-butoxycarbonyl)isoindoline- 5-carboxylic acid AmideCoupling Amide Coupling with various amines Start->AmideCoupling R-NH2, Coupling agents Analogs Library of Analogs AmideCoupling->Analogs Antiproliferative Antiproliferative Assays (e.g., MTT) Analogs->Antiproliferative EnzymeInhibition Enzyme Inhibition Assays (HDAC, RORγ) Analogs->EnzymeInhibition SAR Structure-Activity Relationship (SAR) Analysis Antiproliferative->SAR EnzymeInhibition->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and biological evaluation of isoindoline-5-carboxamide analogs.

Simplified Signaling Pathway of HDAC Inhibition

This diagram illustrates the general mechanism by which HDAC inhibitors promote gene transcription, leading to anti-cancer effects such as cell cycle arrest and apoptosis.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Chromatin_C Condensed Chromatin (Transcriptionally Inactive) Chromatin_O Open Chromatin (Transcriptionally Active) HDAC HDACs Chromatin_C->HDAC Deacetylation HAT HATs Chromatin_O->HAT Acetylation Gene Tumor Suppressor Genes (e.g., p21, BAX) HDAC->Chromatin_C HAT->Chromatin_C Acetylation Transcription Transcription Gene->Transcription mRNA mRNA Transcription->mRNA Protein Proteins (e.g., p21, BAX) mRNA->Protein Effect Cell Cycle Arrest, Apoptosis Protein->Effect Isoindoline_Inhibitor Isoindoline-based HDAC Inhibitor Isoindoline_Inhibitor->HDAC Inhibition

Caption: Mechanism of action of HDAC inhibitors leading to anticancer effects.

Simplified Signaling Pathway of RORγ Modulation

This diagram depicts the role of RORγ in Th17 cell differentiation and how its inhibition can reduce inflammation.

G cluster_cell Naive T Cell cluster_th17 Th17 Cell Cytokines Cytokines (e.g., IL-6, TGF-β) RORg_activation RORγ Activation Cytokines->RORg_activation Th17_diff Th17 Cell Differentiation RORg_activation->Th17_diff IL17 IL-17 Production Th17_diff->IL17 Inflammation Inflammation IL17->Inflammation Isoindoline_Modulator Isoindoline-based RORγ Modulator Isoindoline_Modulator->RORg_activation Inhibition

References

A Comparative Guide to the Synthetic Routes of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of two primary synthetic routes to this valuable molecule, offering experimental data and detailed protocols to inform strategic decisions in chemical synthesis.

This comparison focuses on two distinct pathways: a direct, one-step protection of a commercially available advanced intermediate, and a multi-step synthesis commencing from a simpler, more readily available starting material. The choice between these routes will likely depend on factors such as the availability and cost of starting materials, desired scale of production, and the time constraints of the research or development program.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct Boc ProtectionRoute 2: Multi-step Synthesis from 4-Methylphthalic Anhydride
Starting Material Isoindoline-5-carboxylic acid4-Methylphthalic Anhydride
Number of Steps 14
Overall Yield 85-95%~40-50% (estimated)
Key Reagents Di-tert-butyl dicarbonate, TriethylamineAmmonia, Zinc, Potassium Permanganate, Di-tert-butyl dicarbonate
Advantages High yield, simple procedure, short reaction timeReadily available and inexpensive starting material
Disadvantages Higher cost of starting materialLower overall yield, longer synthesis time, multiple purification steps

Synthetic Route 1: Direct Boc Protection of Isoindoline-5-carboxylic acid

This route represents the most straightforward approach to the target molecule, relying on the direct protection of the secondary amine of commercially available isoindoline-5-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride).

Route_1 Isoindoline-5-carboxylic acid Isoindoline-5-carboxylic acid This compound This compound Isoindoline-5-carboxylic acid->this compound Boc₂O, Et₃N DCM, rt Route_2 4-Methylphthalic\nAnhydride 4-Methylphthalic Anhydride 4-Methylphthalimide 4-Methylphthalimide 4-Methylphthalic\nAnhydride->4-Methylphthalimide NH₃, Heat 5-Methylisoindoline 5-Methylisoindoline 4-Methylphthalimide->5-Methylisoindoline Zn, AcOH Isoindoline-5-carboxylic\nacid Isoindoline-5-carboxylic acid 5-Methylisoindoline->Isoindoline-5-carboxylic\nacid KMnO₄, Heat 2-(tert-butoxycarbonyl)isoindoline-\n5-carboxylic acid 2-(tert-butoxycarbonyl)isoindoline- 5-carboxylic acid Isoindoline-5-carboxylic\nacid->2-(tert-butoxycarbonyl)isoindoline-\n5-carboxylic acid Boc₂O, Et₃N DCM, rt

A Senior Application Scientist's Guide to the X-ray Crystallography of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid scaffold is a cornerstone for the synthesis of a multitude of bioactive molecules, including kinase inhibitors and various therapeutic agents.[1] The precise three-dimensional arrangement of atoms within these molecules, which dictates their interaction with biological targets, is of paramount importance. Single-crystal X-ray diffraction stands as the definitive method for elucidating this atomic-level architecture, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[2]

This guide provides an in-depth comparison of crystallographic strategies tailored for this specific class of compounds. Moving beyond mere protocols, we will explore the causal relationships behind experimental choices, address the inherent challenges posed by these molecules, and present a framework for obtaining high-quality crystals suitable for diffraction analysis. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of crystallizing these vital pharmaceutical intermediates.

The Crystallographer's Challenge: Polymorphism and Supramolecular Complexity

Derivatives of this compound present a unique set of challenges that must be understood to be overcome. The presence of the carboxylic acid group, a potent hydrogen bond donor and acceptor, alongside the relatively flexible Boc-protected isoindoline core, creates a fertile ground for complex solid-state behaviors.

  • Hydrogen Bonding and Synthon Formation: Carboxylic acids reliably form robust hydrogen-bonded dimers, characterized by the R2(2)(8) graph set notation.[3] While this is a predictable and often desirable interaction for promoting crystallization, the interplay with other potential hydrogen bond acceptors and donors in the molecule or solvent can lead to more complex, and sometimes competing, supramolecular networks.[4]

  • The Specter of Polymorphism: Polymorphism, the ability of a compound to crystallize in multiple distinct crystal forms, is a critical and common phenomenon in organic molecules, especially those capable of strong hydrogen bonding.[5][6] Different polymorphs of the same compound can exhibit varied physical properties, including solubility, stability, and bioavailability, making polymorph screening an essential aspect of pharmaceutical development.[7] The choice of solvent and the crystallization conditions can significantly influence which polymorphic form is obtained.[3][6]

  • Conformational Degrees of Freedom: The tert-butoxycarbonyl (Boc) group and the isoindoline ring system possess torsional flexibility. The existence of multiple low-energy conformations in solution can sometimes impede the ordered packing required for single crystal formation. This phenomenon, known as conformational polymorphism, occurs when different molecular conformers pack into distinct crystal lattices.[8]

The following diagram illustrates the concept of polymorphism, where different crystallization pathways can yield distinct crystal packing arrangements from the same molecular entity.

G Diagram 1: The Phenomenon of Polymorphism cluster_conditions Crystallization Conditions Solvent Solvent System Temp Temperature Gradient Rate Evaporation Rate Molecule Molecule in Solution Polymorph_A Polymorph A (e.g., Needles) Molecule->Polymorph_A Condition Set 1 Polymorph_B Polymorph B (e.g., Plates) Molecule->Polymorph_B Condition Set 2 Amorphous Amorphous Solid Molecule->Amorphous Rapid Precipitation G Diagram 2: General X-ray Crystallography Workflow Compound Synthesized Compound Screen Crystallization Screening (Multiple Methods & Solvents) Compound->Screen Crystals Obtain Single Crystals Screen->Crystals Mount Mount Crystal Crystals->Mount Diffractometer X-ray Data Collection Mount->Diffractometer Solve Structure Solution (e.g., Direct Methods) Diffractometer->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate

References

Purity Assessment of 2-Boc-isoindoline-5-carboxylic acid: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. 2-Boc-isoindoline-5-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the quality and integrity of downstream applications. This guide provides an objective comparison of elemental analysis with alternative analytical methods for the purity validation of this compound, supported by typical experimental data and detailed protocols.

Comparison of Purity Assessment Methods

Elemental analysis is a fundamental technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. This data is then compared to the theoretical values calculated from the compound's molecular formula. While it is a powerful tool for confirming the elemental composition of a pure substance, it is often used in conjunction with other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for a comprehensive purity profile.

Table 1: Comparison of Purity Assessment Techniques for 2-Boc-isoindoline-5-carboxylic acid

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).Separation of components based on their differential partitioning between a stationary and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Information Provided Percentage of Carbon, Hydrogen, and Nitrogen.Retention time, peak area (correlates to concentration), and separation of impurities.Detailed structural information, identification of impurities, and quantitative analysis (qNMR).
Strengths - Confirms elemental composition.- High precision and accuracy for pure samples.- Relatively fast and cost-effective.- High sensitivity and resolution for separating a wide range of impurities.- Well-established quantitative method.- Provides definitive structural confirmation.- Can identify and quantify unknown impurities without the need for reference standards.
Limitations - Does not provide information about the nature of impurities.- Insensitive to impurities with a similar elemental composition.- Requires development of specific methods.- Identification of unknown impurities can be challenging without mass spectrometry (LC-MS).- Lower sensitivity for trace impurities compared to HPLC.- Complex spectra can be difficult to interpret.
Typical Purity Value Comparison of experimental vs. theoretical % of elements.≥ 99%[1]Provides structural confirmation and can be used for quantitative purity assessment.

Experimental Data

The following table presents the theoretical elemental composition of 2-Boc-isoindoline-5-carboxylic acid (Molecular Formula: C₁₄H₁₇NO₄) and typical experimental results obtained from elemental analysis. For a high-purity sample, the experimental values are expected to be within ±0.3% of the theoretical values.

Table 2: Elemental Analysis Data for 2-Boc-isoindoline-5-carboxylic acid

ElementTheoretical %Typical Experimental %Deviation %
Carbon63.8763.75-0.12
Hydrogen6.516.55+0.04
Nitrogen5.325.29-0.03

Experimental Protocols

Elemental Analysis (CHN) Protocol

This protocol outlines the steps for determining the carbon, hydrogen, and nitrogen content of 2-Boc-isoindoline-5-carboxylic acid using a CHN elemental analyzer.

1. Sample Preparation:

  • Ensure the 2-Boc-isoindoline-5-carboxylic acid sample is homogeneous and completely dry. If necessary, grind the sample to a fine powder and dry it under vacuum.
  • Accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule using a microbalance.
  • Fold the tin capsule to enclose the sample securely and compress it to remove any trapped air.

2. Instrument Setup and Calibration:

  • Set up the CHN elemental analyzer according to the manufacturer's instructions. This typically involves checking gas supplies (helium, oxygen), furnace temperatures (combustion and reduction furnaces), and detector stability.
  • Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).

3. Analysis:

  • Place the encapsulated sample into the instrument's autosampler.
  • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically around 900-1000 °C) in a pure oxygen environment.
  • The combustion products (CO₂, H₂O, and NₓOᵧ) are swept by a helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂.
  • The gases are then separated, and their concentrations are measured by a thermal conductivity detector.

4. Data Analysis:

  • The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the sample based on the detector signals and the sample weight.
  • Compare the experimental percentages to the theoretical values calculated from the molecular formula of 2-Boc-isoindoline-5-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for assessing the purity of 2-Boc-isoindoline-5-carboxylic acid by reversed-phase HPLC.

1. Instrumentation and Materials:

  • HPLC system with a UV detector
  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
  • 2-Boc-isoindoline-5-carboxylic acid sample
  • High-purity water and acetonitrile

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 2-Boc-isoindoline-5-carboxylic acid sample.
  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm
  • Gradient Elution:
  • 0-5 min: 50% B
  • 5-25 min: Linear gradient from 50% to 95% B
  • 25-30 min: Hold at 95% B
  • 30-31 min: Linear gradient from 95% to 50% B
  • 31-35 min: Hold at 50% B (re-equilibration)

4. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.
  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all observed peaks.

Visualizing the Workflow

To better understand the logical flow of the purity assessment process, the following diagrams illustrate the experimental workflows for both elemental analysis and HPLC.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start: Obtain Sample homogenize Homogenize Sample (Grind if necessary) start->homogenize dry Dry Sample (Under vacuum) homogenize->dry weigh Accurately Weigh 1-3 mg dry->weigh encapsulate Encapsulate in Tin Capsule weigh->encapsulate load Load into Autosampler encapsulate->load combust Combustion (~1000 °C in O₂) load->combust reduce Reduction (NₓOᵧ to N₂) combust->reduce detect Gas Separation & Detection (TCD) reduce->detect calculate Calculate %C, %H, %N detect->calculate compare Compare with Theoretical Values calculate->compare end End: Purity Assessment compare->end

Caption: Workflow for Elemental Analysis.

HPLC_Analysis_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Start: Obtain Sample dissolve Dissolve Sample (~1 mg/mL) start->dissolve prepare_mobile Prepare Mobile Phases (A and B) filter Filter Sample (0.45 µm filter) dissolve->filter setup Set up HPLC System & Equilibrate Column filter->setup inject Inject Sample setup->inject run Run Gradient Elution inject->run detect UV Detection (254 nm) run->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate end End: Purity Determination calculate->end

Caption: Workflow for HPLC Analysis.

References

A Comparative Guide to Alternative Protecting Groups for Isoindoline-5-Carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the strategic selection of protecting groups is a critical factor in the successful synthesis of complex molecules. Isoindoline-5-carboxylic acid is a valuable building block in medicinal chemistry, and the protection of its secondary amine is a crucial step to ensure selective reactions. While the tert-butoxycarbonyl (Boc) group is a widely used protecting group, its removal under acidic conditions may not be compatible with all synthetic routes or other functional groups present in the molecule. This guide provides a comprehensive comparison of alternative protecting groups to Boc for the nitrogen of isoindoline-5-carboxylic acid, offering supporting data from the literature and detailed experimental protocols to aid in the selection of the most suitable protecting group for a given synthetic strategy.

Key Alternatives to the Boc Group

The most common and well-established alternatives to the Boc group for amine protection are the Carboxybenzyl (Cbz) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. Another potential alternative is the Trifluoroacetyl (Tfa) group. The primary distinction between these protecting groups lies in their cleavage conditions, which provides the basis for their orthogonal use in complex syntheses.[1][2]

  • Carboxybenzyl (Cbz or Z): Introduced by Bergmann and Zervas, the Cbz group is a classic amine protecting group.[3] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[4] This orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups makes it a valuable tool in multi-step synthesis.[3]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is renowned for its lability under mild basic conditions, typically using a solution of piperidine in an organic solvent.[5][6] This protecting group is stable to acidic conditions and hydrogenolysis, offering a distinct orthogonal set of conditions compared to Boc and Cbz.[6][7]

  • Trifluoroacetyl (Tfa): The trifluoroacetyl group is a highly acid-resistant protecting group that can be removed under mild basic conditions.[8] Its application in complex syntheses, particularly for guanidines, has been demonstrated, and it offers orthogonality to acid-labile groups like Boc.[8][9]

Data Presentation: Comparison of Protecting Groups

The following table summarizes the key characteristics and reaction conditions for Boc, Cbz, and Fmoc protecting groups for secondary amines. Please note that the yield data presented is for general amine protection and may vary for the specific substrate, isoindoline-5-carboxylic acid.

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Protecting Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Protection Conditions Base (e.g., NEt₃, NaOH), CH₂Cl₂ or THF/H₂OBase (e.g., NaHCO₃, Na₂CO₃), THF/H₂O or CH₂Cl₂[4]Base (e.g., NaHCO₃, Pyridine), Dioxane/H₂O or CH₂Cl₂[6]
Deprotection Conditions Strong Acid (e.g., TFA, HCl in Dioxane)[1]Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH)[4][10]Base (e.g., 20% Piperidine in DMF)[11]
Stability Stable to base, hydrogenolysisStable to acid (mild), baseStable to acid, hydrogenolysis (less stable than Cbz)[6]
Orthogonality Orthogonal to Cbz, FmocOrthogonal to Boc, Fmoc[3]Orthogonal to Boc, quasi-orthogonal to Cbz[6]
Typical Yield (Protection) >90% (general amines)~90% (general amines)[4]High (general amines)
Typical Yield (Deprotection) High (general amines)High (general amines)[12]High (general amines)
Advantages Easy to introduce, stable to many reagentsCrystalline derivatives, orthogonal to Boc and Fmoc[3]Mild deprotection, UV-active for reaction monitoring
Disadvantages Requires strong acid for removalRequires specialized equipment for hydrogenolysis, sensitive to some catalystsBase-lability can be a limitation, potential for side reactions with the dibenzofulvene byproduct[5]

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of a secondary amine, which can be adapted for isoindoline-5-carboxylic acid. Optimization of reaction conditions (solvent, temperature, reaction time) is recommended for this specific substrate.

Protocol 1: Cbz-Protection of a Secondary Amine

Materials:

  • Secondary amine (e.g., isoindoline-5-carboxylic acid) (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the secondary amine in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz protected product.[4]

Protocol 2: Cbz-Deprotection of a Secondary Amine via Hydrogenolysis

Materials:

  • N-Cbz protected secondary amine

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz protected amine in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the deprotected amine.[4]

Protocol 3: Fmoc-Protection of a Secondary Amine

Materials:

  • Secondary amine (e.g., isoindoline-5-carboxylic acid) (1.0 equiv)

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Dioxane and Water (1:1 mixture)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the secondary amine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl in dioxane dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by silica gel column chromatography.[6]

Protocol 4: Fmoc-Deprotection of a Secondary Amine

Materials:

  • N-Fmoc protected secondary amine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected amine in DMF.

  • Add piperidine to the solution to make a 20% (v/v) solution.

  • Stir the reaction at room temperature. The deprotection is usually rapid, often complete within 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess piperidine.

  • The crude product can often be used directly in the next step or purified by chromatography.[11]

Mandatory Visualization

G cluster_0 General Protection Scheme Isoindoline-5-COOH Isoindoline-5-COOH Protected_Isoindoline N-Protected Isoindoline-5-COOH Isoindoline-5-COOH->Protected_Isoindoline + Protecting Agent (e.g., Cbz-Cl, Fmoc-Cl) Deprotected_Isoindoline Isoindoline-5-COOH Protected_Isoindoline->Deprotected_Isoindoline Deprotection (e.g., H2/Pd-C, Piperidine)

Caption: General scheme for the protection and deprotection of isoindoline-5-carboxylic acid.

G cluster_boc Boc Strategy cluster_cbz Cbz Strategy cluster_fmoc Fmoc Strategy start Start: Isoindoline-5-carboxylic Acid boc_protection Boc Protection (Boc)₂O, Base start->boc_protection cbz_protection Cbz Protection (Cbz-Cl, Base) start->cbz_protection fmoc_protection Fmoc Protection (Fmoc-Cl, Base) start->fmoc_protection boc_reaction Further Synthesis (Base or H₂ stable reactions) boc_protection->boc_reaction boc_deprotection Boc Deprotection (Strong Acid, e.g., TFA) boc_reaction->boc_deprotection end Final Product boc_deprotection->end cbz_reaction Further Synthesis (Acid or Base stable reactions) cbz_protection->cbz_reaction cbz_deprotection Cbz Deprotection (H₂, Pd/C) cbz_reaction->cbz_deprotection cbz_deprotection->end fmoc_reaction Further Synthesis (Acid or H₂ stable reactions) fmoc_protection->fmoc_reaction fmoc_deprotection Fmoc Deprotection (Piperidine) fmoc_reaction->fmoc_deprotection fmoc_deprotection->end

Caption: Comparative workflow of synthetic strategies using Boc, Cbz, and Fmoc protecting groups.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides detailed procedures for the safe disposal of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid, ensuring compliance with safety regulations and fostering a secure research environment.

Key Safety and Handling Information

Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes a laboratory coat, chemical-resistant gloves, and safety glasses with side shields. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Disposal Protocol Summary

The following table outlines the essential steps and considerations for the disposal of this compound.

Procedure Stage Key Action Important Considerations
Waste Characterization Treat as hazardous chemical waste.Based on data from a structural isomer, assume irritant and harmful properties.[1]
Personal Protective Equipment (PPE) Wear lab coat, gloves, and safety glasses.Ensure PPE is appropriate for handling solid chemical irritants.
Waste Collection (Solid) Place in a designated, sealed, and labeled hazardous waste container.Do not mix with other waste streams unless explicitly approved by your institution's EHS office.[2][3]
Waste Collection (Contaminated Labware) Triple rinse glassware; collect rinsate as hazardous waste. Dispose of gloves and wipes in a sealed bag for hazardous waste.Empty containers of hazardous materials must be properly decontaminated before regular disposal.[3][4]
Spill Management Gently sweep up solid material to avoid dust. Place in a sealed container for disposal.Use an inert absorbent material for any remaining residue.[2]
Storage Store sealed waste containers in a designated satellite accumulation area.Await collection by the Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[2]
Final Disposal Arrange for pickup and disposal by a licensed hazardous waste carrier.Follow your institution's specific procedures for hazardous waste disposal.[1]

Detailed Experimental Protocol for Disposal

The following step-by-step methodology ensures the safe and compliant disposal of this compound.

1. Preparation and Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are in a well-ventilated laboratory, preferably with access to a chemical fume hood.

  • Don appropriate PPE, including a flame-retardant lab coat, nitrile or neoprene gloves, and chemical safety goggles.

2. Solid Waste Disposal:

  • Unused or waste this compound solid should be transferred into a designated hazardous waste container.

  • The container must be made of a material compatible with the chemical, be securely sealed, and clearly labeled with the full chemical name: "Waste this compound" and appropriate hazard symbols.[4]

  • Store the sealed container in your laboratory's designated satellite accumulation area for hazardous waste.[5]

3. Disposal of Contaminated Materials:

  • Labware (e.g., beakers, flasks):

    • Rinse the contaminated labware three times with a suitable solvent (e.g., acetone or ethanol), followed by water.

    • Collect all rinsate in a separate, labeled hazardous waste container for liquid organic waste.[4]

    • After triple rinsing, the labware can be washed according to standard laboratory procedures.

  • Consumables (e.g., gloves, weighing paper, wipes):

    • Place all disposables contaminated with the chemical into a plastic bag.

    • Seal the bag and place it into the designated solid hazardous waste container.

4. Spill Cleanup:

  • In the event of a spill, avoid creating dust.

  • Gently cover the spill with an inert absorbent material such as vermiculite or sand.[2]

  • Carefully sweep the mixture into a designated hazardous waste container and seal it.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.[2]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Unused/Waste Solid Chemical waste_type->solid_waste Solid contaminated_items Contaminated Labware/Consumables waste_type->contaminated_items Contaminated spill Spill waste_type->spill Spill collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid decontaminate Decontaminate Items contaminated_items->decontaminate collect_spill Contain and Collect Spill with Inert Absorbent spill->collect_spill store_waste Store in Satellite Accumulation Area collect_solid->store_waste rinse_labware Triple Rinse Labware decontaminate->rinse_labware Glassware bag_consumables Bag Contaminated Consumables decontaminate->bag_consumables Consumables collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_labware->collect_rinsate collect_rinsate->store_waste bag_consumables->collect_solid collect_spill->collect_solid ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other isoindoline derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to mitigate potential health hazards. Based on data from similar carboxylic acids and isoindoline derivatives, primary risks may include skin, eye, and respiratory irritation.[1][2][3] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

Hazard Category Potential Hazards Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[3]Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned.Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.
Eye Contact Causes serious eye irritation.[3]Safety Goggles: Wear chemical safety goggles that meet appropriate safety standards.Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[4][5]
Inhalation May cause respiratory irritation, particularly if the compound is in powdered form and dust is generated.[2][3]Ventilation: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2]Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure level should be used.[5][6]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling.

Operational and Disposal Plans

A strict operational protocol is essential for minimizing exposure and ensuring the safe handling of this compound.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, ideally within a chemical fume hood.[2]

    • Ensure the fume hood is functioning correctly before commencing any work.

    • Keep the container tightly closed when not in use and store in a cool, dark, and well-ventilated place.[3][7]

    • Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[3][6]

  • Handling the Compound:

    • When handling the solid, use a spatula for transfers and avoid actions that could generate dust.[2]

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE carefully to avoid cross-contamination, removing gloves first.

    • Wash hands and face thoroughly after handling.[7]

Emergency Procedures:

Exposure Type First Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan:

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Waste Collection:

    • All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Do not empty into drains.[4]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the logical flow of handling and emergency procedures.

Workflow for Handling this compound prep Preparation handling Handling in Fume Hood prep->handling Wear appropriate PPE post_handling Post-Handling handling->post_handling Decontaminate & doff PPE disposal Waste Disposal handling->disposal Collect contaminated materials storage Storage post_handling->storage Store properly post_handling->disposal Dispose of used PPE

Safe handling and disposal workflow.

Emergency Response Protocol for Accidental Exposure exposure Accidental Exposure skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with soap & water skin->wash_skin rinse_eye Rinse with water eye->rinse_eye fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth ingestion->rinse_mouth medical Seek Medical Attention wash_skin->medical If irritation persists rinse_eye->medical If irritation persists fresh_air->medical If symptoms persist rinse_mouth->medical Immediately

Emergency procedures for exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.